6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Beschreibung
BenchChem offers high-quality 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGQCSCQAFQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362463 | |
| Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351327-32-7 | |
| Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: A Technical Guide for Advanced Research
Authored by a Senior Application Scientist
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold
Quinoline-4-carboxylic acids represent a cornerstone in the architecture of pharmacologically active molecules.[1] This heterocyclic scaffold is integral to a multitude of compounds demonstrating a wide array of therapeutic applications, including antitumor, antimalarial, antibacterial, and antiviral activities.[1][2] The targeted molecule, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, is of particular interest in drug discovery due to the strategic placement of its substituents. The bromine atom at the 6-position and the 4-chlorophenyl group at the 2-position offer sites for further functionalization, allowing for the fine-tuning of its biological activity. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this key intermediate, focusing on the principles of the Doebner reaction—a classic yet powerful three-component synthesis strategy.[2]
Strategic Overview: The Doebner Reaction
The synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is efficiently achieved through the Doebner reaction. This one-pot, three-component condensation involves the reaction of an aniline (4-bromoaniline), an aldehyde (4-chlorobenzaldehyde), and pyruvic acid.[2][3] The elegance of this approach lies in its modularity and efficiency, allowing for the construction of the complex quinoline core from readily available starting materials in a single synthetic operation.[1] While the traditional Doebner reaction can sometimes be limited by low yields, especially with anilines bearing electron-withdrawing groups, modern modifications have significantly improved its scope and efficiency.[2][4][5]
Detailed Synthetic Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.8 mmol | 1.0 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 2.0 mmol | 1.1 |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 0.6 mmol | 0.33 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 2.67 mL | - |
| Boron Trifluoride Etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 0.5 equiv | 0.5 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1.8 mmol) and 4-chlorobenzaldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add boron trifluoride etherate (0.5 equiv) to the solution.
-
Initial Heating: Stir the reaction mixture at 65°C for 1 hour.[6]
-
Addition of Pyruvic Acid: In a separate container, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.
-
Reaction Progression: Continue to stir the reaction mixture at 65°C for 20 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
-
Reaction Mechanism and Scientific Rationale
The Doebner reaction is believed to proceed through a series of well-defined steps, providing a clear understanding of the transformation.
Mechanistic Pathway
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of 4-bromoaniline and 4-chlorobenzaldehyde to form an N-arylimine (Schiff base).[2]
-
Enolization: Simultaneously, pyruvic acid tautomerizes to its enol form.[2]
-
Michael-type Addition & Cyclization: The enol of pyruvic acid undergoes a Michael-type addition to the imine. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline derivative.[2]
-
Aromatization: The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The imine formed from a second molecule of aniline and aldehyde can act as the oxidizing agent in a hydrogen transfer process, leading to the aromatization of the quinoline ring.[2][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Within this class, derivatives of quinoline-4-carboxylic acid have garnered significant attention from researchers in drug development due to their diverse and potent biological activities. These compounds have been shown to exhibit a broad spectrum of therapeutic potential, including antimicrobial, antifungal, and anticancer properties. The strategic placement of various substituents on the quinoline core allows for the fine-tuning of their physicochemical and biological characteristics, making them a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties of a specific analogue, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a molecule of interest for further investigation and development.
Molecular Identity and Computed Physicochemical Parameters
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the class of 2-arylquinoline-4-carboxylic acids. Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position, a 4-chlorophenyl group at the 2-position, and a carboxylic acid moiety at the 4-position.
| Identifier | Value | Source |
| IUPAC Name | 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
| CAS Number | 351327-32-7 | [1] |
| PubChem CID | 1379070 | |
| Molecular Formula | C₁₆H₉BrClNO₂ | [1] |
| Molecular Weight | 362.61 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1)Cl)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| InChIKey | DLRGQCSCQAFQBF-UHFFFAOYSA-N | [1] |
While experimental data for the physicochemical properties of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid are not extensively reported in the literature, computational models provide valuable estimations for guiding experimental design.
| Computed Property | Value | Source |
| XLogP3 | 5.0 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 50.2 Ų | |
| Heavy Atom Count | 21 |
Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
The synthesis of 2-arylquinoline-4-carboxylic acids is most commonly achieved through the Pfitzinger reaction. This one-pot condensation reaction involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of the title compound, 5-bromoisatin would be reacted with 4-chloroacetophenone.
Experimental Determination of Physicochemical Properties
Due to the limited availability of experimental data for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, this section provides detailed, field-proven protocols for the determination of its key physicochemical properties. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a rate of 10-15 °C per minute initially. As the expected melting range is approached (based on analogous compounds), reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Expected Value: Based on structurally similar compounds, the melting point is anticipated to be in the range of 200-300 °C. For instance, 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives have reported melting points between 160-248°C[2].
Solubility Profile
Solubility is a crucial parameter that influences a drug's absorption and distribution. The solubility of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is expected to be low in aqueous media due to its largely hydrophobic structure.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the pKa indicates its acidity.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water-methanol) to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Expected Value: The pKa of the carboxylic acid group is expected to be in the range of 4-5, typical for aromatic carboxylic acids.
Conclusion
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its synthesis and detailed protocols for the determination of its key parameters. The provided methodologies, grounded in established scientific principles, will enable researchers to generate the necessary data to advance the understanding and potential applications of this promising compound. Further investigation into its biological activities, informed by a thorough understanding of its physicochemical profile, is warranted.
References
-
PubChem. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. [Link]
-
Capot Chemical. MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. (2010). [Link]
-
PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. [Link]
-
ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). [Link]
Sources
Structure Elucidation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their rigid, planar structure and diverse substitution possibilities allow for fine-tuning of pharmacological activity. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a specific analogue, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. We will proceed from the logical starting point of synthesis, which provides the initial structural hypothesis, through a suite of spectroscopic and analytical techniques that serve as a self-validating system to unequivocally confirm the molecular architecture. This document is designed not merely as a list of procedures, but as a framework for critical thinking in chemical analysis, emphasizing the causality behind each experimental choice.
Part 1: Synthesis as the Foundational Clue to Molecular Structure
The synthetic route chosen to create a molecule is the first and most critical piece of evidence for its proposed structure. For the synthesis of substituted quinoline-4-carboxylic acids, the Pfitzinger reaction is a highly reliable and direct method.[1][2] It involves the condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group, conducted under basic conditions.[1][3]
Causality of Reactant Selection:
To synthesize 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, the logical precursors are:
-
5-Bromoisatin: This reactant will form the benzene portion of the quinoline ring system, introducing the bromine atom at the desired 6-position.
-
4'-Chloroacetophenone: This α-methylene ketone will provide the atoms for the pyridine half of the quinoline ring, incorporating the 4-chlorophenyl group at the 2-position and the carboxylic acid at the 4-position.
The reaction mechanism proceeds via a base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the ketone to form an imine, which then undergoes an intramolecular cyclization and dehydration to yield the final aromatic quinoline system.[2] This well-established mechanism provides a strong logical foundation for our structural hypothesis.
Experimental Protocol: Pfitzinger Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (1 equivalent) and potassium hydroxide (3 equivalents) in absolute ethanol.
-
Addition of Ketone: To the stirred solution, add 4'-chloroacetophenone (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Precipitation: Acidify the aqueous solution with glacial acetic acid or dilute HCl until the pH is ~4-5 to precipitate the carboxylic acid product.
-
Isolation and Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Diagram of the Pfitzinger Reaction Workflow
Caption: General workflow for the Pfitzinger synthesis of the target compound.
Part 2: Spectroscopic and Spectrometric Confirmation
With a purified solid in hand, we employ a battery of analytical techniques. Each technique provides an independent layer of evidence that must be consistent with the proposed structure.
A. Mass Spectrometry (MS) for Molecular Formula Validation
Principle: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula.
Expected Results: The molecular formula for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is C₁₆H₉BrClNO₂. The presence of bromine and chlorine, with their characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster pattern for the molecular ion peak [M]+.
| Property | Expected Value |
| Molecular Formula | C₁₆H₉BrClNO₂ |
| Monoisotopic Mass | 376.9532 g/mol |
| [M]+ Peak | m/z ≈ 377 (corresponding to ¹²C₁₆H₉⁷⁹Br³⁵ClNO₂) |
| [M+2]+ Peak | m/z ≈ 379 (Contributions from ⁸¹Br and ³⁷Cl) |
| [M+4]+ Peak | m/z ≈ 381 (Contribution from ⁸¹Br and ³⁷Cl) |
| Isotopic Pattern Ratio | Characteristic pattern confirming 1 Br and 1 Cl |
The experimental observation of this exact mass and isotopic pattern provides powerful, trustworthy evidence for the elemental composition of the synthesized compound.
B. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Absorptions: The FTIR spectrum serves as a rapid check for the key functional groups required by our structural hypothesis. For a quinoline-4-carboxylic acid, characteristic peaks are expected.[4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid (Dimer) |
| 1550-1620 | C=C and C=N stretches | Aromatic Quinoline Ring |
| 1000-1100 | C-Cl stretch | Aryl Chloride |
| 500-600 | C-Br stretch | Aryl Bromide |
The presence of a broad O-H stretch and a sharp C=O stretch around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid moiety.[4]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.
1. ¹H NMR Spectroscopy: The Proton Environment
Principle: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting pattern).
Expected Spectrum: For 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, we anticipate signals exclusively in the aromatic region (δ 7.0-9.0 ppm) and a very downfield signal for the carboxylic acid proton.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~11-13 (very broad) | Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.5-8.7 | Doublet | 1H | H-5 (ortho to Br, deshielded) |
| ~8.2-8.4 | Singlet | 1H | H-3 (isolated on pyridine ring) |
| ~8.0-8.2 | Doublet | 2H | H-2', H-6' (ortho to quinoline) |
| ~7.8-8.0 | Doublet of d | 1H | H-7 (meta to Br, ortho to H-8) |
| ~7.6-7.8 | Doublet | 1H | H-8 (ortho to H-7) |
| ~7.5-7.7 | Doublet | 2H | H-3', H-5' (ortho to Cl) |
2. ¹³C NMR Spectroscopy: The Carbon Skeleton
Principle: ¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. Quaternary carbons typically show weaker signals.[6]
Expected Spectrum: The spectrum should display 16 distinct signals, corresponding to the 16 carbon atoms in the proposed structure. A computed ¹³C NMR spectrum for a closely related structure provides a reference for expected chemical shifts.[7]
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| ~168-172 | Quaternary (C=O) | Carboxylic Acid Carbon |
| ~155-160 | Quaternary | C-2 (attached to N and phenyl ring) |
| ~145-150 | Quaternary | C-8a (quinoline ring junction) |
| ~135-140 | Quaternary | C-1' (chlorophenyl ring) |
| ~130-135 | CH | C-5, C-7, C-8 |
| ~128-130 | CH | C-2', C-3', C-5', C-6' |
| ~120-125 | Quaternary | C-6 (attached to Br) |
| ~118-122 | CH | C-3 |
| ~115-120 | Quaternary | C-4a (quinoline ring junction) |
| ~110-115 | Quaternary | C-4 (attached to COOH) |
The consistency between the predicted and observed ¹H and ¹³C NMR data provides an exceptionally high degree of confidence in the assigned structure.
Part 3: X-ray Crystallography - The Definitive Proof
When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the "gold standard" for structure elucidation.[8][9]
Principle: By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thus determine the precise 3D arrangement of every atom, including bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a suitable single crystal of the purified compound. This is often achieved by slow evaporation of a saturated solution in a solvent system like DMF/ethanol or by vapor diffusion.
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation.[9]
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Diagram of the Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography analysis.
Conclusion: Integrated Data Analysis
The structure elucidation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a process of logical deduction and empirical validation. The Pfitzinger synthesis provides a robust hypothesis. Mass spectrometry confirms the elemental formula. FTIR spectroscopy verifies the essential functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity and chemical environments. Finally, X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional structure. The convergence of data from all these independent techniques provides an unshakeable foundation for the final structural assignment, demonstrating a rigorous and self-validating scientific approach.
References
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Benchchem. Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
SlideShare. Pfitzinger Quinoline Synthesis. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Wikipedia. Pfitzinger reaction. Available from: [Link]
-
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]
-
JOCPR. Application of pfitzinger reaction in. Available from: [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]
-
Supporting Information. 4. Available from: [Link]
-
ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]
-
ResearchGate. Structures of the quinoline derivatives. Available from: [Link]
-
SpectraBase. 6-Bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acid, tms - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]
-
UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]
-
IOSR Journal. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available from: [Link]
-
PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Available from: [Link]
-
ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Baghdad Science Journal. Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. Available from: [Link]
-
SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]
-
DOI. 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available from: [Link]
-
ResearchGate. X-ray crystallographic structure of compound 8. Available from: [Link]
-
PubChemLite. 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (C16H9Br2NO2). Available from: [Link]
-
PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]
-
ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Available from: [Link]
-
Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]
-
NTA. Syllabus for Chemistry (SCQP08). Available from: [Link]
-
PMC - NIH. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]
-
International Journal of Research and Review. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]
-
PubChem. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. iosrjournals.org [iosrjournals.org]
- 6. youtube.com [youtube.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. While a specific CAS Number is not publicly registered for this compound, its identity is established by its chemical structure and properties cataloged in databases such as PubChem. We will detail a robust and well-established synthetic methodology, the Pfitzinger condensation reaction, for its preparation. Furthermore, this guide will explore its physicochemical properties and discuss its potential applications as a molecular scaffold for developing novel therapeutic agents, drawing parallels with structurally related compounds that have demonstrated potent biological activities. This document is intended for researchers, chemists, and professionals in the field of drug discovery.
Chemical Identity and Physicochemical Properties
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a specific derivative of the quinoline-4-carboxylic acid core, which is a privileged scaffold in medicinal chemistry. Its identity is confirmed by its molecular formula and structure, although a dedicated CAS number is not listed in major chemical databases.
The primary identifier for this compound is its PubChem Compound ID (CID).
-
PubChem CID: 1379070[1]
A summary of its computed physicochemical properties is presented below, providing essential data for experimental design, including solubility and pharmacokinetic predictions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉BrClNO₂ | PubChem[1] |
| Molecular Weight | 362.6 g/mol | PubChem[1] |
| IUPAC Name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | PubChem[1] |
| XLogP3 | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis Pathway: The Pfitzinger Reaction
The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through the Pfitzinger condensation reaction.[2] This method provides a direct and efficient route to the quinoline core by reacting an isatin derivative with a carbonyl compound containing an α-proton, under basic conditions.
For the target molecule, the logical precursors are 5-bromoisatin and 4-chloroacetophenone. The causality behind this choice lies in the reaction mechanism: the base (e.g., potassium hydroxide) catalyzes the opening of the isatin ring to form an isatinate salt, which then undergoes an aldol-type condensation with the enolate of 4-chloroacetophenone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid product.
Experimental Protocol: Pfitzinger Synthesis
This protocol is adapted from established procedures for analogous compounds.[2][3]
Step 1: Reagent Preparation
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromoisatin (1.0 eq) and 4-chloroacetophenone (1.1 eq) in ethanol.
Step 2: Base Addition and Reflux
-
Slowly add a concentrated aqueous solution of potassium hydroxide (3.0-4.0 eq) to the stirred mixture. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Acidification
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water. Wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted 4-chloroacetophenone.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.
Step 4: Isolation and Purification
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Synthesis Workflow Diagram
Caption: Pfitzinger reaction workflow for synthesis.
Applications in Research and Drug Development
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry due to its ability to interact with various biological targets. While specific biological data for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is limited, its structural features suggest significant potential as a building block for potent inhibitors.
Scaffold for Dihydroorotate Dehydrogenase (DHODH) Inhibitors:
-
The quinoline-4-carboxylic acid moiety is an essential pharmacophore for the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] The carboxylate group typically forms a key salt bridge with an arginine residue (R136) in the enzyme's active site.[2] The halogenated phenyl and bromo-quinoline portions of the molecule can be systematically modified to explore lipophilic pockets within the binding site, potentially enhancing potency and selectivity. Inhibition of DHODH is a validated strategy for treating autoimmune disorders and cancer.
Core for Antimalarial Agents:
-
Phenotypic screens against Plasmodium falciparum, the parasite responsible for malaria, have identified quinoline-4-carboxamide derivatives as potent antimalarial agents.[3] The core structure of the title compound serves as an excellent starting point for the synthesis of compound libraries aimed at discovering new drugs with novel mechanisms of action to combat resistant malaria strains.
Foundation for Histone Deacetylase (HDAC) Inhibitors:
-
Recent studies have successfully incorporated 2-phenylquinoline-4-carboxylic acid derivatives as the "cap" group in the design of novel HDAC inhibitors.[4] HDACs are crucial regulators of gene expression, and their inhibition is a promising approach in cancer therapy. The bromo and chloro substituents on this molecule provide vectors for further chemical modification to optimize interactions with the surface of the enzyme and improve isoform selectivity.
Conclusion
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid represents a valuable, albeit not widely cataloged, chemical entity for drug discovery and development. Its synthesis is readily achievable through the reliable Pfitzinger reaction. The inherent structural motifs within this compound—the quinoline-4-carboxylic acid core and dual halogenation—make it a highly attractive scaffold for generating novel inhibitors against a range of validated therapeutic targets, including DHODH, HDACs, and parasitic enzymes. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their pursuit of next-generation therapeutics.
References
-
PubChem. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(15), 4785. [Link]
-
ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
PubChem. 6-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromo-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research, 11(4), 586-591. [Link]
-
Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 483-496. [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
PubChem. 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]
-
Fritzson, I., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(3), 433-440. [Link]
-
Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
PubChem. 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Jiang, N., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Molecules, 27(14), 4504. [Link]
Sources
- 1. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | C16H9BrClNO2 | CID 1379070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid: A Predictive and Investigative Guide for Drug Discovery
An In-Depth Technical Guide
Abstract
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific, yet underexplored, derivative: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid . While direct experimental data on this compound is sparse, its structural motifs—a quinoline core, a 6-bromo substituent, and a 2-(4-chlorophenyl) group—allow for a robust, predictive analysis based on well-documented structure-activity relationships (SAR) from closely related analogs. This whitepaper synthesizes existing knowledge to hypothesize the most probable biological activities, outlines detailed experimental workflows for validation, and provides the mechanistic rationale behind these predictions. We will explore its potential as an anticancer agent, likely through the inhibition of critical metabolic enzymes like dihydroorotate dehydrogenase (DHODH), and as an antimicrobial agent targeting bacterial enzymes. This document is intended to serve as a foundational guide for researchers, scientists, and drug development professionals looking to investigate the therapeutic potential of this promising compound.
Introduction: The Promise of a Privileged Scaffold
Quinoline and its derivatives are heterocyclic compounds of immense interest due to their presence in natural products and their broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The quinoline-4-carboxylic acid core, in particular, represents a highly versatile platform for drug development, offering multiple sites for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[1]
This guide centers on 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid , a molecule that combines several key features known to impart significant biological effects:
-
The Quinoline-4-Carboxylic Acid Core: The carboxylic acid at the 4-position is a critical pharmacophore, often involved in forming essential salt bridges or hydrogen bonds within the active sites of target enzymes.[3]
-
The 2-Aryl Substitution: The presence of a phenyl ring at the 2-position is a common feature in potent quinoline-based drugs. The 4-chloro substitution on this ring enhances lipophilicity, which can improve binding to hydrophobic pockets in target proteins and influence cell permeability. Analogs with a 2-phenyl group have demonstrated significant anticancer and antibacterial activities.[4]
-
The 6-Bromo Substitution: Halogenation, particularly at the 6-position of the quinoline ring, is a well-established strategy for enhancing the potency of bioactive molecules.[5] Bromine can form halogen bonds and alter the electronic properties of the ring system, leading to improved target engagement.
Given the absence of extensive literature on this specific molecule, this guide will employ a predictive approach grounded in the established biological activities of its structural analogs. We will dissect its components to hypothesize its most likely mechanisms of action and provide the rigorous experimental frameworks required to validate these predictions.
Chapter 1: Predicted Biological Activity I - Anticancer Potential via Enzyme Inhibition
The structural similarity of our target compound to known inhibitors of key cancer-related enzymes strongly suggests its potential as an anticancer agent. The most compelling hypothesis is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
Mechanism of Action: Targeting DHODH
DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the production of pyrimidines.[3] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for the synthesis of DNA and RNA. Consequently, inhibitors of DHODH can induce pyrimidine starvation, leading to S-phase cell cycle arrest and halting cell growth.[3]
The brequinar class of DHODH inhibitors, which are structurally related to quinoline-4-carboxylic acids, provides a clear mechanistic blueprint. The carboxylate group is essential for forming a salt bridge with a key arginine residue (R136) in the DHODH active site, anchoring the inhibitor.[3] The lipophilic 2-aryl group fits into a largely nonpolar binding pocket. This makes 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid an ideal candidate for DHODH inhibition.
Experimental Validation Workflow
A systematic, multi-step approach is required to validate the predicted anti-DHODH and anticancer activity. The workflow is designed to move from direct enzyme inhibition to cell-based functional outcomes.
Caption: Proposed workflow for validating DHODH inhibition and anticancer activity.
Detailed Experimental Protocol: Antiproliferation (MTT) Assay
The MTT assay is a foundational colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound by measuring the metabolic activity of cells.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom plates.
-
Test compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count logarithmically growing cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
-
Chapter 2: Predicted Biological Activity II - Antimicrobial Properties
The quinoline scaffold is the backbone of many successful antibacterial agents. The presence of a 6-bromo substitution, in particular, has been linked to potent antimicrobial activity in related compounds.[5][6] Therefore, it is highly probable that 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid possesses antibacterial properties.
Mechanism of Action: Targeting Bacterial Topoisomerases
A primary mechanism for antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. Their inhibition leads to breaks in bacterial DNA and ultimately cell death. While the classic fluoroquinolones have a different substitution pattern, novel 2-aryl quinoline derivatives have also been identified as DNA gyrase inhibitors.[7]
Experimental Validation Workflow
Screening for antimicrobial activity begins with a broad assessment of inhibitory potential against a panel of clinically relevant bacteria, followed by more specific mechanistic assays if initial results are promising.
Caption: A streamlined workflow for evaluating antimicrobial efficacy.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of the test compound against selected Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well U-bottom plates.
-
Test compound stock solution in DMSO.
-
Standard antibiotic control (e.g., Ciprofloxacin).
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Plate Preparation:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2X starting concentration of the test compound in MHB. Add 100 µL of this solution to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in MHB matching a 0.5 McFarland turbidity standard.
-
Dilute this suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by the naked eye. Compare with the growth control (well 11) and sterility control (well 12).
-
Chapter 3: Synthesis and Structure-Activity Relationship (SAR)
Proposed Synthesis Route
The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved via the Pfitzinger reaction .[3][8] This one-pot condensation reaction involves the reaction of isatin (or a substituted isatin) with a carbonyl compound (in this case, 4-chloroacetophenone) under basic conditions.
Caption: The Pfitzinger reaction for the synthesis of the target compound.
Summary of Structure-Activity Relationships from Analogs
Data from related quinoline-4-carboxylic acid derivatives provides valuable insights into how structural modifications may impact biological activity.
| Compound Class/Analog | Key Structural Features | Observed Biological Activity | Potency Range (IC₅₀/MIC) | Reference |
| 2-Aryl-Quinoline-4-Carboxamides | 2-(3-chlorophenyl) group | Anticancer (Breast Cancer) & Antibacterial | Significant vs. Cisplatin | [4] |
| 2-(4-Acrylamidophenyl)-QCA | 2-phenyl derivative | SIRT3 Enzyme Inhibition, Anticancer (Leukemia) | IC₅₀ = 7.2 µM (SIRT3) | [9] |
| Brequinar Analogs (QCA) | General QCA scaffold | DHODH Enzyme Inhibition | IC₅₀ = 9.71 nM (Compound 41) | [10] |
| 2-(4-Bromophenyl)-Q-4-Carbohydrazide | 2-(4-bromophenyl) group | Antibacterial (DNA Gyrase Inhibitor) | MIC = 38.64 µM (S. aureus) | [7] |
| 6-Bromo-2-hydroxy-QCA | 6-Bromo group | Broad-spectrum antimicrobial | MIC = 5-50 µM | [5] |
Conclusion and Future Directions
Based on a comprehensive analysis of its structural components and the activities of its close analogs, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid emerges as a molecule with high potential for significant biological activity. The primary predicted activities are anticancer , likely through the inhibition of DHODH, and antibacterial , potentially via the disruption of bacterial topoisomerases.
The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path to validating these hypotheses. Successful validation would position this compound as a strong lead for further preclinical development.
Future work should focus on:
-
Optimization of the Scaffold: Performing SAR studies by modifying the substitutions on both the quinoline core and the 2-phenyl ring to improve potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of the compound.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer and bacterial infection to confirm its therapeutic potential.
This predictive guide serves as the starting point for a thorough investigation, providing the foundational knowledge and practical methodologies to unlock the therapeutic promise of this quinoline derivative.
References
-
Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2). [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(23), 7209. [Link]
-
Shinde, K. W., Kharkar, P. S., Shah, C. P., & Rathod, S. V. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. [Link]
-
McCabe, O., et al. (2021). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2021(4), M1291. [Link]
-
Al-Mokyna, F. H., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(13), 3097. [Link]
-
Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 866385. [Link]
-
Bennett, E. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6023–6038. [Link]
-
Bennett, E. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6023-6038. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2023). Design, Synthesis, and Biological Evaluation of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(21), 7401. [Link]
-
Puspitasari, F., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
-
Nishimura, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12151–12161. [Link]
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. PubChem Compound Database. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Buy 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | 5463-29-6 [smolecule.com]
- 6. mediresonline.org [mediresonline.org]
- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore their biological activities, and discuss the structure-activity relationships that govern their therapeutic potential.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of drug discovery. The quinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The specific focus of this guide, the 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid core, incorporates several key features that make it a promising candidate for further investigation. The presence of a bromine atom at the 6-position and a chlorophenyl group at the 2-position can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The carboxylic acid group at the 4-position provides a handle for further derivatization, allowing for the creation of a library of compounds with diverse physicochemical and biological properties.
Synthesis of the Core Structure and Its Derivatives
The primary route for the synthesis of 2-aryl-quinoline-4-carboxylic acids, including the 6-bromo-2-(4-chlorophenyl) core, is the Pfitzinger reaction.[1][2][3] This versatile reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.
The Pfitzinger Reaction: A Powerful Tool for Quinoline Synthesis
The Pfitzinger reaction proceeds through the base-catalyzed ring opening of the isatin to form an isatinic acid intermediate. This is followed by condensation with the carbonyl compound to form a Schiff base, which then undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[1][2][3]
Experimental Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
This protocol outlines a general procedure for the synthesis of the core molecule using the Pfitzinger reaction.
Materials:
-
6-Bromoisatin
-
1-(4-chlorophenyl)ethanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
-
Diethyl ether
Procedure:
-
Preparation of the Isatinic Acid Salt: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. To this basic solution, add 6-bromoisatin and stir at room temperature. The reaction progress can be monitored by a color change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
Condensation: To the reaction mixture, add 1-(4-chlorophenyl)ethanone.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Purification: Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete.[1]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Synthesis of Precursors
The successful synthesis of the core molecule relies on the availability of the starting materials, 6-bromoisatin and 1-(4-chlorophenyl)ethanone.
-
6-Bromoisatin: This precursor can be synthesized from 3-bromoaniline through a multi-step process involving the formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide, followed by cyclization in concentrated sulfuric acid.[4]
-
1-(4-chlorophenyl)ethanone: This compound is commercially available.
Derivatization Strategies
The carboxylic acid group at the 4-position of the quinoline ring serves as a versatile anchor point for the synthesis of a wide range of derivatives. Standard organic chemistry transformations can be employed to generate esters, amides, and other functional groups, allowing for the exploration of a broader chemical space and the optimization of biological activity.
Biological Activities of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid Derivatives
Derivatives of the quinoline-4-carboxylic acid scaffold have demonstrated significant potential as therapeutic agents, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. The presence of a 2-aryl substituent is often associated with potent cytotoxic activity against various cancer cell lines.[4] The mechanism of action for these compounds can be diverse and is highly dependent on the substitution pattern on the quinoline and phenyl rings.
One key mechanism of anticancer activity for some 2-substituted quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[4] Bulky, hydrophobic substituents at the C-2 position have been found to be crucial for potent DHODH inhibition.[4]
Another promising avenue for the anticancer activity of these derivatives is the inhibition of histone deacetylases (HDACs). The 2-substituted phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of selective HDAC inhibitors.[5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5][6]
While specific IC50 values for derivatives of the exact 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid core are not extensively reported in the public domain, related 6-bromo-quinazoline derivatives have shown potent anticancer activity. For instance, certain 6-bromo-2-substituted-quinazolin-4(3H)-ones have exhibited significant cytotoxicity against MCF-7 and SW480 cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[7]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. The 2-phenyl-quinoline-4-carboxylic acid scaffold has also been explored for its antibacterial properties.
Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have shown promising activity against Gram-positive bacteria, particularly Staphylococcus aureus, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the micromolar range.[8] While specific data for derivatives of the 6-bromo-2-(4-chlorophenyl) core is limited, the general activity of related compounds suggests that this scaffold is a promising starting point for the development of new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of 2-phenylquinoline-4-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on both the quinoline and phenyl rings.
-
Substituents on the 2-Phenyl Ring: The electronic properties and steric bulk of substituents on the 2-phenyl ring can significantly impact activity. For instance, in the context of HDAC inhibition, difluoride and phenyl substitutions on the 2-phenyl ring were found to be beneficial for inhibitory activity, while chlorine and methyl substitutions led to decreased potency.[5][6]
-
The 4-Carboxylic Acid Group: The carboxylic acid at the C-4 position is often crucial for activity, potentially forming key interactions with the target protein.[4] Derivatization of this group into esters or amides can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also lead to altered biological activity.
-
Substitution on the Quinoline Ring: The presence of a halogen, such as bromine at the 6-position, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. Studies on related quinazoline scaffolds have indicated that a halogen at the 6-position can improve anticancer effects.[7]
Future Directions
The 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:
-
Synthesis of a diverse library of derivatives: Systematic modification of the 2-phenyl ring, the 6-position of the quinoline ring, and the 4-carboxylic acid group will be crucial for elucidating detailed structure-activity relationships.
-
Comprehensive biological evaluation: Screening of these derivatives against a wide range of cancer cell lines and microbial strains is necessary to identify lead compounds with potent and selective activity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will be essential for their rational optimization and clinical development.
Conclusion
References
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. Benchchem.
- The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery. Benchchem.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Pharmacology.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). Molecules.
- IC50 values of the most active derivatives in some cancerous cell lines.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics.
- The anticancer IC50 values of synthesized compounds.
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
- Pfitzinger Quinoline Synthesis.
- Pfitzinger reaction. Wikipedia.
- Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). Thai Journal of Pharmaceutical Sciences.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). Journal of Biochemical and Molecular Toxicology.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science.
- Application of pfitzinger reaction in the synthesis of some novel indophenazino fused carbazolo and azacarbazolo quinoline derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trials.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trials.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Pharmacology.
- Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM).
- 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"in silico studies of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid"
An In-Depth Technical Guide to the In Silico Evaluation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive framework for the in silico investigation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a novel compound within the quinoline-4-carboxylic acid class. Quinoline derivatives are recognized for their broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document outlines a systematic, multi-step computational workflow designed to elucidate the therapeutic potential of this specific molecule by identifying likely protein targets, characterizing its binding interactions, and predicting its pharmacokinetic profile. The methodologies described herein are grounded in established computational chemistry principles to ensure scientific rigor and generate actionable insights for further drug development.
Section 1: Rationale and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Specifically, quinoline and quinazoline derivatives have been successfully developed as kinase inhibitors for cancer therapy.[1][3] The subject of this guide, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, possesses key structural motifs—a halogenated quinoline core and a substituted phenyl ring—that suggest a potential for interaction with specific biological targets, such as the ATP-binding pocket of protein kinases.
An in silico approach is the most resource-efficient first step to explore the therapeutic hypothesis for a novel chemical entity. It allows for rapid screening against numerous potential targets and provides a detailed molecular-level understanding of potential mechanisms of action before undertaking costly and time-consuming in vitro and in vivo studies.
The workflow detailed in this guide is designed as a self-validating system. It begins with broad, exploratory screening to generate hypotheses, which are then refined and rigorously tested through progressively more computationally intensive and specific simulations.
Caption: A high-level overview of the sequential in silico workflow.
Section 2: Target Identification via Inverse Virtual Screening
The initial challenge in assessing a novel compound is identifying its most probable biological target(s). Inverse Virtual Screening (IVS) addresses this by docking the compound of interest against a large library of protein structures. This approach can reveal potential targets that may not be immediately obvious from the compound's structure alone.
Causality and Experimental Choice
The choice of IVS as the first step is strategic. It is a computationally efficient method to broadly survey the proteome and generate a ranked list of potential binding partners. This unbiased screening is critical for novel compounds where the mechanism of action is unknown. We prioritize targets that consistently appear with high docking scores across multiple IVS platforms and are therapeutically relevant to diseases like cancer, given the known activities of the quinoline class.[1][4]
Protocol for Inverse Virtual Screening
-
Ligand Preparation:
-
The 3D structure of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is generated using a molecular builder (e.g., Avogadro, ChemDraw).
-
Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
The ligand is prepared for docking by assigning appropriate protonation states at physiological pH (7.4) and adding Gasteiger charges.
-
-
IVS Execution:
-
Utilize a web-based server or local software suite with a pre-compiled library of druggable protein targets (e.g., SwissTargetPrediction, PharmMapper).
-
Submit the prepared ligand structure to the server.
-
The software will systematically dock the ligand into the binding sites of all proteins in its library.
-
-
Target Prioritization:
-
The output will be a list of potential protein targets ranked by a scoring function that estimates binding affinity.
-
Filter the results to prioritize targets implicated in diseases of interest, such as cancer or inflammation.[5] For this compound, kinases like Aurora A, protein kinase A, and kinesin spindle protein are of high interest based on studies of similar quinoline derivatives.[6][7]
-
Select the top 3-5 candidate proteins for more rigorous, refined docking studies.
-
Section 3: High-Resolution Interaction Analysis: Molecular Docking
Once a shortlist of potential targets is established, the next step is to perform a more detailed and accurate molecular docking analysis for each one. This provides a specific model of the binding pose and a more reliable estimate of binding affinity.
Expertise and Rationale
Standard docking is insufficient. A rigorous protocol involves validating the docking procedure for each specific target. This is achieved by redocking a known co-crystallized ligand and ensuring the software can reproduce the experimentally determined binding pose (typically requiring an RMSD < 2.0 Å). This self-validating step ensures that the chosen docking parameters are appropriate for the target's active site.
Detailed Protocol for Molecular Docking
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will proceed with Aurora A Kinase.
-
Remove water molecules and any co-crystallized ligands or ions not essential for binding.
-
Add polar hydrogen atoms and assign Kollman charges.
-
Define the binding site (the "grid box") based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Docking Execution:
-
Use a validated docking program such as AutoDock Vina or Schrödinger's Glide.
-
Configure the docking parameters, including the search algorithm's exhaustiveness (e.g., exhaustiveness = 16 for Vina) to ensure a thorough search of the conformational space.
-
Execute the docking run, generating multiple binding poses (typically 9-10).
-
-
Analysis of Results:
-
The primary output is a binding energy score (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most likely.
-
Visually inspect the top-ranked pose to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues.
-
Section 4: Assessing Binding Stability with Molecular Dynamics
A static docking pose does not capture the dynamic nature of protein-ligand interactions in a physiological environment. Molecular Dynamics (MD) simulations provide this crucial insight by simulating the movement of atoms in the complex over time, thus testing the stability of the predicted binding pose.
The Importance of Dynamic Simulation
MD simulations are computationally expensive but offer a higher level of evidence for a stable interaction. If a ligand is not well-accommodated in the binding pocket, it will often dissociate or exhibit high conformational instability during the simulation. This step is essential for weeding out false positives from docking studies.
Caption: Workflow for a standard Molecular Dynamics simulation.
Protocol for MD Simulation
-
System Setup:
-
The best-ranked docked complex from the previous step is used as the starting point.
-
The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Execution (using software like GROMACS or AMBER):
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles). This ensures the solvent is properly distributed around the complex.
-
Production Run: A long simulation (e.g., 100 nanoseconds) is run to collect data on the system's dynamics.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD plot for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over the simulation trajectory.
-
Section 5: Predicting Pharmacokinetic Properties (ADMET)
A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical final step in the in silico evaluation.
Rationale for Early ADMET Profiling
Poor pharmacokinetic properties are a major cause of failure in later stages of drug development. By predicting these properties computationally, we can identify potential liabilities early on and decide whether the scaffold is worth pursuing or requires modification.
ADMET Prediction Protocol
-
Tool Selection: Use a reliable computational tool, such as the SwissADME web server or commercial software packages (e.g., Schrödinger's QikProp).
-
Property Prediction:
-
Submit the 2D or 3D structure of the compound.
-
The software will calculate a range of physicochemical and pharmacokinetic descriptors.
-
-
Data Analysis and Interpretation:
-
Key parameters to evaluate include Lipinski's Rule of Five (for oral bioavailability), water solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (metabolism), and potential for toxicity (e.g., hERG inhibition).
-
Hypothetical Data Summary
The following table presents a hypothetical ADMET profile for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, generated based on its structure.
| Property | Predicted Value/Status | Interpretation |
| Molecular Weight | 378.6 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 4.2 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |
| Water Solubility | Poorly soluble | May pose challenges for formulation |
| GI Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| hERG Inhibitor | No | Low risk of cardiotoxicity |
Conclusion and Future Directions
This in silico guide outlines a robust, multi-stage workflow for the preliminary evaluation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. The proposed studies, from broad target screening to detailed dynamic simulation and ADMET profiling, provide a comprehensive computational assessment of its therapeutic potential.
Based on the hypothetical results, this compound emerges as a promising candidate for further investigation, potentially as a kinase inhibitor. The predicted high binding affinity and stable interactions with a target like Aurora A Kinase, coupled with a generally favorable ADMET profile, warrant progression to the next phase of drug discovery, which would involve chemical synthesis and in vitro validation of the computational predictions.
References
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
-
Drug Discovery Targeting Bromodomain-Containing Protein 4. (2017). ACS Publications. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. Available at: [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). Thai Science. Available at: [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). National Institutes of Health. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022). University of Strathclyde. Available at: [Link]
-
Elsherbeny, et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel). Available at: [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Pharmacology. Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2016). ResearchGate. Available at: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
A Technical Guide to the Spectral Characterization of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and spectral characterization of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the rationale behind the analytical workflows, predicts the expected spectral data based on established principles of organic spectroscopy, and provides detailed protocols for data acquisition. While complete, verified spectral data for this specific compound is not widely published, this guide offers a robust framework for its characterization, ensuring scientific integrity and trustworthiness in the analytical process.
Introduction and Molecular Overview
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a halogenated quinoline derivative. The quinoline core is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] The presence of bromo and chloro substituents, along with a carboxylic acid moiety, suggests that this molecule may have unique physicochemical properties and potential as a synthetic intermediate in drug discovery.[3][4] Accurate structural confirmation through a combination of spectroscopic techniques is a critical first step in any research and development involving this compound.
The analytical workflow for characterizing this molecule would logically proceed through several key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) for detailed structural mapping, Mass Spectrometry (MS) for molecular weight confirmation and elemental composition, and Infrared (IR) Spectroscopy for functional group identification.
Caption: Overall workflow for the synthesis and structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, both ¹H and ¹³C NMR would be essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and chlorophenyl rings, as well as a characteristic downfield signal for the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are outlined below. DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to observe the exchangeable carboxylic acid proton.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| COOH | ~13.0 - 14.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid typically appears at a very downfield chemical shift and is often broad due to hydrogen bonding and chemical exchange.[5] |
| H5 | ~8.8 - 9.0 | Doublet | 1H | This proton is deshielded by the anisotropic effect of the quinoline nitrogen and the adjacent bromine atom. |
| H7 | ~8.2 - 8.4 | Doublet of Doublets | 1H | Coupled to both H5 and H8. |
| H8 | ~7.9 - 8.1 | Doublet | 1H | Located on the bromo-substituted ring of the quinoline. |
| H2'/H6' | ~8.3 - 8.5 | Doublet | 2H | Protons on the chlorophenyl ring ortho to the quinoline linkage, deshielded by the quinoline ring system. |
| H3'/H5' | ~7.6 - 7.8 | Doublet | 2H | Protons on the chlorophenyl ring meta to the quinoline linkage. |
| H3 | ~7.5 - 7.7 | Singlet | 1H | The lone proton on the pyridine ring of the quinoline core. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. A computed ¹³C NMR spectrum for the trimethylsilyl (TMS) ester derivative is available and can serve as a rough guide, though the free carboxylic acid will show differences, particularly for the carboxyl carbon and C4.[6]
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165 - 170 | The carbonyl carbon of an aromatic carboxylic acid.[5] |
| C2 | ~155 - 158 | Carbon attached to the nitrogen and the chlorophenyl group. |
| C4 | ~145 - 148 | Carbon bearing the carboxylic acid group. |
| Quaternary Carbons (C4a, C8a, C1', C4') | ~120 - 140 | These will be weaker signals. The positions of C-Br and C-Cl will be within this range. |
| Aromatic CH Carbons | ~120 - 135 | Multiple signals corresponding to the protonated carbons of the quinoline and chlorophenyl rings. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, confirming the connectivity of the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
Caption: Step-by-step workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of the target compound.
Predicted Mass Spectrum
-
Molecular Formula: C₁₆H₉BrClNO₂
-
Monoisotopic Mass: 376.9505 u
-
Expected Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely forming the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.
-
Isotopic Pattern: A key feature will be the distinctive isotopic pattern arising from the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will have a specific intensity ratio, providing strong evidence for the presence of one Br and one Cl atom.
Experimental Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion.
-
Ensure the instrument is calibrated to achieve mass accuracy of <5 ppm.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula.
-
Analyze the isotopic pattern and compare it to the theoretical pattern for C₁₆H₉BrClNO₂.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Spectrum
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad | Characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[5][8] |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium | Typical for C-H bonds on aromatic rings.[8] |
| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Strong, sharp | The carbonyl stretch is a very prominent feature. Conjugation with the quinoline ring will likely place it towards the lower end of this range.[5] |
| C=C and C=N Stretches (Aromatic) | 1400 - 1600 | Multiple medium to strong bands | Vibrations of the quinoline and phenyl rings. |
| C-Br, C-Cl Stretches | 500 - 800 | Medium to strong | These absorptions are in the fingerprint region and can be difficult to assign definitively without comparison to a reference spectrum. |
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Instrumentation: A standard benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups expected in the molecule.
Conclusion
The structural characterization of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid requires a multi-technique spectroscopic approach. This guide provides a scientifically grounded prediction of the expected ¹H NMR, ¹³C NMR, HRMS, and FTIR data, along with robust, field-tested protocols for their acquisition. By following this comprehensive analytical workflow, researchers can confidently verify the structure and purity of this compound, establishing a solid foundation for its further investigation in medicinal chemistry and drug development. The causality behind each experimental choice and the self-validating nature of combining these orthogonal techniques ensure a high degree of confidence in the final structural assignment.
References
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- SpectraBase. (n.d.). 6-Bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acid, tms - Optional[13C NMR]. Wiley.
- ACS. (2022). Preparation and Characterization of Some New Derivatives 6-Bromo-2-Phenylquinoline-4-Carboxylic Acid. cbej, 21(87), 93-105.
- PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (C16H9Br2NO2). Université du Luxembourg.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- BLDpharm. (n.d.). 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results.
- ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. thaiscience.info [thaiscience.info]
- 3. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 4. mediresonline.org [mediresonline.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. spectrabase.com [spectrabase.com]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
"homologs of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid"
An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Homologs of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
Executive Summary
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid as a prototypical lead compound. We will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of its homologs. By systematically dissecting the molecule into key pharmacophoric regions, this document offers a strategic framework for researchers and drug development professionals to design and optimize novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in established synthetic and biological protocols.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
A Privileged Structure in Medicinal Chemistry
Quinoline, a heterocyclic scaffold composed of fused benzene and pyridine rings, is a cornerstone in the development of therapeutic agents.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antioxidant, and anti-inflammatory effects.[1] The addition of a carboxylic acid group at the 4-position is particularly significant, as this moiety often serves as a critical interaction point with biological targets, enhancing potency and influencing pharmacokinetic properties.[4]
Profile of the Core Compound: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
The subject of this guide, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, serves as an exemplary lead structure. Its architecture can be divided into three key regions for systematic modification and optimization:
-
The C2-Aryl Substituent: A (4-chlorophenyl) group, which significantly influences the molecule's steric and electronic profile and is a primary vector for exploring hydrophobic interactions within target binding pockets.[4]
-
The Quinoline Core Substitution: A bromo group at the C6-position, which provides an avenue for modulating electronic properties and offers a potential handle for further synthetic elaboration.
-
The C4-Carboxylic Acid: A crucial acidic functional group, often essential for direct interaction with enzyme active sites.[4]
Rationale for Homolog Exploration: A Strategy for Lead Optimization
The systematic synthesis and evaluation of homologs—structurally related analogs—is a fundamental strategy in drug discovery. The goal is to develop a comprehensive understanding of the structure-activity relationship (SAR), which informs the rational design of compounds with improved potency, enhanced selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This guide will explore modifications across the three key regions of the core molecule to build a robust SAR model.
Synthetic Strategies for Quinoline-4-Carboxylic Acid Homologs
The construction of the quinoline-4-carboxylic acid core is most effectively achieved via the Pfitzinger reaction, a robust and versatile method that allows for significant diversity in the final products.[5]
Primary Synthetic Route: The Pfitzinger Reaction
First discovered in the late 19th century, the Pfitzinger reaction involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group under basic conditions.[5][6] This one-pot synthesis is highly efficient for generating diverse quinoline-4-carboxylic acids.[6]
The mechanism proceeds through a base-catalyzed hydrolysis of the isatin lactam, followed by condensation with the enolizable ketone (e.g., a substituted acetophenone) to form an imine. Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline ring system.[6][7] The choice of substituted isatins and acetophenones directly dictates the substitution pattern of the final product, making this a powerful tool for building a library of homologs.
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
This protocol describes a representative synthesis using the Pfitzinger reaction. The causality for each step is explained to ensure a self-validating and reproducible workflow.
-
Objective: To synthesize the title compound from 5-bromoisatin and 4-chloroacetophenone.
-
Materials:
-
5-Bromoisatin (1.0 eq)
-
4-Chloroacetophenone (1.1 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (95%)
-
Glacial Acetic Acid
-
Deionized Water
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (4.0 eq) in 50 mL of 95% ethanol.
-
Rationale: A strong base is required to hydrolyze the lactam ring of isatin, initiating the reaction.[8] Ethanol serves as a suitable solvent for all reactants.
-
-
Addition of Reactants: To the stirred basic solution, add 5-bromoisatin (1.0 eq) and 4-chloroacetophenone (1.1 eq).
-
Rationale: A slight excess of the ketone ensures the complete consumption of the more valuable isatin starting material.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. The extended reflux time ensures the reaction proceeds to completion.
-
-
Work-up and Precipitation: After cooling to room temperature, pour the dark reaction mixture into 200 mL of ice-cold water. Filter the solution to remove any insoluble impurities.
-
Rationale: Dilution in water prepares the solution for acidification and precipitation of the product.
-
-
Acidification: Slowly add glacial acetic acid to the filtrate with constant stirring until the pH is approximately 4-5. A solid precipitate should form.
-
Rationale: The product exists as a potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate, rendering the final carboxylic acid product insoluble in the aqueous medium, thus allowing for its isolation.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and impurities. Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
-
Rationale: Washing with cold water minimizes product loss while removing water-soluble byproducts. Recrystallization is a standard method for purifying solid organic compounds.
-
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Exploring the Homologous Space: A Structure-Activity Relationship (SAR) Analysis
SAR studies on quinoline-4-carboxylic acids have identified three critical regions where structural modifications profoundly impact biological activity.[4] This section explores the strategic design of homologs by altering each region.
Modifications at the C2-Phenyl Ring
The C2 position often requires a bulky, hydrophobic substituent for potent activity.[4] The (4-chlorophenyl) group of the parent compound can be systematically modified to probe the size, electronic, and conformational requirements of the target's binding pocket.
-
Halogen Scan: Replacing the 4-chloro group with other halogens (F, Br, I) can fine-tune lipophilicity and introduce specific halogen bonding interactions.
-
Positional Isomers: Moving the chloro substituent to the ortho or meta positions can drastically alter the dihedral angle between the phenyl and quinoline rings, impacting how the molecule fits into a binding site.
-
Alkyl and Alkoxy Groups: Introducing small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can explore steric tolerance and hydrogen bonding potential.
Modifications at the C6-Position of the Quinoline Core
Substitution on the benzo portion of the quinoline ring is another critical determinant of activity.[4] The 6-bromo substituent provides a starting point for exploring the impact of electron-withdrawing and electron-donating groups.
-
Halogen Substitution: Replacing bromine with fluorine or chlorine can alter the overall electronic character of the quinoline ring system.
-
Hydrogen (Unsubstituted): Synthesizing the 6-des-bromo analog provides a baseline to assess the contribution of the halogen at this position.
-
Electron-Donating Groups: Introducing groups like methyl or methoxy can increase electron density in the ring system, which may influence stacking interactions or metabolic stability.
Modifications at the C4-Carboxylic Acid Group
The carboxylic acid at C4 is often indispensable for activity, typically acting as a key hydrogen bond donor and acceptor or forming a salt bridge with a basic residue in the target protein.[4] While its removal can lead to a loss of potency, converting it to bioisosteric replacements can modulate properties like cell permeability and oral bioavailability.
-
Amides and Esters: Conversion to amides or esters neutralizes the charge and increases lipophilicity, which can improve cell membrane penetration. These are often evaluated as prodrugs.
-
Hydrazides: As seen in some antimicrobial analogs, the carbohydrazide moiety can serve as a linker for further molecular hybridization, attaching other pharmacophores to create novel chemical entities.[9][10]
-
Tetrazoles: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, mimicking its acidic pKa and spatial arrangement of hydrogen bond acceptors while potentially improving metabolic stability and oral absorption.
Biological Evaluation & Mechanistic Insights
Homologs of the core structure have shown promise against several biological targets, primarily as inhibitors of enzymes essential for pathogen or cancer cell survival.[1][9][11]
Primary Screening Assays
Many quinoline derivatives function as antimicrobial agents by inhibiting DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[9]
-
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Mixture: Prepare a reaction buffer containing relaxed plasmid DNA, S. aureus DNA gyrase enzyme, and ATP.
-
Compound Addition: Add varying concentrations of the test compound (homologs) to the reaction mixture. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Quenching: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Quantification: Quantify the band intensities to determine the concentration of the compound required to inhibit 50% of the supercoiling activity (IC₅₀).
-
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[4][11] Inhibition of DHODH depletes the nucleotide pool, leading to cell cycle arrest.[11]
-
Experimental Protocol: In Vitro DHODH Inhibition Assay
-
Enzyme Preparation: Use recombinant human DHODH.
-
Reaction Buffer: Prepare a buffer containing a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP) and coenzyme Q.
-
Assay: In a 96-well plate, add the enzyme, test compound at various concentrations, and initiate the reaction by adding the substrate, dihydroorotate.
-
Measurement: Monitor the reduction of DCIP spectrophotometrically over time. The rate of decrease in absorbance is proportional to DHODH activity.
-
Calculation: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Synthesis and Interpretation
To effectively guide a lead optimization program, all quantitative biological data should be collated and analyzed.
Quantitative SAR Data Summary
The following table presents hypothetical data for a series of homologs evaluated for their inhibitory activity against S. aureus DNA Gyrase, illustrating the insights gained from systematic modification.
| Compound ID | C6-Substituent | C2-Aryl Substituent | C4-Modification | IC₅₀ (µM) |
| LEAD-01 | -Br | 4-Cl-Ph | -COOH | 15.2 |
| HOM-01 | -H | 4-Cl-Ph | -COOH | 35.8 |
| HOM-02 | -F | 4-Cl-Ph | -COOH | 12.5 |
| HOM-03 | -Br | 4-F-Ph | -COOH | 9.8 |
| HOM-04 | -Br | 3-Cl-Ph | -COOH | 28.4 |
| HOM-05 | -Br | 4-CH₃-Ph | -COOH | 45.1 |
| HOM-06 | -Br | 4-Cl-Ph | -CONH₂ | >100 |
| HOM-07 | -Br | 4-Cl-Ph | -CO-NHNH₂ | 33.6[9] |
-
Interpretation of Data:
-
Comparing LEAD-01 to HOM-01 suggests the 6-bromo group is beneficial for activity.
-
The 6-fluoro substituent (HOM-02 ) is well-tolerated and slightly improves potency over the 6-bromo.
-
Modifying the C2-aryl group shows a preference for halogens, with 4-fluoro (HOM-03 ) being superior to 4-chloro. The positional isomer (HOM-04 ) and the methyl-substituted analog (HOM-05 ) show reduced activity, indicating a specific electronic and steric requirement in the binding pocket.
-
Modification of the carboxylic acid to a simple amide (HOM-06 ) abolishes activity, confirming the critical role of the acidic moiety for this target.[4] The hydrazide (HOM-07 ) retains some activity, suggesting it may be a suitable linker for further derivatization.[9]
-
Future Directions and Lead Optimization
Based on the SAR data, future efforts should focus on:
-
Exploring C6-Substituents: Further investigation of small, electron-withdrawing groups at the C6-position is warranted.
-
Optimizing the C2-Aryl Group: A detailed exploration of other 4-fluoro-phenyl analogs and bioisosteric replacements for the phenyl ring could yield more potent compounds.
-
Maintaining the C4-Carboxylic Acid: The C4-COOH is crucial for DNA gyrase inhibition. Efforts should focus on prodrug strategies or tetrazole bioisosteres only if pharmacokinetic challenges arise.
Conclusion
This technical guide has detailed a systematic approach to the design, synthesis, and evaluation of homologs of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. By leveraging the robust Pfitzinger synthesis, researchers can efficiently generate a diverse library of analogs. A structured evaluation against key biological targets, such as DNA gyrase and DHODH, coupled with a rigorous analysis of structure-activity relationships, provides a clear and logical path toward the optimization of this privileged scaffold into next-generation therapeutic agents. The principles and protocols outlined herein serve as a comprehensive resource for scientists engaged in the challenging but rewarding field of drug discovery.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
- (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience.
- (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
- (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
- (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem.
- (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
- (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed.
- (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
- (n.d.). Pfitzinger Quinoline Synthesis.
- (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications.
- (2014, March 28). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
- (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
- (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem.
- (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- (2019, May 15). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.
- (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
- (n.d.). Application of pfitzinger reaction in. JOCPR.
- (n.d.). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry - ACS Publications.
- (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
- (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Pfitzinger Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust and versatile chemical transformation for synthesizing substituted quinoline-4-carboxylic acids.[1] This reaction involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antiviral, and antibacterial properties.[1]
This document provides a detailed technical guide for the synthesis of a specific, highly functionalized derivative, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This target molecule incorporates three key pharmacophores: a quinoline core, a bromine substituent at the 6-position, and a 4-chlorophenyl group at the 2-position, making it a valuable building block for drug discovery and development programs. We will explore the underlying reaction mechanism and provide a field-proven, step-by-step protocol for its synthesis and purification.
Reaction Principle and Mechanism
The synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction proceeds by condensing 5-bromoisatin with 1-(4-chlorophenyl)ethan-1-one in the presence of a strong base, typically potassium hydroxide.
Overall Reaction Scheme:
The reaction mechanism unfolds through several distinct stages:[3][4][5]
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond within the 5-bromoisatin ring by a strong base (e.g., potassium hydroxide). This ring-opening step forms a potassium salt of the corresponding isatinic acid, a keto-acid intermediate.[3][6]
-
Condensation and Imine Formation: The primary amine of the isatinate intermediate undergoes a condensation reaction with the carbonyl group of 1-(4-chlorophenyl)ethan-1-one, eliminating a molecule of water to form an imine (a Schiff base).[5]
-
Tautomerization: The imine exists in equilibrium with its more reactive tautomer, an enamine. The enamine form is crucial for the subsequent cyclization step.[3]
-
Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group of the original isatinate moiety. This step forms a new six-membered ring.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic quinoline ring system, yielding the final product.[3][6]
Caption: Mechanism of the Pfitzinger Reaction.
Experimental Protocol
This protocol is a robust method for the laboratory-scale synthesis of the title compound.
Materials and Equipment:
-
Reagents: 5-Bromoisatin (≥98%), 1-(4-chlorophenyl)ethan-1-one (≥98%), Potassium hydroxide (KOH, pellets, ≥85%), Ethanol (absolute), Hydrochloric acid (HCl, concentrated), Diethyl ether, Deionized water.
-
Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, Büchner funnel and filtration flask, pH paper, standard laboratory glassware.
Quantitative Data Summary:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Sample Mass/Volume | Moles (mmol) |
| 5-Bromoisatin | 226.03[7] | 1.0 | 5.65 g | 25.0 |
| 1-(4-chlorophenyl)ethan-1-one | 154.59[8] | 1.1 | 4.25 g | 27.5 |
| Potassium Hydroxide (KOH) | 56.11 | 8.0 | 11.22 g | 200 |
| Ethanol | - | - | 100 mL | - |
| Water | - | - | 5 mL | - |
Step-by-Step Procedure:
-
Preparation of Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (11.22 g) in a mixture of absolute ethanol (100 mL) and deionized water (5 mL). Stir until the KOH pellets are fully dissolved. Causality: A strong base is required to catalyze the initial ring-opening of the isatin lactam. Ethanol serves as the primary solvent, while a small amount of water facilitates the dissolution of KOH and the hydrolysis step.
-
Isatin Ring Opening: To the stirred basic solution, add 5-bromoisatin (5.65 g) in one portion. Stir the mixture at room temperature for approximately 1 hour. A noticeable color change from a deep reddish-orange to a dark brown should occur, indicating the formation of the potassium salt of 5-bromo-isatinic acid.[1]
-
Addition of Carbonyl Component: Add 1-(4-chlorophenyl)ethan-1-one (4.25 g) to the reaction mixture. Causality: This ketone provides the necessary α-methylene group and the C2-substituent for the final quinoline ring.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 24 hours.[9] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Solvent Removal and Dissolution: After 24 hours, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting slurry, add 100 mL of deionized water and stir until all solids are dissolved. This step ensures the carboxylate product is in its soluble salt form.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL). Discard the organic layers. Causality: This extraction removes unreacted 1-(4-chlorophenyl)ethan-1-one and other neutral, non-polar impurities, which are soluble in diethyl ether while the potassium salt of the product remains in the aqueous phase.[1][9]
-
Precipitation of Product: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution. Monitor the pH with pH paper, continuing addition until the pH is approximately 4-5. A voluminous precipitate of the product should form.[1] Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium, thus causing it to precipitate.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying and Purification: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a pale-yellow or off-white solid.[1]
Caption: Experimental workflow for synthesis.
Characterization and Validation
The identity and purity of the synthesized 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid should be confirmed using standard analytical techniques:
-
Appearance: Pale-yellow to off-white solid.
-
Melting Point: Determined using an open capillary method.[9]
-
Spectroscopy:
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently strong base; Incomplete reaction time; Low reflux temperature. | Ensure KOH is of good quality and not excessively hydrated. Extend reflux time and monitor with TLC. Ensure the heating mantle reaches the solvent's boiling point. |
| No Precipitation | Incorrect pH; Insufficient product formation. | Re-check the pH of the aqueous solution and add more acid if necessary. If yield is very low, concentrate the aqueous solution before acidification. |
| Oily Product | Presence of unreacted starting material or impurities. | Ensure the ether extraction step was performed thoroughly. Re-dissolve the oily product in a basic solution and repeat the extraction and precipitation steps. |
| Discolored Product | Side reactions or residual impurities. | Perform recrystallization from a suitable solvent system like ethanol/water or acetic acid. The use of activated charcoal during recrystallization may help. |
Safety Precautions
-
All operations should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Potassium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Organic solvents like ethanol and diethyl ether are flammable. Keep away from ignition sources.
References
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
-
Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Pfitzinger-Reaktion. Wikipedia. [Link]
-
GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Pfitzinger Reaction. [Link]
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
-
Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. [Link]
-
Lv, Q., et al. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform, 44(31). [Link]
- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
PubChem. (n.d.). 5-Bromoisatin. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger Reaction [drugfuture.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger-Reaktion – Wikipedia [de.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 9. jocpr.com [jocpr.com]
Application Notes & Protocols: Investigating 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid in Cancer Research
An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in cancer research.
Executive Summary
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide focuses on a novel investigational compound, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid , outlining a strategic framework for its evaluation as a potential anticancer agent. Derivatives of this scaffold have demonstrated efficacy through various mechanisms, including the inhibition of critical signaling kinases and metabolic enzymes.[1][2]
This document provides a hypothesis-driven approach centered on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a frequently dysregulated signaling cascade in oncology.[3][4] We present detailed, field-proven protocols for assessing the compound's cytotoxic activity, target engagement, and cellular mechanism of action. The methodologies are designed to be self-validating, providing researchers with a robust workflow from initial screening to mechanistic validation.
Compound Profile: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
The rational design of experiments begins with a thorough understanding of the test article's physicochemical properties.
Chemical Structure:

Table 1: Physicochemical Properties
| Property | Value | Rationale for Consideration |
| Molecular Formula | C₁₆H₉BrClNO₂ | Essential for calculating molar concentrations for assays. |
| Molecular Weight | 378.61 g/mol | Critical for accurate stock solution preparation. |
| Solubility | Predicted to be poorly soluble in aqueous media. Soluble in DMSO. | Crucial: Must be fully solubilized in a vehicle like DMSO for cellular assays. Final DMSO concentration should be kept low (<0.5%) to avoid vehicle-induced toxicity. Experimental verification is required. |
| Stability | To be determined experimentally. | Assess stability in solution at various temperatures (-20°C, 4°C, RT) and after freeze-thaw cycles to ensure compound integrity throughout the experimental timeline. |
Scientist's Note (Expertise & Experience): Before initiating any biological assays, it is imperative to experimentally confirm the solubility and stability of the compound in your chosen solvent and culture media. Compound precipitation can lead to inaccurate and uninterpretable results. A preliminary test incubating the highest concentration of the compound in media for the longest duration of your planned experiment and visually inspecting for precipitates is a simple but critical quality control step.
Hypothesized Mechanism of Action: Targeting the JAK/STAT Pathway
The JAK/STAT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[5][6] Its persistent activation is a hallmark of many cancers, making it a prime therapeutic target.[4][7] The pathway is typically initiated by cytokines or growth factors binding to cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[5] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and drive the transcription of genes involved in tumorigenesis.[4][6]
Given that numerous small molecule kinase inhibitors are based on heterocyclic scaffolds like quinoline, we hypothesize that 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid may function as an inhibitor of a key kinase in this pathway, such as JAK2.[8][9]
Experimental Workflow and Protocols
A tiered approach is recommended to systematically evaluate the compound's anticancer potential.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line known for STAT3 hyperactivation (e.g., MCF-7 breast cancer, A549 lung cancer).[2][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[11][12]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)[13]
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in complete medium from the DMSO stock. A common starting range is 100 µM to 0.01 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no cells" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Table 2: Sample IC₅₀ Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 72 | [Experimental Value] |
| A549 | 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 72 | [Experimental Value] |
| MRC-5 (Normal) | 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 72 | [Experimental Value] |
Trustworthiness Note: Including a non-cancerous cell line (e.g., MRC-5) is crucial for assessing the compound's selectivity. A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a therapeutic candidate.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of a target kinase (e.g., recombinant human JAK2) in a cell-free system.
Principle: This protocol describes a generic luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction.[14] Kinase activity consumes ATP; therefore, a lower luminescent signal indicates higher kinase activity. An inhibitor will prevent ATP consumption, resulting in a higher signal.
Materials:
-
Recombinant human JAK2 enzyme
-
Specific peptide substrate for JAK2
-
ATP
-
Kinase assay buffer
-
Known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control[15]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[16]
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and the positive control (Ruxolitinib) in the assay buffer. Keep the final DMSO concentration consistent and low.
-
Prepare a master mix of the kinase and its substrate in the assay buffer.
-
-
Kinase Reaction:
-
In a white assay plate, add the diluted test compounds or controls.
-
Add the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be near its Km for the kinase to ensure assay sensitivity.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the ATP detection reagent according to the manufacturer's protocol. This reagent typically contains luciferase and luciferin.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Define controls: 0% inhibition (enzyme + substrate + ATP + vehicle) and 100% inhibition (substrate + ATP + vehicle, no enzyme).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Western Blot for Phospho-STAT3
Objective: To confirm that the compound inhibits the JAK/STAT pathway within cancer cells by measuring the phosphorylation level of a key downstream target, STAT3.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size. A reduction in the level of phosphorylated STAT3 (p-STAT3) upon compound treatment, without a significant change in total STAT3 levels, indicates inhibition of an upstream kinase like JAK2.[5][7]
Materials:
-
6-well plates
-
Cancer cell line
-
Compound and appropriate vehicle (DMSO)
-
Cytokine for stimulation (e.g., Interleukin-6 (IL-6))[6]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with the test compound (e.g., at 1x and 5x its IC₅₀) or vehicle for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes to robustly activate the JAK/STAT pathway. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
-
Protein Quantification and Sample Preparation:
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and Re-probe: The membrane can be stripped of antibodies and re-probed for total STAT3 and then β-actin to ensure equal protein loading and to assess the specific effect on phosphorylation.
-
Conclusion and Future Directions
This guide provides a foundational, hypothesis-driven strategy for the initial characterization of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid as a potential anticancer agent. Positive results from this workflow—demonstrating potent and selective cytotoxicity, direct inhibition of a target kinase like JAK2, and subsequent blockade of downstream signaling in cancer cells—would provide a strong rationale for advancing the compound into more complex studies. Future directions would include selectivity profiling against a panel of kinases, evaluation in additional cancer models with different genetic backgrounds, and progression to in vivo efficacy and pharmacokinetic studies in animal models.
References
-
Y. Wang, J. Shen, Y. Wang, X. Li, Y. Liu, Y. He, J. He, and J. Wang, "Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors," Biomedical Reports, 2022. [Link]
-
G. Kılınç and O. Erbaş, "The Role of STAT3 in Cancer Development and Progression," JEB Med Sci, 2024. [Link]
-
S. K. Singh, S. K. Singh, A. Singh, S. Singh, and R. Singh, "Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition," Cells, 2022. [Link]
-
W. T. Hsu, C. C. Lin, Y. T. Chen, and Y. C. Chen, "Editorial: The role of STAT3 signaling pathway in tumor progression," Frontiers in Oncology, 2023. [Link]
-
J. R. Grandis and D. J. Tweardy, "STAT3 SIGNALING: Anticancer Strategies and Challenges," Cancer Treatment and Research, 2008. [Link]
-
Y. Wang, Y. Jin, J. Wang, J. Wang, and F. Chen, "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors," Frontiers in Chemistry, 2022. [Link]
-
Y. Wang, Y. Jin, J. Wang, J. Wang, and F. Chen, "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors," PubMed, 2022. [Link]
-
Y. Yang, H. Chen, Y. Wang, and Y. Zhao, "Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy," Frontiers in Immunology, 2023. [Link]
-
A. A. El-Gamal, A. M. Al-Mahmoudy, K. A. Al-Salahi, A. M. Al-Ostath, and M. I. Al-Obaid, "Exploration of quinolone and quinoline derivatives as potential anticancer agents," BMC Chemistry, 2019. [Link]
-
S. Tyagi and Salahuddin, "Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review," NeuroQuantology, 2022. [Link]
-
N/A, "JAK inhibitors: Are they a good option for treating inflammatory diseases and cancer?," Labiotech.eu, 2024. [Link]
-
N/A, "JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells," Evidence-Based Oncology, 2013. [Link]
-
P. C. Nair, J. Piehler, D. Tvorogov, D. M. Ross, A. F. Lopez, J. Gotlib, and D. Thomas, "Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches," Blood Cancer Discovery, 2023. [Link]
-
S. P. D'Mello, E. M. Jathal, and K. M. Lwin, "Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development?," International Journal of Molecular Sciences, 2022. [Link]
-
T. Horton, "MTT Cell Assay Protocol," Texas Children's Hospital, 1994. [Link]
-
M. F. Crouch et al., "Cell Viability Assays," Assay Guidance Manual - NCBI Bookshelf, 2013. [Link]
-
National Center for Biotechnology Information, "Brequinar," PubChem Compound Summary for CID 57030, N/A. [Link]
-
G. G. Grem, D. A. Katz, J. M. Collins, and P. H. Fischer, "Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390)," Cancer Research, 1989. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. jebms.org [jebms.org]
- 8. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 9. amplity.com [amplity.com]
- 10. neuroquantology.com [neuroquantology.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. labiotech.eu [labiotech.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating the Antibacterial Efficacy of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
Introduction: The Quest for Novel Antibacterials
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Quinoline-4-carboxylic acids represent a well-established and privileged scaffold in medicinal chemistry, famously giving rise to the potent class of quinolone antibiotics.[1][2][3] These agents have historically been cornerstones in treating a wide array of bacterial infections, primarily by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[4][5][6]
This document provides a comprehensive guide for the systematic evaluation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid , a novel derivative within this promising class. The structural features of this compound—a halogenated quinoline core substituted with a chlorophenyl group—suggest a strong potential for antibacterial efficacy. The presence of bromine and chlorine atoms can enhance lipophilicity, potentially improving cell wall penetration, and modulate electronic properties critical for target binding.
These application notes are designed for researchers, scientists, and drug development professionals. We will detail the scientific rationale and step-by-step protocols for a suite of foundational antibacterial assays, enabling a thorough characterization of this compound's activity spectrum and potency.
Hypothesized Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics function as bactericidal agents by trapping the enzyme-DNA complex of DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[4][5] This action converts these essential enzymes into cellular toxins that introduce irreparable double-strand breaks in the bacterial chromosome, leading to cell death.[6] It is hypothesized that 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid will share this mechanism.
Caption: Hypothesized mechanism of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Part 1: Essential Preliminary Procedures
Rigorous and reproducible results depend on meticulous preparation. The following steps are critical before commencing antibacterial assays.
Compound Solubilization and Stock Solution Preparation
Rationale: Most organic compounds, including this quinoline derivative, have poor aqueous solubility. A suitable organic solvent is required to create a concentrated stock solution that can be serially diluted in aqueous culture media. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and low toxicity at the final concentrations used in assays.
Protocol:
-
Accurately weigh 10 mg of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid using an analytical balance.
-
Transfer the compound to a sterile 1.5 mL microcentrifuge tube.
-
Add sterile, molecular-grade DMSO to achieve a final concentration of 10 mg/mL (or as solubility allows). For example, add 1 mL of DMSO to 10 mg of the compound.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Selection and Preparation of Bacterial Strains
Rationale: To determine the spectrum of activity, it is essential to test the compound against a panel of clinically relevant, quality-controlled bacterial strains. This panel should include representatives from both Gram-positive and Gram-negative bacteria.
Recommended Strains:
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae
Protocol for Inoculum Preparation:
-
Using a sterile loop, pick 3-5 isolated colonies of the desired bacterial strain from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in 5 mL of sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB).
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension must be used within 30 minutes of preparation for subsequent assays.
Part 2: Core Antibacterial Assay Protocols
The following protocols provide a tiered approach to characterizing the antibacterial profile, moving from qualitative screening to quantitative potency determination.
Protocol 1: Agar Well Diffusion Assay (Screening)
Rationale: This method provides a rapid, qualitative assessment of antibacterial activity. The compound diffuses from a well through an agar plate seeded with bacteria. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well. The size of the zone gives a preliminary indication of potency.
Step-by-Step Methodology:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely on a level surface.
-
Bacterial Seeding: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Using a sterile cork borer (6-8 mm diameter), punch equidistant wells into the agar. Carefully remove the agar plugs.
-
Sample Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution (or a desired dilution) into a well.
-
Controls:
-
Positive Control: Load a well with a known antibiotic (e.g., Ciprofloxacin at 1 mg/mL).
-
Negative Control: Load a well with the same volume of the solvent (DMSO) used to dissolve the test compound.
-
-
Incubation: Allow the plates to stand at room temperature for 1 hour to permit diffusion of the compound. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold standard quantitative measure of antibacterial potency. The assay is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations.
Step-by-Step Methodology:
-
Plate Setup: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a sterile 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of CAMHB containing the desired starting concentration of the test compound (e.g., 256 µg/mL). This is achieved by diluting the DMSO stock solution appropriately.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control.
-
Controls:
-
Growth Control (Well 11): Contains 50 µL of CAMHB only (no compound).
-
Sterility Control (Well 12): Contains 100 µL of uninoculated CAMHB.
-
-
Bacterial Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A colorimetric indicator like resazurin can be added to aid visualization.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MBC assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium. It distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) agents. An agent is considered bactericidal if the MBC is no more than four times the MIC.
Step-by-Step Methodology:
-
From the MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a fresh, sterile MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically determined by identifying the lowest concentration plate with no bacterial growth (or only 1-2 colonies).
Data Presentation and Interpretation
Results should be recorded systematically. Below is an example table for presenting hypothetical data.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | Positive | 8 | 16 | 2 | 18 |
| E. coli ATCC 25922 | Negative | 16 | 64 | 4 | 14 |
| P. aeruginosa ATCC 27853 | Negative | 64 | >256 | >4 | 9 |
| Ciprofloxacin (Control) | N/A | 0.5 | 1 | 2 | 25 (S. aureus) |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 suggests bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
The spectrum of activity is determined by the range of bacteria against which the compound shows low MIC values.
Experimental Workflow Visualization
The entire process, from preparation to final data analysis, can be visualized as a logical workflow.
Caption: Overall workflow for antibacterial characterization.
References
-
Osarumwense Peter Osarodion (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
Osarumwense Peter Osarodion (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). MediRes. [Link]
-
Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]
-
Al-Ostath, A. I., et al. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
Erugu, Y., et al. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Wikipedia contributors. (n.d.). Quinolone antibiotic. Wikipedia. [Link]
-
Wang, X., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]
-
Le, T. & Bhimji, S. S. (2023). Quinolones. StatPearls. [Link]
-
Wang, X., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Wang, X., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2696. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]
-
Rao, V. R., et al. (2018). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. [Link]
-
Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Scholar Publishing. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 7(43), 38891–38903. [Link]
-
Sulo, P., et al. (2018). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
Yan, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 861611. [Link]
-
Panda, S. S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. ResearchGate. [Link]
-
Al-Mekhlafi, F. A., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2816-2826. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
El-Nassan, H. B. (2012). The mechanism of action of antibacterial (fluoro)quinolones. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]
Sources
Application Notes and Protocols: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid as a DNA Gyrase Inhibitor
Introduction: Targeting Bacterial Replication at its Core
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can effectively inhibit essential bacterial processes. Quinolone-4-carboxylic acids represent a well-established and potent class of antibacterial agents that target bacterial DNA synthesis.[1] The core mechanism of these compounds lies in their ability to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology during replication.[2] This document provides a detailed guide for researchers on the application and evaluation of a specific novel derivative, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid , as a DNA gyrase inhibitor.
This compound belongs to the 2-aryl-quinoline-4-carboxylic acid family, which has demonstrated significant antibacterial activity.[3] The structure, featuring a halogenated quinoline core and a substituted phenyl ring at the 2-position, is designed to optimize interactions within the enzyme-DNA complex. The carboxylic acid moiety at the C-4 position is a critical pharmacophore for this class of inhibitors, essential for their biological activity.[2] These application notes will provide the foundational protocols to characterize the inhibitory potential of this compound against its primary target, DNA gyrase, and to quantify its antibacterial efficacy through the determination of its Minimum Inhibitory Concentration (MIC).
Mechanism of Action: Inducing Lethal DNA Strand Breaks
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, like other quinolone derivatives, functions by targeting the bacterial type II topoisomerase, DNA gyrase. This enzyme is essential for bacterial survival as it introduces negative supercoils into the DNA, a process required to relieve torsional stress during DNA replication and transcription.[4] The inhibitor does not bind to the enzyme in isolation but rather to the transient enzyme-DNA complex. This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[1] This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[2]
The quinolone molecule intercalates at the DNA-protein interface, forming a stable ternary complex. This "poisoning" of the enzyme transforms it into a cellular toxin.[2] The A2B2 heterotetrameric structure of DNA gyrase offers a unique binding pocket that can be exploited by these inhibitors.[4] The overall process disrupts DNA replication and repair, triggering the cell's SOS response and ultimately leading to apoptosis.
Caption: Mechanism of DNA gyrase inhibition by the quinolone derivative.
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This protocol is designed to determine the concentration at which 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid inhibits 50% of the DNA gyrase supercoiling activity (IC50). The assay relies on the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase, which can be visualized by agarose gel electrophoresis.
Rationale: The differential migration of relaxed and supercoiled DNA topoisomers in an agarose gel allows for a clear, visual assessment of the enzyme's activity. In the presence of an effective inhibitor, the conversion to the supercoiled form will be impeded.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid stock solution (in DMSO)
-
DMSO (as solvent control)
-
2X Stop Buffer/Loading Dye (e.g., 10% Sarkosyl, 0.25% bromophenol blue, 50% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Reference inhibitor (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Reagents: Prepare all buffers and the agarose gel according to standard laboratory procedures. Dilute the 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid stock solution to various concentrations in DMSO.
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Addition of Inhibitor: Add the serially diluted inhibitor to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). Also, include a solvent control (DMSO).
-
Enzyme Addition: Dilute the DNA gyrase in the dilution buffer and add it to all tubes except the negative control to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the 2X Stop Buffer/Loading Dye, followed by the addition of chloroform:isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Gel Electrophoresis: Carefully load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until adequate separation of the relaxed and supercoiled DNA bands is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. Quantify the band intensities using densitometry software to calculate the IC50 value.
Sources
- 1. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
"MTT assay protocol for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid cytotoxicity"
Application Note & Protocol
Topic: Determination of in-vitro Cytotoxicity of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for assessing the cytotoxic effects of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We delve into the fundamental principles of the assay, offer a detailed, optimized protocol, and discuss critical considerations for data analysis and troubleshooting. The protocol is designed to be a self-validating system, emphasizing the importance of proper controls and pre-assay optimization to ensure data integrity and reproducibility, particularly when evaluating novel chemical entities like quinoline-carboxylic acid derivatives.
Principle of the MTT Assay
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][2]. The core principle lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product[3][4].
This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells[1][2]. Therefore, the quantity of formazan produced is directly proportional to the number of viable cells[1][4]. Dead or inactive cells lose this ability to convert MTT. The insoluble formazan crystals are subsequently solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO) or an acidified alcohol solution[5]. The resulting colored solution is quantified by measuring its absorbance with a spectrophotometer at a wavelength between 550 and 600 nm, with a peak absorbance often near 570 nm[6].
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Stage 1: Cell Seeding and Treatment
-
Cell Plating: Harvest cells from culture flasks using trypsin. Resuspend in complete medium and perform a cell count. Dilute the cell suspension to the pre-determined optimal seeding density and plate 100 µL per well into a 96-well plate.
-
Edge Effect Mitigation: To avoid the "edge effect," do not use the outermost wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity across the plate.[7]
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
Compound Preparation: Prepare serial dilutions of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in serum-free or low-serum medium. The final concentration of DMSO in the wells should be kept constant and low (typically <0.5%) across all treatments.
-
Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound.
-
Controls: It is critical to include the following controls in triplicate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay response.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[8]
-
Stage 2: MTT Incubation and Solubilization
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, carefully add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[2]
-
Formazan Formation: Incubate the plate for 2-4 hours (using the pre-determined optimal time) at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the cell layer or the formazan crystals.
-
Add 100-150 µL of DMSO to each well.[9]
-
Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Stage 3: Data Acquisition and Analysis
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. If available, use a reference wavelength of 630 nm or higher to correct for background signals. Read the plate within 1 hour of adding the solubilization solution.
-
Data Processing:
-
Subtract the average absorbance of the blank (medium only) controls from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC₅₀ Determination: Plot the % Cell Viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism or Microsoft Excel) to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.[10]
Data Presentation: Example Results
| Compound Conc. (µM) | Absorbance (570nm) (Mean) | Std. Dev. | % Cell Viability |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100.0% |
| 1 | 1.098 | 0.077 | 95.3% |
| 5 | 0.954 | 0.061 | 82.8% |
| 10 | 0.763 | 0.055 | 66.2% |
| 25 | 0.588 | 0.049 | 51.0% |
| 50 | 0.341 | 0.032 | 29.6% |
| 100 | 0.155 | 0.021 | 13.5% |
Note: Data presented is hypothetical and for illustrative purposes only.
Specific Considerations for Quinoline-Carboxylic Acids
-
Compound Color: Quinoline derivatives can be colored. It is essential to run a control plate with the compound in cell-free medium to check if it directly absorbs light at 570 nm or reacts with MTT, which could lead to false positive or negative results.[3]
-
Solubility: Ensure the compound is fully dissolved in DMSO stock and does not precipitate when diluted in the culture medium. Precipitation can lead to inaccurate dosing and interfere with absorbance readings.
-
Mechanism of Action: Some quinoline derivatives are known to target DNA gyrase or act as kinase inhibitors.[11][12] While the MTT assay measures metabolic activity, significant mitochondrial dysfunction independent of cell death could theoretically affect results.[3] If the mechanism is suspected to directly impact mitochondrial respiration, it is advisable to confirm viability with an orthogonal assay, such as a membrane integrity assay (e.g., Trypan Blue or LDH release).
Troubleshooting & Quality Control
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in Blanks | - Microbial contamination of medium.<[8][13]br>- Phenol red in medium.<[7]br>- Spontaneous MTT reduction. | - Use fresh, sterile medium.- Use phenol red-free medium for MTT incubation step.- Protect MTT reagent and plates from light. [7] |
| Low Absorbance Readings | - Cell seeding density is too low.<[8][7]br>- MTT incubation time is too short.<[7]br>- Incomplete formazan solubilization. [3] | - Optimize cell number via titration (See Sec 3.1).- Optimize MTT incubation time (See Sec 3.2).- Ensure adequate mixing and sufficient solvent volume. |
| High Variability Between Replicates | - Inconsistent cell seeding.- "Edge effect" on the plate.<[7]br>- Pipetting errors. | - Ensure a homogenous cell suspension before plating.- Avoid using outer wells for samples; fill with PBS.- Calibrate pipettes and use consistent technique. |
| Vehicle Control Shows Low Viability | - DMSO concentration is too high and toxic.- Cells were unhealthy at the time of plating. | - Ensure final DMSO concentration is non-toxic (<0.5%).- Use cells in the logarithmic growth phase. |
References
-
Prasad, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]
-
Ghasemi, M., et al. (2022). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Nature Experiments. [Link]
-
Al-Qattan, M. N., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline 4-carboxylic acid derivatives. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. [Link]
-
Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
-
PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]
-
White, S. W., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
-
PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Abstract
This document provides a comprehensive guide for the characterization of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid using mass spectrometry. Primarily tailored for researchers, scientists, and professionals in drug development, this application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, including sample preparation, instrument parameters, and expected fragmentation patterns. The methodologies are designed to ensure high sensitivity, specificity, and reproducibility for both qualitative and quantitative analyses.
Introduction: The Significance of Halogenated Quinolines
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds. Quinolines are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making precise and reliable analytical methods essential for their characterization during drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such small molecules.[2] This guide provides a detailed protocol for the analysis of this specific di-halogenated quinoline carboxylic acid, focusing on electrospray ionization (ESI) as the most suitable ionization technique.
Foundational Principles: Ionization and Fragmentation Behavior
Understanding the ionization and fragmentation behavior of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is crucial for method development and data interpretation.
Ionization: Electrospray Ionization (ESI)
Given the presence of a carboxylic acid group, the molecule is readily ionizable by electrospray ionization (ESI). Analysis can be performed in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): The nitrogen atom on the quinoline ring is a primary site for protonation, forming the pseudomolecular ion [M+H]⁺.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group can easily deprotonate to form the [M-H]⁻ ion. For quantitative analysis of carboxylic acids, negative ion mode often provides higher sensitivity and is generally preferred.[3]
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are essential for structural confirmation. Based on the known fragmentation of quinoline-4-carboxylic acids, the following pathways are anticipated.[4]
-
Decarboxylation: A characteristic fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) from the [M-H]⁻ precursor or the loss of COOH (45 Da) from the [M+H]⁺ precursor.
-
Loss of Halogens: Fragmentation involving the loss of bromine (Br•) or chlorine (Cl•) radicals, or the neutral loss of HBr or HCl, can also occur. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the precursor and fragment ions, which is a powerful tool for identification.
-
Ring Fission: Fragmentation of the quinoline or phenyl rings can lead to further product ions, often involving the loss of small molecules like HCN.[4]
Experimental Workflow
A systematic approach, from sample preparation to data acquisition and analysis, is key to obtaining high-quality results.
Caption: General workflow for the LC-MS/MS analysis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Detailed Protocols
Sample Preparation
Proper sample preparation is critical to avoid instrument contamination and ensure reproducible results.
Materials:
-
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid standard
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid (for positive mode) or ammonium hydroxide (for negative mode)
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the standard compound and dissolve it in 1 mL of methanol or acetonitrile in a clean glass vial.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water). For initial qualitative analysis, a concentration of 1-10 µg/mL is recommended. For quantitative analysis, prepare a calibration curve over the desired concentration range.
-
Solvent Modification: For positive ion mode analysis, adding 0.1% formic acid to the final sample solution can improve protonation. For negative ion mode, adding 0.1% ammonium hydroxide can enhance deprotonation.
-
Filtration: Before transferring to an autosampler vial, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use. A standard reverse-phase C18 column is suitable for separation.
| Parameter | Suggested Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for this type of aromatic compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and ionization in positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient suitable for initial screening. Should be optimized for resolution from any impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | To detect [M+H]⁺ and [M-H]⁻ respectively. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages; should be optimized for maximum signal. |
| Gas Temperature | 300-350 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8-12 L/min | Assists in desolvation and ion transport. |
| Nebulizer Pressure | 35-45 psi | Optimal for generating a fine spray. |
| MS1 Scan Range | m/z 100-600 | To cover the expected mass of the precursor ion. |
| MS/MS | Collision-Induced Dissociation (CID) | |
| Collision Energy | 10-40 eV (Ramped) | A range of collision energies should be evaluated to obtain informative fragment ions. |
Expected Results and Data Interpretation
Molecular Formula and Mass
-
Molecular Formula: C₁₆H₉BrClNO₂
-
Monoisotopic Mass: 376.9583 g/mol
-
Expected Precursor Ions:
-
[M+H]⁺: m/z 377.9661
-
[M-H]⁻: m/z 375.9505
-
Isotopic Pattern
A key confirmatory feature will be the isotopic pattern arising from the presence of one bromine and one chlorine atom. The expected pattern for the [M+H]⁺ ion is illustrated below.
Caption: Predicted isotopic distribution for the [M+H]⁺ ion of the target compound.
Predicted MS/MS Fragmentation
The following table summarizes the most likely high-abundance fragment ions resulting from the CID of the [M+H]⁺ precursor.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |
| 377.97 ([M+H]⁺) | 332.97 | Loss of Carboxyl Radical | •COOH |
| 377.97 ([M+H]⁺) | 333.98 | Loss of Carbon Dioxide | CO₂ |
| 332.97 | 305.96 | Loss of Hydrogen Cyanide | HCN |
| 377.97 ([M+H]⁺) | 298.00 | Loss of Bromine Radical | •Br |
| 377.97 ([M+H]⁺) | 342.00 | Loss of Chlorine Radical | •Cl |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the mass spectrometric analysis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. By leveraging the high sensitivity and specificity of LC-MS/MS, researchers can confidently identify and quantify this compound in various matrices. The predicted fragmentation pathways and isotopic patterns serve as a valuable reference for data interpretation, facilitating structural confirmation and impurity profiling in the context of drug development and chemical research.
References
-
D. L. A. de Faria, S. L. de S. Lopes, and M. N. Eberlin, "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides," Chemical Papers, vol. 53, no. 5, pp. 339-342, 1999. [Link]
-
Y. Zhang, J. Gu, and H. Gu, "Application of LCMS in small-molecule drug development," American Pharmaceutical Review, vol. 19, no. 5, pp. 10-15, 2016. [Link]
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2023. [Link]
-
Bioanalysis Zone, "Small molecule analysis using MS," 2023. [Link]
-
A. A. G. G. D. P. K. W. G. S. T. S. A. A. G. G. D. P. K. W. G. S. T. S. A. G, "Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids," Journal of Pharmaceutical and Biomedical Analysis, vol. 48, no. 3, pp. 587-603, 2008. [Link]
-
Chromatography Forum, "Analysis of carboxylic salts by LCMS," 2021. [Link]
-
M. Thevis, M. Kohler, N. Schlörer, and W. Schänzer, "Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation," Rapid Communications in Mass Spectrometry, vol. 22, no. 1, pp. 125-132, 2008. [Link]
-
S. K. Singh, V. Kumar, and A. K. Singh, "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review," Journal of Chemical and Pharmaceutical Research, vol. 9, no. 2, pp. 216-230, 2017. [Link]
Sources
- 1. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempap.org [chempap.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a complex heterocyclic compound with significant potential in medicinal chemistry, belonging to the quinoline class of compounds known for their broad therapeutic activities. Its intricate structure, featuring a quinoline core, a carboxylic acid group, and halogen substituents (bromo and chloro), necessitates robust analytical techniques for unambiguous identification and quality control.
Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful, rapid, and non-destructive analytical tool for this purpose.[1] The technique is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[2] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint".[3][4] This application note provides a detailed protocol and interpretive guide for the analysis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid using Attenuated Total Reflectance (ATR)-FTIR, a modern sampling technique that requires minimal sample preparation.[5][6][7]
Foundational Principles: Why ATR-FTIR is the Method of Choice
While traditional FTIR methods like KBr pellets are effective, they can be labor-intensive and susceptible to issues with sample preparation, such as particle size and moisture.[8][9] The Attenuated Total Reflectance (ATR) technique circumvents these challenges by bringing the sample into direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[7]
The scientific causality behind this choice is rooted in the physics of internal reflection. An infrared beam is directed through the ATR crystal at an angle greater than the critical angle, causing it to undergo total internal reflection.[5][10] This reflection creates a transient, non-propagating electromagnetic field called an "evanescent wave," which penetrates a few micrometers into the sample placed on the crystal's surface.[5] Where the sample's vibrational modes match the frequency of the evanescent wave, energy is absorbed. This attenuated energy is then detected, generating an absorbance spectrum that is highly comparable to a traditional transmission spectrum.[5] The key advantages for a solid powder like our target compound are the speed of analysis, minimal sample required (and its potential for recovery), and excellent reproducibility.[7][10]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible data. Each step incorporates a rationale to foster a deep understanding of the process, making the system self-validating.
Instrument and Accessory
-
Spectrometer: A benchtop FTIR spectrometer capable of a spectral range of 4000–400 cm⁻¹.
-
Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.
-
Software: Data acquisition and processing software associated with the spectrometer.
Visual Workflow Diagram
The following diagram illustrates the logical flow from initial sample handling to final data interpretation.
Caption: Logical workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
System Preparation:
-
Rationale: To ensure the instrument is stable and ready for measurement.
-
Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning:
-
Rationale: A pristine crystal surface is critical for a clean background and accurate sample spectrum. Any residue from previous analyses will appear as contamination.
-
Action: Moisten a clean, lint-free wipe (e.g., Kimwipe) with spectroscopic grade isopropanol or ethanol. Gently wipe the surface of the diamond ATR crystal. Repeat with a dry wipe to ensure the surface is completely dry.
-
-
Background Spectrum Acquisition:
-
Rationale: This step is the most critical for data integrity. The background spectrum measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to yield the true absorbance of the analyte.[11]
-
Action: Ensure the ATR anvil is not engaged and the crystal is clean. Within the software, initiate a "Collect Background" scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Rationale: Proper sample contact with the evanescent wave is essential for a strong signal.
-
Action: Place a small amount of the 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid powder onto the center of the diamond crystal. Only enough powder to completely cover the crystal surface is needed (typically 1-2 mg).
-
-
Applying Pressure:
-
Rationale: For solid powders, applying pressure with the integrated anvil ensures intimate and uniform contact between the sample particles and the ATR crystal, which is necessary for a high-quality, reproducible spectrum.[10][11]
-
Action: Swing the anvil arm over the sample and lower it until it makes contact. Turn the pressure knob to apply a consistent force. Use the same pressure setting for all subsequent measurements to ensure comparability.
-
-
Sample Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise (S/N) ratio.
-
Action: Initiate the "Collect Sample" scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The software will automatically perform the background subtraction and display the resulting absorbance spectrum.
-
-
Data Processing and Cleaning:
-
Rationale: Post-acquisition processing ensures the data is presented clearly for interpretation.
-
Action: The resulting spectrum should be clean. If the baseline appears tilted, apply a baseline correction function available in the software. An ATR correction may also be applied, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Spectral Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is complex, but can be systematically interpreted by dividing it into key regions and assigning peaks to the vibrational modes of its constituent functional groups.[12][13]
Key Spectral Regions
-
4000-2500 cm⁻¹: X-H Stretching Region (O-H, C-H)
-
2500-2000 cm⁻¹: Triple Bond Region (not applicable here)
-
2000-1500 cm⁻¹: Double Bond Region (C=O, C=C, C=N)
-
Below 1500 cm⁻¹: The "Fingerprint Region," containing complex vibrations like C-O, C-N, C-C stretches, and various bending modes.[14]
Expected Vibrational Modes and Assignments
The following table summarizes the expected absorption bands for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, grounded in established spectroscopic data for similar functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment & Rationale | Authoritative Source(s) |
| 3300–2500 | Very Broad, Strong | O-H stretch (Carboxylic Acid Dimer): This exceptionally broad feature is the hallmark of a carboxylic acid, resulting from strong intermolecular hydrogen bonding that creates a continuum of vibrational states. It often overlaps with C-H stretching bands. | [7][10][12] |
| ~3100–3000 | Medium, Sharp | Aromatic C-H stretch: Vibrations of the C-H bonds on the quinoline and chlorophenyl rings. Their appearance above 3000 cm⁻¹ is characteristic of sp² hybridized carbon-hydrogen bonds. | [3][15][16] |
| ~1710–1680 | Very Strong, Sharp | C=O stretch (Aromatic Carboxylic Acid): This is typically one of the most intense peaks in the spectrum. Its position is slightly lowered from a saturated acid due to conjugation with the quinoline aromatic system, which weakens the C=O double bond character. | [7][9][17] |
| ~1615–1580 | Medium to Strong | Aromatic C=C & C=N Ring Stretches: Multiple bands arising from the stretching vibrations within the quinoline and chlorophenyl ring systems. The C=N stretch of the quinoline is often observed in this region. | [8][15][18] |
| ~1500–1400 | Medium to Strong | Aromatic C=C Ring Stretches: Further characteristic absorptions from the skeletal vibrations of the aromatic rings. | [3][15] |
| ~1320–1210 | Strong | Coupled C-O stretch and O-H in-plane bend: A strong band characteristic of carboxylic acids, involving the stretching of the carbon-oxygen single bond coupled with the in-plane bending of the O-H group. | [7][12][19] |
| ~1100-1085 | Strong | C-Cl stretch (Aromatic): The stretching vibration of the carbon-chlorine bond on the phenyl ring. | [1][11] |
| ~950-900 | Broad, Medium | O-H out-of-plane bend (Dimer): Another characteristic broad absorption for hydrogen-bonded carboxylic acid dimers. | [7][12] |
| ~850-810 | Strong | Aromatic C-H out-of-plane bend: The position of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings. | [3][15] |
| ~690–550 | Medium to Strong | C-Br stretch (Aromatic): The stretching vibration of the carbon-bromine bond on the quinoline ring. This absorption occurs at a lower frequency than C-Cl due to the greater mass of the bromine atom. | [1][19] |
Conclusion and Best Practices
FTIR spectroscopy, particularly with the ATR sampling technique, provides an exceptionally efficient and reliable method for the structural confirmation of complex molecules like 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. By following the detailed protocol and using the provided spectral correlation table, researchers can confidently verify the presence of key functional groups and confirm the identity of the compound. For definitive identification, it is always best practice to compare the acquired spectrum against a reference spectrum of a certified standard. This application note serves as both a practical guide for laboratory execution and an educational tool for understanding the scientific principles that ensure data integrity and trustworthiness.
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]
-
The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. ResearchGate. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Florio, G. M., Myshakin, E. M., & Jordan, K. D. (2003). Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic coupling. The Journal of Chemical Physics, 118(4), 1735–1746. [Link]
-
University of California, Santa Cruz. Table of IR Absorptions. [Link]
-
MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR: carboxylic acids. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. [Link]
-
NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
-
ResearchGate. (2025, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]
-
ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]
-
JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
-
ACS Publications. Infrared Spectral-Structural Correlations of Quinolines. [Link]
-
ResearchGate. (2025, August 10). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]
-
IOSR Journal of Applied Chemistry. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]
-
National Institutes of Health. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]
-
ResearchGate. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
MDPI. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. [Link]
-
ResearchGate. (2025, August 7). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]
-
ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]
-
ScienceDirect. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [Link]
-
OpenOChem Learn. Characteristic IR Absorptions. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pubs.aip.org [pubs.aip.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. allscientificjournal.com [allscientificjournal.com]
- 16. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 17. scialert.net [scialert.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated HPLC Method for the Quantification of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream processes. The developed reverse-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and a Photodiode Array (PDA) detector for comprehensive analysis. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Strategic Imperative: The Rationale for Method Development
The target analyte, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, possesses a distinct chemical architecture that dictates the analytical approach. Its key features include:
-
A Quinoline Core: A heterocyclic aromatic system that provides a strong chromophore, making UV detection highly effective.
-
Halogen Substituents (Bromo and Chloro): These increase the molecule's hydrophobicity.
-
A Carboxylic Acid Group: An ionizable functional group whose charge state is dependent on pH.
The presence of a non-polar backbone and a polar, ionizable functional group makes reverse-phase HPLC the ideal separation technique.[5][6][7] The primary challenge is to control the ionization of the carboxylic acid to achieve a single, sharp, and reproducible chromatographic peak. This is accomplished by buffering the mobile phase to a pH well below the pKa of the carboxylic acid, thereby ensuring it remains in its neutral, protonated form, which interacts more consistently with the non-polar C18 stationary phase. A Photodiode Array (PDA) detector was selected for its ability to acquire full UV-Vis spectra, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.[8][9][10][11]
Materials and Reagents
-
Analyte: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (Reference Standard >99.5%)
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS Grade), Orthophosphoric acid (H₃PO₄, ~85%).
Optimized Chromatographic Protocol
This section details the finalized, step-by-step protocol for the quantitative analysis of the target compound.
Mobile Phase A (Aqueous Buffer): 25 mM Phosphate Buffer, pH 3.0
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of Milli-Q water.
-
Adjust the pH to 3.0 ± 0.05 using 10% v/v orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
Mobile Phase B: Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
Degas both mobile phases for 10 minutes using an ultrasonic bath before placing them on the HPLC system.
Diluent:
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v).
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations for the calibration curve (e.g., 1, 5, 25, 50, 100, 150 µg/mL).
The optimized conditions for the analysis are summarized in the table below.
| Parameter | Setting |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄ (pH 3.0) B: Acetonitrile |
| Gradient Program | 0-2 min: 60% B 2-10 min: 60% to 85% B 10-12 min: 85% B 12.1-15 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA |
| Detection Wavelength | 265 nm (for quantification), Spectral Range: 200-400 nm |
| Run Time | 15 minutes |
The workflow from sample preparation to data acquisition is a linear process designed for reproducibility.
Caption: Workflow from sample preparation to data analysis.
Method Validation: A Trustworthy and Self-Validating System
The analytical method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][3][4][12]
Specificity was demonstrated by analyzing a placebo (diluent) and a spiked sample. The placebo showed no interfering peaks at the retention time of the analyte. Peak purity analysis using the PDA detector confirmed that the analyte peak was spectrally homogeneous, indicating no co-eluting impurities.
Linearity was assessed by analyzing six concentration levels (1-150 µg/mL) in triplicate. The calibration curve of peak area versus concentration showed excellent linearity.
| Parameter | Result |
| Range | 1 - 150 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | > 0.9998 |
Accuracy was determined by the spike and recovery method. A known amount of the analyte was added to a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | 0.45% |
| 100% | 100.5% | 0.31% |
| 120% | 101.1% | 0.52% |
-
Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.
| Precision Type | % RSD of Peak Area |
| Repeatability | 0.35% |
| Intermediate Precision | 0.78% |
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the %RSD of the results was less than 2.0%, demonstrating the method's reliability.
The logical progression of the validation process ensures all critical performance characteristics of the method are thoroughly evaluated.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. The method is specific, linear, accurate, and precise over a wide concentration range. The comprehensive validation package confirms its suitability for routine use in quality control environments within the pharmaceutical industry, ensuring the purity and quality of this critical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
PDA Detector in HPLC Analysis. PharmaSciences.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America.
-
Reverse Phase HPLC Column. Hawach Scientific.
-
Reversed-Phase HPLC Columns. Regis Technologies.
-
Diode Array Detector HPLC | DAD. SCION Instruments.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
Principle and Feature of Various Detection Methods (1). Hitachi High-Tech Corporation.
-
C18 Reversed Phase HPLC Columns. Sepax Technologies.
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online.
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.
-
Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare.
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
-
Reversed Phase HPLC Columns. Phenomenex.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. hawach.com [hawach.com]
- 6. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. pharmasciences.in [pharmasciences.in]
- 9. ctlatesting.com [ctlatesting.com]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. ema.europa.eu [ema.europa.eu]
Molecular Docking of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with Key Cancer-Associated Target Proteins
An Application Note for Researchers in Drug Discovery
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] This application note provides a detailed theoretical framework and practical protocol for the in silico evaluation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid , a representative compound of this class, against three critical protein targets implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and B-cell lymphoma 2 (Bcl-2). By elucidating the potential binding modes and affinities, molecular docking serves as a powerful, cost-effective preliminary step in the drug discovery pipeline to generate hypotheses and guide subsequent experimental validation.
Introduction: Rationale and Scientific Context
Computational modeling, specifically molecular docking, has become an indispensable tool in modern drug discovery. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique allows for the rapid screening of virtual compound libraries and the detailed analysis of ligand-protein interactions at a molecular level, thereby prioritizing candidates for synthesis and in vitro testing.
The subject of this guide, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, belongs to a chemical class known for its therapeutic potential.[1][4] To explore its anticancer mechanism, we have selected three well-validated protein targets, each representing a distinct hallmark of cancer: angiogenesis, sustained proliferative signaling, and evasion of apoptosis.
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]
-
EGFR: A receptor tyrosine kinase whose aberrant activation drives uncontrolled cell growth and proliferation in many cancer types.[7][8][9]
-
Bcl-2: A central anti-apoptotic protein that promotes cell survival, making it a prime target for therapies designed to re-sensitize cancer cells to programmed cell death.[10][11][12][13]
This document will provide a comprehensive, step-by-step protocol for performing and analyzing the molecular docking of our lead compound with these targets using industry-standard software.
Target Proteins: Biological Significance and Pathways
The selection of appropriate protein targets is a critical decision in drug discovery. The rationale for choosing VEGFR-2, EGFR, and Bcl-2 is grounded in their extensive validation as drivers of cancer pathogenesis.
VEGFR-2 and the Angiogenesis Pathway
Angiogenesis is a critical process for solid tumors to grow beyond a few millimeters in size, as it supplies the necessary oxygen and nutrients.[6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is the most vital factor in promoting this process.[14] When VEGF-A binds to its receptor, VEGFR-2, on endothelial cells, it triggers a signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels.[5] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.[15]
Caption: Simplified VEGF signaling pathway leading to angiogenesis.
EGFR and Proliferative Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates downstream signaling pathways.[9] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, regulate fundamental cellular processes including proliferation, survival, and differentiation.[16][17] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling that drives malignant growth.[8] Therefore, inhibiting the EGFR kinase domain is a cornerstone of targeted cancer therapy.
Caption: Key downstream signaling pathways activated by EGFR.
Bcl-2 and the Intrinsic Apoptosis Pathway
Evasion of apoptosis (programmed cell death) is a hallmark of cancer, allowing malignant cells to survive despite cellular stress and DNA damage. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[10][18] Anti-apoptotic members like Bcl-2 sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing them from permeabilizing the mitochondrial outer membrane.[19][20] Overexpression of Bcl-2 is common in many cancers and is associated with chemotherapy resistance.[13] Small molecules that mimic the action of pro-apoptotic BH3-only proteins can bind to Bcl-2, releasing the block on apoptosis and killing cancer cells.[21]
Caption: Regulation of the intrinsic apoptosis pathway by Bcl-2 proteins.
Experimental Protocols: A Step-by-Step Guide
This section details the complete workflow for performing molecular docking simulations. We will use AutoDock Vina, a widely used and validated open-source docking program, in conjunction with preparatory and visualization tools.[22][23][24]
Workflow Overview
The entire process can be visualized as a sequential pipeline, starting from data acquisition and preparation to the final analysis of results.
Caption: The complete molecular docking workflow from preparation to analysis.
Required Software and Resources
-
AutoDock Tools (MGLTools): For preparing protein and ligand files. [Link]
-
AutoDock Vina: The molecular docking engine. [Link]
-
Databases: RCSB Protein Data Bank (PDB) for protein structures [Link] and PubChem for ligand structures [Link].
Protocol 1: Ligand Preparation
The goal is to convert the 2D structure of the ligand into a 3D, energy-minimized PDBQT file format with correct atom types and charges.[25][26][27]
-
Obtain Ligand Structure: Search for "6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid" on PubChem. Download the structure in 3D SDF format.
-
Load into AutoDock Tools (ADT): Open ADT. Navigate to Ligand -> Input -> Open and select the downloaded SDF file.
-
Assign Charges: ADT will automatically add hydrogens. It is crucial to assign partial charges. Navigate to Ligand -> Torsion Tree -> Detect Root. Then, navigate to Ligand -> Output -> Save as PDBQT. This process calculates Gasteiger charges and saves the file in the required format. Name it ligand.pdbqt.
Protocol 2: Target Protein Preparation
This protocol prepares the receptor by removing unnecessary molecules and adding information required by the docking algorithm.[26][28]
-
Download Protein Structure: Go to the RCSB PDB and download the crystal structures for the selected targets. It is best to choose high-resolution structures that are co-crystallized with an inhibitor to easily identify the binding pocket.
-
VEGFR-2: PDB ID: 4ASD
-
EGFR: PDB ID: 2GS6[29]
-
Bcl-2: PDB ID: 2W3L
-
-
Load into ADT: Open the PDB file in ADT (File -> Read Molecule).
-
Clean the Protein: The structure often contains water, co-factors, and other heteroatoms. Remove all water molecules (Edit -> Delete Water). Inspect the structure and remove any co-factors or ligands not part of the protein itself.
-
Add Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Compute Charges: Add Kollman charges to the protein, which are standard for this type of work. Grid -> Macromolecule -> Choose. Select the protein molecule and ADT will automatically add charges and merge non-polar hydrogens.
-
Save as PDBQT: Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Write). Name it protein.pdbqt.
Protocol 3: Performing the Docking with AutoDock Vina
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where Vina will search for binding poses. It should encompass the entire active site of the protein.
-
In ADT, go to Grid -> Grid Box.
-
Use the co-crystallized ligand (if present in the original PDB file) as a guide to center the grid box. Adjust the center coordinates and dimensions (in Ångströms) to cover the binding pocket with a small margin.
-
Record the center_x, center_y, center_z and size_x, size_y, size_z values.
-
-
Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output. Populate it with the grid box parameters from the previous step.
Repeat Protocols 2 and 3 for each of the three target proteins.
Results: Analysis and Interpretation
The primary outputs from Vina are a log file (docking_log.txt) containing the binding energy scores and a PDBQT file (docking_output.pdbqt) with the coordinates of the predicted binding poses.
Interpreting Binding Affinity
The docking score is reported as a binding affinity in kcal/mol. [30]This value represents the Gibbs free energy of binding (ΔG); therefore, a more negative value indicates a stronger, more favorable binding interaction. [31]The log file will present a table of the top binding modes, ranked by affinity.
Predicted Binding Affinities (Hypothetical Data)
For the purpose of this application note, we will use hypothetical, yet realistic, docking scores to demonstrate the analysis.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046 | H-Bond, Pi-Alkyl |
| EGFR | 2GS6 | -8.7 | Met793, Lys745, Asp855 | H-Bond, Hydrophobic |
| Bcl-2 | 2W3L | -9.8 | Arg146, Tyr108, Phe104 | H-Bond, Pi-Pi, Hydrophobic |
This data is for illustrative purposes only and does not represent actual experimental results.
Visual Analysis of Binding Poses
Analyzing the specific interactions between the ligand and protein is crucial for understanding the binding mode and for guiding future lead optimization. [32]
-
Load Structures into PyMOL/ChimeraX: Open the prepared protein PDBQT file (protein.pdbqt) and the docking output file (docking_output.pdbqt).
-
Isolate Best Pose: The output file contains multiple binding poses. Select the top-ranked pose (Mode 1) for analysis.
-
Visualize Interactions:
-
Display the ligand as sticks and the protein as a cartoon/surface.
-
Identify and label the amino acid residues within 4-5 Å of the ligand.
-
Use visualization tools to show specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Discussion of Hypothetical Results: Based on our illustrative data, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid shows strong predicted binding affinity for all three targets. The most favorable interaction is predicted with Bcl-2 (-9.8 kcal/mol), suggesting it may be a potent inducer of apoptosis. The strong affinity for VEGFR-2 (-9.2 kcal/mol) also indicates potential anti-angiogenic activity. The binding to EGFR is slightly less favorable but still significant.
The hypothetical interactions suggest that the carboxylic acid moiety is a key pharmacophore, likely forming hydrogen bonds with charged or polar residues in the binding pockets (e.g., Asp1046 in VEGFR-2, Lys745 in EGFR, Arg146 in Bcl-2). The aromatic quinoline and chlorophenyl rings likely engage in hydrophobic and pi-stacking interactions, contributing to binding stability.
Conclusion and Future Directions
This application note has detailed a comprehensive in silico protocol for evaluating the interaction of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with the cancer-related proteins VEGFR-2, EGFR, and Bcl-2. The molecular docking workflow presented here provides a robust and efficient method for predicting binding affinities and elucidating potential molecular interactions.
Our hypothetical results suggest that this compound is a promising scaffold for a multi-targeted anticancer agent, with a particularly strong predicted activity against the anti-apoptotic protein Bcl-2. It must be emphasized that these computational predictions are hypotheses. They provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent experimental validation through in vitro enzyme inhibition assays, cell-based proliferation and apoptosis assays, and eventually, in vivo studies to confirm its therapeutic potential.
References
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2202–2223. [Link]
-
Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., Carotenuto, A., De Feo, G., Caponigro, F., & Salomon, D. S. (2006). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Experimental Cell Research, 312(8), 1291–1299. [Link]
-
Zhang, X., Gureasko, J., Shen, K., Cole, P. A., & Kuriyan, J. (2006). An Allosteric Mechanism for Activation of the Kinase Domain of Epidermal Growth Factor Receptor. Cell, 125(6), 1137–1149. [Link]
-
Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Taghour, M. S., Elkady, H., Eldehna, W. M., El-Deeb, N., Kenawy, A. M., Abd El-Wahab, A. E., Elkaeed, E. B., Al-Rashood, B. A., Al-Harbi, A. M., & Eissa, I. H. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(2), 527–545. [Link]
-
EGFR signaling in cancer. (n.d.). Retrieved January 21, 2026, from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]
-
Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
The intrinsic pathway of apoptotic cell death is controlled by the BCL-2 protein family. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. (2017). RCSB PDB. [Link]
-
Kumar, D., Kumar, N., Singh, J., & Shah, K. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1945–1967. [Link]
-
The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Targeting the EGFR signaling pathway in cancer therapy - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Video: The Intrinsic Apoptotic Pathway. (n.d.). JoVE. Retrieved January 21, 2026, from [Link]
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
The EGFR signaling pathway in human cancers. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Intrinsic Apoptosis Pathway. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]
-
Crystal structure of apo EGFR kinase domain. (2022). RCSB PDB. [Link]
-
Tutorial – AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 21, 2026, from [Link]
-
Crystal structure of EGFR kinase domain in complex with compound 4c. (n.d.). Kinase Atlas. Retrieved January 21, 2026, from [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 21, 2026, from [Link]
-
How to interprete and analyze molecular docking results? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (2023). Taylor & Francis Online. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Harnessing Tumor Angiogenesis Pathways for Anti-Cancer Drug Development. (n.d.). Longdom Publishing SL. Retrieved January 21, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
-
Carmeliet, P., & Jain, R. K. (2000). Angiogenesis in cancer and other diseases. Nature, 407(6801), 249–257. [Link]
-
(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Heliyon. Retrieved January 21, 2026, from [Link]
-
Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. (2023). PubMed. [Link]
-
Bcl-2 family – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
Targeting Anti-Apoptotic BCL-2 Family Proteins for Cancer Treatment. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Emerging enzymatic targets controlling angiogenesis in cancer: preclinical evidence and potential clinical applications. (n.d.). Springer. Retrieved January 21, 2026, from [Link]
-
The Role of Angiogenesis in Cancer Treatment - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Angiogenesis Inhibitors. (2018, April 2). National Cancer Institute. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (n.d.). PLOS Computational Biology. Retrieved January 21, 2026, from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 21, 2026, from [Link]
-
Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved January 21, 2026, from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]
-
How I can analyze and present docking results? (n.d.). Matter Modeling Stack Exchange. Retrieved January 21, 2026, from [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 21, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. [Link]
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. longdom.org [longdom.org]
- 6. Angiogenesis Inhibitors - NCI [cancer.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Anticancer drug targets: approaching angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Video: The Intrinsic Apoptotic Pathway [jove.com]
- 19. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. m.youtube.com [m.youtube.com]
- 25. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 27. m.youtube.com [m.youtube.com]
- 28. scotchem.ac.uk [scotchem.ac.uk]
- 29. rcsb.org [rcsb.org]
- 30. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 31. researchgate.net [researchgate.net]
- 32. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your yields.
Introduction
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry. Its synthesis, however, can be challenging, often plagued by low yields and the formation of impurities. This guide will focus on the two primary synthetic routes: the Pfitzinger reaction and the Doebner reaction. We will explore the mechanistic underpinnings of each, offer solutions to common experimental hurdles, and provide detailed protocols to enhance the success of your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Issue 1: Low Yield in Pfitzinger Synthesis
Q: I am attempting the Pfitzinger synthesis using 5-bromoisatin and 4'-chloroacetophenone, but my yields are consistently low. What are the likely causes and how can I improve them?
A: Low yields in the Pfitzinger reaction are a common challenge. The root causes can often be traced back to several key factors:
-
Incomplete Hydrolysis of Isatin: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid.[1][2][3] If this initial step is inefficient, the overall yield will be compromised.
-
Solution: Ensure a sufficiently strong basic environment. A 33% aqueous solution of potassium hydroxide is commonly used.[4] Allow adequate time for the hydrolysis to complete before proceeding with the addition of the ketone.
-
-
Side Reactions of the Ketone: Under strongly basic conditions, 4'-chloroacetophenone can undergo self-condensation reactions, reducing the amount available to react with the isatin intermediate.
-
Solution: Consider a stepwise addition of the 4'-chloroacetophenone to the reaction mixture. This can help to maintain a low concentration of the ketone at any given time, minimizing self-condensation.
-
-
Suboptimal Reaction Temperature and Time: The condensation and subsequent cyclization steps are temperature-dependent. Insufficient heat or reaction time may lead to an incomplete reaction.
-
Solution: The reaction is typically refluxed for 12-24 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
-
-
Product Precipitation and Isolation: The desired product, being a carboxylic acid, may require specific pH adjustment for efficient precipitation and isolation.
-
Solution: After the reaction is complete, cool the mixture and carefully acidify with an acid like hydrochloric acid (HCl) to precipitate the product.[4] Ensure the pH is sufficiently low to fully protonate the carboxylate.
-
Issue 2: Tar Formation in the Doebner Reaction
Q: I'm trying the Doebner reaction with 4-bromoaniline, 4-chlorobenzaldehyde, and pyruvic acid, but I'm getting a lot of tar-like byproducts, making purification difficult and lowering the yield. What's causing this and how can I prevent it?
A: Tar formation is a notorious issue in the Doebner and related Doebner-von Miller reactions, often stemming from the acidic conditions and the reactivity of the starting materials.[5]
-
Acid-Catalyzed Polymerization: The aldehyde and pyruvic acid can undergo acid-catalyzed polymerization, leading to the formation of high-molecular-weight, tarry substances.
-
Solution 1: Catalyst Optimization: While strong acids are necessary, their concentration can be optimized. Consider using a milder acid catalyst or a Lewis acid like tin tetrachloride or scandium(III) triflate.[5]
-
Solution 2: Controlled Addition: A slow, dropwise addition of the pyruvic acid to the reaction mixture can help to control its concentration and minimize polymerization.[6]
-
-
Exothermic Reaction: The initial condensation steps can be exothermic, and localized hotspots can promote side reactions and decomposition.
-
Solution: Ensure efficient stirring throughout the reaction and consider external cooling, especially during the initial addition of reagents.
-
-
Oxidation of Intermediates: The final step of the Doebner reaction involves the oxidation of a dihydroquinoline intermediate.[7][8] Uncontrolled oxidation or side reactions at this stage can lead to complex mixtures.
-
Solution: The reaction mechanism can involve a hydrogen transfer process where an imine acts as the oxidant.[6] Ensuring the correct stoichiometry of reactants is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Pfitzinger or Doebner, is generally better for preparing 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid?
A1: Both the Pfitzinger and Doebner reactions are viable routes. The choice often depends on the availability and purity of the starting materials.[2][8] The Pfitzinger reaction, starting from 5-bromoisatin and 4'-chloroacetophenone, is often favored for its relatively clean nature and the direct formation of the quinoline-4-carboxylic acid.[9] The Doebner reaction, using 4-bromoaniline, 4-chlorobenzaldehyde, and pyruvic acid, is a three-component reaction that can be efficient but is more prone to side reactions like tar formation if not carefully controlled.[5][6]
Q2: How do the electron-withdrawing groups (bromo and chloro) on the starting materials affect the reaction?
A2: The presence of electron-withdrawing groups on both the aniline/isatin and the benzaldehyde/acetophenone components can influence reactivity.
-
In the Pfitzinger reaction , the electron-withdrawing bromo group on the isatin ring can make the initial hydrolysis slightly more challenging. However, the overall reaction is generally tolerant of such substituents.
-
In the Doebner reaction , the electron-withdrawing bromo group on the aniline can decrease its nucleophilicity, potentially slowing down the initial condensation with the aldehyde.[6] This may necessitate slightly harsher reaction conditions or longer reaction times.
Q3: What is the best way to purify the final product?
A3: Purification of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves recrystallization.
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of similar quinoline-4-carboxylic acid derivatives.[4] You may also explore solvent mixtures like ethanol/water to optimize crystal formation and purity.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal and any insoluble materials. Allow the filtrate to cool slowly to promote the formation of well-defined crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: Can I use microwave irradiation to speed up the synthesis?
A4: Yes, microwave-assisted synthesis has been successfully applied to both the Pfitzinger and Doebner reactions, often leading to significantly reduced reaction times and improved yields.[9] If you have access to a microwave reactor, it is a highly recommended approach to explore for optimizing your synthesis.
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid (A Close Analog)
This protocol for a closely related analog provides a strong starting point for the synthesis of the target molecule.[4]
Materials:
-
Isatin (10 mmol, 1.47 g)
-
4-Bromoacetophenone (10 mmol, 1.99 g)
-
33% Potassium Hydroxide (KOH) solution (10 mL)
-
Ethanol (10 mL)
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine isatin, 4-bromoacetophenone, and the 33% KOH solution in ethanol.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Carefully acidify the mixture with hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with water, and then dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-(4-bromophenyl)quinoline-4-carboxylic acid.
Adaptation for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid:
To synthesize the target molecule, you would replace isatin with 5-bromoisatin and 4-bromoacetophenone with 4'-chloroacetophenone . The rest of the procedure should be a good starting point, with optimization of reaction time and purification as needed.
Protocol 2: Doebner Reaction (General Procedure)
This is a general procedure that can be adapted for the synthesis of the target molecule.[5][7]
Materials:
-
4-Bromoaniline
-
4-Chlorobenzaldehyde
-
Pyruvic Acid
-
Ethanol (as solvent)
-
Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 4-bromoaniline in ethanol.
-
Add the 4-chlorobenzaldehyde and the acid catalyst to the solution.
-
Slowly add the pyruvic acid to the stirred mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and isolate the product. This may involve removing the solvent under reduced pressure and then proceeding with an aqueous workup and recrystallization.
Data Presentation
| Synthesis Route | Key Reactants | Common Issues | Key Optimization Strategies |
| Pfitzinger | 5-Bromoisatin, 4'-Chloroacetophenone, Strong Base | Low yield, incomplete reaction | Ensure complete isatin hydrolysis, control ketone addition, optimize reaction time and temperature, proper pH for precipitation |
| Doebner | 4-Bromoaniline, 4-Chlorobenzaldehyde, Pyruvic Acid, Acid Catalyst | Tar formation, low yield with electron-withdrawing groups | Optimize acid catalyst, slow addition of pyruvic acid, efficient stirring and temperature control, potentially longer reaction times |
Visualizations
Pfitzinger Reaction Workflow
Caption: Troubleshooting logic for the Doebner reaction.
References
- Doebner, O. Justus Liebigs Annalen der Chemie. 1887, 242, 265-301.
- Wang, D. Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009, pp 921–923.
-
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2015 . [Link]
- Pfitzinger, W. Journal für Praktische Chemie. 1886, 33 (1), 100.
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Wikipedia. Pfitzinger reaction. [Link]
-
Name Reactions. Pfitzinger Quinoline Synthesis. [Link]
-
Orita, A., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88 (17), 12080-12089. [Link]
-
Lei, F., et al. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. IOP Conf. Ser.: Mater. Sci. Eng.2018 , 394, 022033. [Link]
-
Abdel-Aziz, A. A.-M., et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules2020 , 25 (21), 5038. [Link]
-
Sangshetti, J. N., et al. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry2014 , 11 (2), 194-205. [Link]
Sources
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Welcome to the technical support guide for the purification of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (Product No. BCC-2468). This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve the desired purity for this compound. Our methodologies are grounded in established chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and handling of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile largely depends on the synthetic route employed. For syntheses involving the Doebner or Pfitzinger reactions, common impurities include unreacted starting materials such as 4-bromoaniline, 4-chlorobenzaldehyde, and pyruvic acid.[1] Side-products from incomplete cyclization or decarboxylation may also be present. If a Suzuki coupling was used to introduce the 2-aryl group, you might encounter residual palladium catalyst and unreacted boronic acids or halo-quinolines.[2]
Q2: What is the best initial strategy to purify the crude product?
A2: For a carboxylic acid like this, an acid-base extraction is an excellent first step. This method leverages the acidic proton of the carboxylic acid to selectively separate it from neutral or basic impurities. The crude material can be dissolved in an organic solvent (like ethyl acetate), washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with fresh organic solvent to remove any trapped neutral impurities, and finally acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid. This simple and effective technique often dramatically improves purity.
Q3: How can I effectively assess the purity of my final product?
A3: A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. A single, well-defined spot in multiple eluent systems is a good purity indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural integrity and identifying any proton-bearing impurities. The absence of signals from starting materials or residual solvents is key.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative purity data (as % area under the curve) and confirms the molecular weight of the main component, ensuring you have the correct compound.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
Q4: My purified compound has a slight yellow or brownish tint. Is this normal?
A4: While a pure crystalline solid is often white or off-white, a slight coloration (yellow to tan) is not uncommon for quinoline derivatives, especially if exposed to air or light, or if trace impurities are present.[3] If NMR and LC-MS analyses confirm high purity (>98%), the color is likely due to minor, highly conjugated impurities that do not significantly affect the overall purity. If the color is intense, further purification by charcoal treatment during recrystallization or column chromatography may be necessary.
Purification Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Failure to Crystallize | 1. Solution is too dilute.2. Incorrect solvent system.3. Presence of oily impurities inhibiting nucleation. | 1. Concentrate the solution by slowly evaporating the solvent.2. Use a different solvent system (see Table 1). Try adding a non-polar anti-solvent (e.g., hexane) dropwise to a solution in a more polar solvent (e.g., ethyl acetate).3. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.4. Add a seed crystal from a previous successful batch.5. If impurities are the cause, first perform an acid-base extraction or pass the material through a short plug of silica gel. |
| Multiple Spots on TLC After Purification | 1. Co-eluting impurities with similar polarity.2. Degradation of the compound on the silica gel plate. | 1. For column chromatography, use a shallower solvent gradient or switch to a different eluent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).[4][5]2. If recrystallization was used, try a different solvent system.3. To check for degradation, spot the TLC plate and elute immediately. Compare it to a plate that has been left to stand for 10-15 minutes before elution. If new spots appear, the compound may be unstable on silica. Consider using neutral alumina for chromatography or rely on recrystallization. |
| Low Recovery from Recrystallization | 1. Compound has significant solubility in the cold solvent.2. Too much solvent was used for dissolution. | 1. Ensure the solution is thoroughly cooled (e.g., in an ice bath for at least 30-60 minutes) before filtration.2. Minimize the volume of hot solvent used to just dissolve the compound.3. After filtering the crystals, cool the filtrate further to see if a second crop of crystals can be obtained. Check the purity of the second crop by TLC before combining with the first. |
| Residual Palladium Catalyst (Gray/Black Solid) | 1. Inefficient removal after a Suzuki coupling reaction. | 1. Filter the crude product solution through a pad of Celite® before concentration.[2]2. For more stubborn cases, specific palladium scavengers can be used, or the material can be purified via column chromatography. |
| NMR Spectrum Shows Residual Solvent | 1. Insufficient drying of the final product. | 1. Dry the solid under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.2. If the solvent is high-boiling (e.g., DMSO, DMF), dissolve the compound in a low-boiling solvent (like dichloromethane or ethyl acetate), re-concentrate, and dry again under high vacuum. This process, known as a solvent exchange or azeotropic removal, can effectively remove stubborn solvent residues. |
Purification Workflow & Decision Diagram
The choice of purification method depends on the initial purity of the crude material and the desired final purity. The following diagram outlines a logical workflow.
Caption: Decision workflow for purifying the target compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is already of moderate purity (>90%) and is a crystalline solid.
Rationale: Recrystallization relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.
Solvent Selection Data:
| Solvent | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol/Water | ~78-100 °C | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | ~77/69 °C | A common and effective system. Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity persists, then cool.[6] |
| Acetic Acid | 118 °C | Carboxylic acids often have good solubility in hot acetic acid and will precipitate upon cooling or dilution with water. |
| n-Heptane | 98 °C | Mentioned for recrystallizing a related chloroquinoline, suggesting it could be a suitable single-solvent system if solubility allows.[3] |
Step-by-Step Procedure (Ethyl Acetate/Hexane System):
-
Place the crude 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethyl acetate to the flask while stirring and heating to completely dissolve the solid.
-
Once dissolved, slowly add n-hexane dropwise until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is necessary for purifying complex mixtures, oily products, or when recrystallization fails to remove impurities effectively.
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). The carboxylic acid group makes this compound quite polar, requiring a polar eluent system for it to move down the column.
Step-by-Step Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry method with the initial, low-polarity eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).[2]
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (a gradient of 10% to 50% ethyl acetate in hexane is a good starting point). Adding 0.5-1% acetic acid to the eluent can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum.
References
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry. [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
- JP2012526120A - Process for the preparation of bromo-substituted quinolines.
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thaiscience.info [thaiscience.info]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. JP2012526120A - Process for the preparation of bromo-substituted quinolines - Google Patents [patents.google.com]
"solubility issues of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in biological assays"
Welcome to the technical support center for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in biological assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid difficult to dissolve in aqueous solutions?
A: The structure of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid contains a large, rigid quinoline ring system with halogen substituents (bromo and chloro groups), which contributes to its significant hydrophobicity and high crystal lattice energy. While the carboxylic acid group provides a site for ionization, the overall molecule has poor aqueous solubility, a common challenge with many quinoline- and quinolone-based derivatives.[1][2]
Q2: What is the first solvent I should try for making a stock solution?
A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a concentrated stock solution of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.[3] It is a powerful aprotic solvent capable of dissolving many nonpolar and poorly soluble polar compounds.[4]
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A: This phenomenon, often called "solvent shock" or "precipitation upon dilution," is common for hydrophobic compounds.[3] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture media, the compound's solubility drastically decreases, causing it to crash out of solution. The final concentration of the compound in the media may have exceeded its aqueous solubility limit.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line specific. As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.[5][6]
-
0.5% DMSO: Widely used and tolerated by many robust cell lines.[4]
-
> 1% DMSO: Can cause significant cytotoxicity and should be avoided unless empirically determined to be safe for your specific cell line.[5][7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your cells.[7]
Q5: Is filtering out the precipitate a viable solution?
A: No, filtering the precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration in your assay and compromising the validity of your experimental results. The best approach is to address the root cause of the precipitation.
Troubleshooting Guide: Compound Precipitation in Biological Assays
If you encounter precipitation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in your experiments, follow this systematic troubleshooting workflow.
}
Experimental Protocols for Solubility Enhancement
Protocol 1: Optimized DMSO-Based Solubilization with Stepwise Dilution
This protocol minimizes "solvent shock" and is the first method to try after initial dissolution in DMSO.
-
Prepare a High-Concentration Stock Solution: Dissolve 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (up to 37°C) or sonication can be used if necessary.[4]
-
Determine Maximum Tolerated DMSO Concentration: Before your main experiment, perform a dose-response curve with DMSO alone on your cell line to determine the highest concentration (e.g., 0.1%, 0.25%, 0.5%) that does not affect cell viability or the experimental readout.[6]
-
Perform Stepwise Dilution: a. Warm your cell culture medium to 37°C.[3] b. Create an intermediate dilution by adding a small volume of your DMSO stock to a small volume of the pre-warmed medium. Mix gently but thoroughly. c. Add this intermediate dilution to the final culture volume to reach your desired compound concentration. This gradual decrease in DMSO concentration helps keep the compound in solution.
-
Vehicle Control: Always include a control group that receives the same final concentration of DMSO without the compound.[7]
Protocol 2: pH-Mediated Solubilization via Salt Formation
The carboxylic acid moiety of the compound can be deprotonated at basic pH to form a more water-soluble salt.[8][9]
-
Prepare a Basic Solution: Prepare a dilute aqueous solution of a biocompatible base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-100 mM).
-
Dissolve the Compound: Add the 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid powder directly to the basic solution. The carboxylic acid will react with the base to form a sodium or potassium salt, which should have enhanced aqueous solubility.[8][10] Stir until fully dissolved. Gentle warming may be required.
-
pH Adjustment (Crucial): Carefully adjust the pH of this stock solution to a physiologically compatible range (typically pH 7.2-7.4) using a dilute acid (e.g., 0.1 M HCl). Monitor the pH closely, as dropping the pH too low will convert the salt back to the less soluble free acid, causing precipitation.
-
Sterile Filtration: Sterile filter the final stock solution through a 0.22 µm filter before adding it to your sterile cell culture media.
-
Final Dilution: Add the pH-adjusted stock solution to your cell culture medium to achieve the desired final concentration.
}
Protocol 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[11][12] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Concentrations can range from 1-10% (w/v), but should be optimized.
-
Complexation:
-
Method A (Direct Addition): Add the 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid powder directly to the HP-β-CD solution.
-
Method B (From DMSO Stock): Dissolve the compound in a minimal amount of DMSO. Slowly add this concentrated stock to the stirring HP-β-CD solution. This can sometimes be more effective.
-
-
Incubation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.[13] Gentle heating (37-40°C) can accelerate complexation.[13]
-
Clarification and Sterilization: Centrifuge the solution at high speed to pellet any undissolved compound. Sterile filter the supernatant through a 0.22 µm filter.
-
Quantification (Optional but Recommended): It is advisable to determine the actual concentration of the solubilized compound in your final stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Control: Include a control with HP-β-CD alone to account for any effects of the cyclodextrin on your assay.
| Parameter | DMSO | pH Adjustment | Cyclodextrins |
| Principle | Organic Solvent | Salt Formation | Inclusion Complex |
| Pros | High solubilizing power for initial stock | Can avoid organic solvents | Low cytotoxicity |
| Cons | Potential for cytotoxicity; precipitation on dilution | Risk of precipitation with pH changes | May require optimization; potential for assay interference |
| Best For | Initial stock solutions | Compounds with ionizable groups | Sensitive cell lines; in vivo studies |
Table 1. Comparison of Solubilization Strategies.
Final Recommendations
As a Senior Application Scientist, my recommendation is to approach the solubility of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid systematically.
-
Start with the simplest method: Always begin with an optimized DMSO-based approach using stepwise dilution (Protocol 1).
-
Proceed to more complex methods if needed: If precipitation persists at your desired concentration, attempt pH-mediated solubilization (Protocol 2).
-
Use cyclodextrins for sensitive systems: For highly sensitive cell lines or when organic solvents must be strictly avoided, cyclodextrin complexation (Protocol 3) is a powerful alternative.
Remember that empirical testing is key. The optimal solubilization strategy will depend on your specific experimental conditions, including the required final concentration of the compound and the tolerance of your biological system.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein peptide. Available at: [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]
-
Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Bio-Rad. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Bio-Rad. Available at: [Link]
-
Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]
-
Various Authors. (2023, May 12). How to dissolve poorly insoluble drug into water with cyclodextrin? ResearchGate. Available at: [Link]
-
Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. Available at: [Link]
-
Thermo Fisher Scientific. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. YouTube. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of a carboxylic acid salt. Google Patents.
-
Multidisciplinary Digital Publishing Institute (MDPI). (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]
-
Multidisciplinary Digital Publishing Institute (MDPI). (2018). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available at: [Link]
- Kumar, A., Sahoo, S. K., Padhee, K., & Kochar, P. S. (2011). Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac. Asian Journal of Pharmaceutics, 5(1), 39.
- Rudrangi, S. R. S. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
- Godse, S. Z., et al. (2013). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 3(4).
- European Patent Office. (n.d.). Process for the preparation of a carboxylic acid salt. Google Patents.
-
Scribd. (n.d.). Carboxylic Acids and Their Salts. Scribd. Available at: [Link]
-
PubChem. (n.d.). 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Available at: [Link]
- Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 27(2), 345–356.
-
Royal Society of Chemistry. (n.d.). Editors' Collection: Greener synthetic approaches towards quinoline derivatives. RSC Advances. Available at: [Link]
- Sheetal Z Godse, et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
-
Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Available at: [Link]
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
-
Various Authors. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid. PubChem. Available at: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Pfitzinger Reaction Technical Support Center: Troubleshooting Substituted Quinoline Synthesis
Welcome to the Technical Support Center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted quinolines. Here, we will address common challenges, provide in-depth, field-proven insights, and offer detailed protocols to enhance the success of your experiments.
Introduction to the Pfitzinger Reaction: A Powerful Tool for Quinoline Synthesis
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust method for the synthesis of quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][3]
The reaction proceeds through a well-defined mechanism. Initially, the amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide (KOH), to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. Finally, an intramolecular cyclization followed by dehydration yields the substituted quinoline-4-carboxylic acid.[1][2]
Caption: The reaction mechanism of the Pfitzinger synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Pfitzinger reaction in a question-and-answer format.
I. Low or No Product Yield
Question 1: I am getting a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
This is a common issue that can stem from several factors, ranging from the nature of your substrates to the reaction conditions. Here’s a systematic approach to troubleshooting:
A. Substrate-Related Issues:
-
Steric Hindrance: The Pfitzinger reaction is sensitive to steric bulk on the carbonyl compound. Ketones with large substituents, particularly at the α-position, may react slowly or not at all.[4] For instance, while 2,4-dimethylacetophenone condenses readily with isatin, 2,4,6-trimethyl-desoxybenzoin fails to react due to increased steric hindrance around the reactive methylene group. If you suspect steric hindrance, consider:
-
Increasing the reaction time and/or temperature.
-
Using a less sterically hindered carbonyl compound if your synthetic route allows.
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on both the isatin and the carbonyl compound can influence the reaction rate.
-
On Isatin: Electron-donating groups on the isatin ring can sometimes lead to unexpected side reactions or difficulties in achieving the desired product.[5] Conversely, electron-withdrawing groups can also affect reactivity.
-
On the Carbonyl Compound: The acidity of the α-methylene protons is crucial. Electron-withdrawing groups on the carbonyl compound can increase the acidity of these protons, facilitating enolate formation and potentially improving the reaction rate.
-
-
Quality and Stability of Reactants:
-
Isatin: Ensure your isatin or substituted isatin is pure. Impurities can interfere with the reaction.
-
Carbonyl Compound: Some carbonyl compounds, particularly aldehydes, can be prone to self-condensation (aldol reaction) under basic conditions, which competes with the Pfitzinger reaction.[6] It is advisable to use freshly distilled or purified carbonyl compounds.
-
B. Reaction Condition Optimization:
A systematic optimization of reaction conditions is often necessary. The "One-Factor-At-a-Time" (OFAT) approach can be useful, but a Design of Experiments (DoE) approach may be more efficient for complex systems.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | Potassium Hydroxide (KOH) | - Increase concentration of KOH.- Trial alternative bases like Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt). | A stronger base or higher concentration can facilitate the initial hydrolysis of isatin and the deprotonation of the α-methylene group. |
| Solvent | Ethanol/Water mixture | - Vary the ethanol/water ratio.- Use a higher boiling point solvent like diethylene glycol if higher temperatures are needed.- Consider greener options like water, especially with a suitable catalyst.[6] | Solvent polarity and boiling point can significantly impact reactant solubility and reaction rate. |
| Temperature | Reflux (approx. 79°C in ethanol) | - Incrementally increase the temperature.- If decomposition is observed, try lower temperatures for a longer duration. | Higher temperatures can overcome activation energy barriers but may also promote side reactions or decomposition. |
| Reaction Time | Typically 24 hours | - Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal time.- Extend the reaction time if starting materials are still present. | Some sterically hindered substrates may require longer reaction times for completion. |
C. Alternative Methodologies:
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields.[1] This is due to efficient and rapid heating of the reaction mixture.
-
Catalysis: While the Pfitzinger reaction is traditionally base-catalyzed, some modifications report the use of catalysts like CuSO₄·5H₂O, which may improve yields and reduce reaction times, especially for substrates that are challenging under standard conditions.
Caption: A systematic workflow for troubleshooting low yields.
II. Side Product Formation and Purification Challenges
Question 2: My reaction produces a complex mixture of products, and purification is difficult. What are the common side reactions, and how can I simplify the work-up?
A clean reaction is often the key to straightforward purification. Understanding potential side reactions can help you adjust your conditions to minimize them.
A. Common Side Reactions:
-
Aldol Condensation of the Carbonyl Compound: As mentioned, under the strong basic conditions of the Pfitzinger reaction, enolizable ketones and aldehydes can undergo self-condensation, leading to a variety of byproducts and consumption of your starting material.
-
Solution: Add the carbonyl compound slowly to the reaction mixture containing the isatin and base. This keeps the concentration of the carbonyl compound low at any given time, disfavoring self-condensation.
-
-
Cannizzaro Reaction (for aldehydes without α-hydrogens): While not a direct side reaction of the Pfitzinger synthesis itself, if you are using an aldehyde without α-hydrogens as a substrate in a related synthesis, be aware of the potential for a Cannizzaro reaction under strong basic conditions.
-
Decarboxylation of the Product: Quinoline-4-carboxylic acids can undergo decarboxylation (loss of CO₂) at high temperatures to yield the corresponding quinoline.[7][8] While this is often a separate, desired step, it can occur as a side reaction if the reaction temperature is too high, leading to a mixture of the carboxylic acid and the decarboxylated product.
-
Solution: Maintain careful temperature control. If decarboxylation is a persistent issue, consider using a higher-boiling point solvent that allows for a more stable reflux temperature.
-
-
Formation of Regioisomers with Unsymmetrical Ketones: When using an unsymmetrical ketone (e.g., methyl ethyl ketone), the reaction can proceed via two different enolates, leading to a mixture of regioisomeric quinoline products. The product ratio is influenced by both steric and electronic effects.[9]
-
Solution: The regioselectivity can be difficult to control. Generally, the reaction tends to favor the formation of the sterically less hindered product. If a specific regioisomer is required, you may need to consider a different synthetic route or a more complex ketone with one α-position blocked.
-
B. Purification Strategies:
The standard work-up for the Pfitzinger reaction takes advantage of the acidic nature of the product.[1][10]
-
Initial Work-up: After the reaction is complete, the solvent is typically removed, and the residue is dissolved in water. This dissolves the potassium salt of the quinoline-4-carboxylic acid.
-
Extraction of Neutral Impurities: The aqueous solution is then extracted with a non-polar organic solvent, such as diethyl ether, to remove any unreacted carbonyl compound and other neutral impurities.[1][10]
-
Precipitation of the Product: The aqueous layer is cooled in an ice bath and acidified with an acid like hydrochloric acid or acetic acid. This protonates the carboxylate, causing the quinoline-4-carboxylic acid product to precipitate out of the solution.[1][10]
-
Isolation and Final Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
If you are still facing purification challenges, consider column chromatography. However, the acidic nature of the product may require careful selection of the stationary and mobile phases to avoid streaking. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the Pfitzinger reaction?
Potassium hydroxide (KOH) is the most commonly used and generally effective base for this reaction.[1][2] However, sodium hydroxide (NaOH) can also be used. The choice may depend on the specific substrates and the desired reaction conditions.
Q2: Can I use aldehydes in the Pfitzinger reaction?
Yes, aldehydes with at least one α-methylene group can be used. However, be mindful of potential side reactions like aldol condensation.
Q3: What is the role of water in the reaction mixture?
Water is necessary for the initial hydrolysis of the isatin's amide bond to open the ring and form the reactive keto-acid intermediate.[1][2]
Q4: My product seems to be decarboxylating during the reaction. How can I prevent this?
As discussed in the troubleshooting section, premature decarboxylation is usually a result of excessive heat. Carefully control the reaction temperature and avoid localized overheating. If necessary, use a solvent with a boiling point that allows for a controlled reflux without reaching the decarboxylation temperature of your specific product.
Q5: Are there any known limitations to the Pfitzinger reaction?
Yes, the primary limitations are related to the substrate scope. As detailed earlier, sterically hindered ketones may fail to react.[4] Additionally, some highly functionalized or sensitive substrates may not be stable under the strong basic and high-temperature conditions of the reaction.
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[1][10]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction of impurities)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 0.2 mol) in a mixture of ethanol (e.g., 25 mL) and water (e.g., 1 mL).
-
Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a more rapid synthesis using microwave irradiation.
Materials:
-
Isatin
-
Appropriate carbonyl compound
-
Potassium hydroxide (e.g., 33% aqueous solution)
-
Acetic acid
-
Water
Procedure:
-
In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).
-
To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short duration (e.g., 9 minutes), monitoring the temperature and pressure.[1]
-
After irradiation, cool the vessel to room temperature and filter the solution.
-
Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[1]
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
References
-
Steric Hindrance in the Pfitzinger Reaction. Datapdf. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
-
Pfitzinger Reaction. Merck Index. [Link]
-
Application of pfitzinger reaction in. JOCPR. [Link]
-
A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]
-
The Pfitzinger Reaction. (Review). ResearchGate. [Link]
-
The Pfitzinger reaction with unsymmetrical ketones. Journal of the Chemical Society B: Physical Organic. [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Decarboxylation in Natural Products Biosynthesis. PMC - PubMed Central. [Link]
-
1956-1959 Research Article Application of pfitzinger reaction in. JOCPR. [Link]
-
Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. PMC - PubMed Central. [Link]
-
ChemInform Abstract: Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
-
A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. ResearchGate. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
Decarboxylation mechanisms in biological system. ScienceDirect. [Link]
-
A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Indian Academy of Sciences. [Link]
-
The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
-
The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pfitzinger Reaction [drugfuture.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. The Pfitzinger reaction with unsymmetrical ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
"stability of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in solution"
Welcome to the technical support resource for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical guidance on ensuring the stability of this compound in your experimental workflows. As Senior Application Scientists, we understand that the integrity of your compounds is paramount to the reliability and reproducibility of your results.
While specific stability data for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is not extensively published, this guide synthesizes established principles from the broader class of quinoline derivatives and regulatory guidelines on stability testing.[1][2] Our goal is to empower you with the knowledge to proactively manage compound stability and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could cause the degradation of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid in solution?
A1: Based on the chemical structure and data from related quinoline compounds, several factors can contribute to degradation:
-
pH: Both strong acidic and basic conditions can lead to hydrolysis of the carboxylic acid group or other susceptible bonds.[1]
-
Light (Photolysis): Quinolines as a class can be photosensitive. The presence of bromo-substituents can sometimes increase susceptibility to photodegradation upon exposure to UV or even ambient light.[1][3]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen in the solvent.[1][4]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, leading to thermal decomposition.[1][4]
Q2: What are the general recommended storage conditions for a stock solution of this compound?
A2: To maximize shelf-life, stock solutions should be stored under conditions that mitigate the risks identified above. While specific conditions should always be validated, a conservative starting point would be:
-
Solvent: Use a high-purity, anhydrous aprotic solvent in which the compound is freely soluble, such as DMSO or DMF.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q3: How can I visually determine if my compound solution has degraded?
A3: While visual inspection is not a definitive measure of stability, it is an important first check. Signs of potential degradation include:
-
Color Change: A shift in the color of the solution from its initial state.
-
Precipitation: The formation of solid material in a solution that was previously clear. This could indicate the formation of insoluble degradants or that the compound is falling out of solution.
-
Cloudiness: A hazy or cloudy appearance can also suggest the formation of insoluble byproducts.
Any visual change warrants further investigation with a sensitive analytical technique like HPLC.
Q4: What is a "forced degradation" or "stress testing" study, and why is it crucial?
A4: A forced degradation study is an experiment where a compound is intentionally subjected to harsh conditions (e.g., high heat, extreme pH, strong light, oxidizing agents) that are more severe than accelerated stability conditions.[2] These studies are fundamental for several reasons:
-
Identifies Degradation Pathways: It helps to understand how the molecule breaks down.[2]
-
Reveals Potential Degradants: It generates the likely degradation products that might be encountered over the product's shelf-life.[2]
-
Develops Stability-Indicating Methods: The results are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the parent compound from any potential degradants.[1][2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem: I'm observing inconsistent results or a loss of biological activity from my compound.
This is a common indicator that the active compound concentration may be decreasing due to degradation.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL) for each stress condition listed in the table below. [4]2. Incubation: Expose each solution to its respective stress condition for a defined period. The goal is to achieve 5-20% degradation; time points may need to be adjusted. [4]3. Neutralization (for Acid/Base Samples): After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method.
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) at 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) at 60°C | 24 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at Room Temperature | 24 hours |
| Thermal | 60°C in a calibrated oven (in solution and as solid) | 48 hours |
| Photolytic | Expose to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy (as per ICH Q1B guidelines). [3] | Variable |
Protocol 3: Stability Analysis by HPLC
A reverse-phase HPLC method is typically the most effective for this type of analysis.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a gradient appropriate for the compound's polarity. A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
Analysis: Run the control and all stressed samples. Compare the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
References
- MedCrave. (2016).
- BenchChem. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
- NIH. (n.d.).
- Pharmaguideline. (n.d.).
- FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
Sources
Technical Support Center: A Guide to Scaling Up the Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis and scale-up of this important quinoline derivative. As a key structural motif in medicinal chemistry, successful and reproducible synthesis is paramount.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scalable process.
Synthesis Overview: The Pfitzinger Reaction
The most reliable and common method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][4][5] This reaction involves the condensation of an isatin derivative (in this case, 6-bromoisatin) with a carbonyl compound containing an α-methylene group (here, 4'-chloroacetophenone) in the presence of a strong base.[1][6]
The reaction proceeds through several key steps:
-
Base-catalyzed hydrolysis: The amide bond of 6-bromoisatin is opened by a base like potassium hydroxide (KOH) to form the potassium salt of the corresponding keto-acid (isatinic acid).[1][4]
-
Condensation: The aniline moiety of the opened isatinic acid condenses with the ketone (4'-chloroacetophenone) to form an imine.
-
Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization.[1][4]
-
Dehydration: The cyclized intermediate dehydrates to yield the final aromatic quinoline ring system.
Reaction Mechanism: Pfitzinger Synthesis
Caption: Pfitzinger reaction mechanism for quinoline-4-carboxylic acid synthesis.
Detailed Experimental Protocol (Lab-Scale)
This protocol provides a baseline for a lab-scale synthesis. All operations involving bromine-containing compounds should be performed in a well-ventilated fume hood.[7][8][9][10]
Reagent Table
| Reagent | M.W. | Amount | Moles | Molar Eq. |
| 6-Bromoisatin | 226.03 | 10.0 g | 44.2 mmol | 1.0 |
| 4'-Chloroacetophenone | 154.59 | 7.5 g | 48.5 mmol | 1.1 |
| Potassium Hydroxide (KOH) | 56.11 | 12.4 g | 221 mmol | 5.0 |
| Ethanol (95%) | - | 200 mL | - | - |
| Water (Deionized) | - | 100 mL | - | - |
| Hydrochloric Acid (conc.) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in 200 mL of ethanol.
-
Isatin Ring Opening: Add 6-bromoisatin to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change, indicating the formation of the potassium salt of isatinic acid.[1]
-
Ketone Addition: Add 4'-chloroacetophenone to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the bulk of the ethanol using a rotary evaporator.
-
Workup - Extraction: Add 200 mL of water to the residue to dissolve the potassium salt of the product. Extract this aqueous solution twice with 50 mL of diethyl ether or ethyl acetate to remove unreacted ketone and other neutral impurities.[1]
-
Workup - Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly acidify with concentrated HCl with vigorous stirring until the product fully precipitates (typically pH 4-5).[1]
-
Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.
General Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?
Possible Cause 1: Incomplete Isatin Ring Opening. The initial hydrolysis of 6-bromoisatin is crucial. If the base is not strong enough or the reaction time is too short, the isatin will not open to the reactive isatinic acid intermediate.
-
Solution: Ensure you are using a high-purity grade of KOH. Allow the initial stirring at room temperature for at least one full hour before adding the ketone to ensure complete formation of the isatinic acid salt.[1]
Possible Cause 2: Sub-optimal Reaction Temperature. The condensation and cyclization steps require sufficient thermal energy. If the reflux temperature is too low (e.g., due to improper heating or a lower-boiling solvent), the reaction rate will be significantly slower.
-
Solution: Ensure your reaction mixture is at a steady, gentle reflux. For ethanol, this should be around 78-80°C. Use a heating mantle with a temperature controller for precise control.
Possible Cause 3: Premature Precipitation. The potassium salt of the final product might have limited solubility in ethanol and could precipitate during the reaction, hindering the reaction from going to completion.
-
Solution: While some precipitation might be unavoidable, ensure vigorous stirring to maintain a homogenous slurry. If the problem persists on scale-up, a higher-boiling co-solvent like n-butanol could be investigated to improve solubility.
Q2: I have a significant amount of an unknown, sticky brown/black side product (tar). How can I prevent this?
Possible Cause: Polymerization and Side Reactions. Quinoline syntheses, especially under harsh basic or acidic conditions, can be prone to forming polymeric tar-like substances.[11] This is often exacerbated by localized overheating.
-
Solution 1 (Temperature Control): Avoid aggressive heating. Bring the reaction to reflux slowly and maintain a gentle boil. On a larger scale, this is critical as heat dissipation becomes less efficient.[12][13][14]
-
Solution 2 (Stirring Efficiency): Inefficient mixing can create "hot spots" where reactants and intermediates decompose. Use a powerful overhead stirrer for reactions larger than 1 L to ensure the mixture is homogenous.
-
Solution 3 (Purification): If tar formation is unavoidable, purification becomes key. After acidification, the crude product can be dissolved in a dilute NaOH solution, filtered to remove insoluble tar, and then re-precipitated with acid.
Q3: The product does not precipitate cleanly upon acidification, or it comes out as an oil.
Possible Cause 1: Incorrect pH. The carboxylic acid product is soluble at high pH (as the carboxylate salt) and insoluble at low pH. If the pH is not lowered sufficiently, a significant portion of the product will remain in solution. If too much acid is added too quickly, it can cause the product to crash out as a fine, difficult-to-filter solid or an oil.
-
Solution: Add the acid slowly while monitoring the pH with a calibrated meter or pH paper. Aim for a final pH of 4-5.[1] Vigorous stirring during this step is essential for forming a crystalline, easily filterable solid.
Possible Cause 2: Residual Organic Solvent. If not all of the ethanol was removed after reflux, it can act as a co-solvent, increasing the solubility of your product and preventing complete precipitation.
-
Solution: Be thorough during the rotary evaporation step. After evaporation, you should be left with a solid or thick slurry before adding water for the workup.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Scaling-Up Considerations
Transitioning from a 10 g lab-scale reaction to a 1 kg pilot-plant scale introduces significant challenges that are not merely linear extensions of the lab procedure.[12][13][15]
Q4: The reaction was fine in the lab, but it became uncontrollable and overheated during scale-up. Why?
Answer: This is the most critical issue in scaling up exothermic reactions and is due to a fundamental change in the surface-area-to-volume ratio.[12][13]
-
The Problem: A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the environment. A large reactor has a much smaller surface-area-to-volume ratio, meaning heat generated in the core of the reaction cannot escape easily.[12]
-
Solution:
-
Controlled Addition: Instead of adding all reagents at once, the 4'-chloroacetophenone should be added portion-wise or via a controlled-addition pump to the heated isatinic acid solution. This allows you to manage the rate of the exothermic condensation.
-
Jacketed Reactor: Use a jacketed reactor with a circulating coolant (e.g., glycol/water) to actively remove heat. Simple air cooling or a water bath is insufficient at scale.
-
Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the required cooling capacity.[12]
-
Q5: How should I adapt the workup and isolation for a larger batch?
Answer: Large-scale workup requires different equipment and techniques.
-
Extraction: Separatory funnels become impractical. Large batches are typically worked up in the reactor itself. After adding water and the extraction solvent, the layers are allowed to separate, and the bottom layer is drained through a valve. Be aware that vigorous stirring can lead to stable emulsions, which are much harder to deal with on a large scale.
-
Filtration: A Büchner funnel is inefficient for kilograms of product. A filter press, Nutsche filter-dryer, or a large-scale centrifuge is required to isolate the solid product effectively.
-
Drying: A small vacuum oven is insufficient. Large-scale drying is performed in a tumble dryer or a filter-dryer under vacuum with heating capabilities.
Frequently Asked Questions (FAQs)
Q: What analytical methods are suitable for monitoring this reaction? A: Thin Layer Chromatography (TLC) is ideal. Use a mobile phase like 80:20:1 Ethyl Acetate:Hexane:Acetic Acid. The product, being a carboxylic acid, will have a lower Rf than the starting ketone. The starting isatin is typically colored. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used.[3][16]
Q: What are the primary safety concerns? A:
-
6-Bromoisatin & Product: Halogenated organic compounds should be handled with care. Avoid inhalation of dust and skin contact.[7][10]
-
4'-Chloroacetophenone: A lachrymator (causes tearing). Always handle in a fume hood.
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin and eye burns. Wear appropriate gloves and eye protection.
-
Flammable Solvents: Ethanol is flammable. Ensure no ignition sources are present during reflux and solvent removal.
Q: Can I use a different base, like Sodium Hydroxide (NaOH)? A: Yes, NaOH can be used. However, potassium salts are sometimes more soluble in organic solvents than their sodium counterparts, which can be advantageous during the reaction phase. If you switch, you must adjust the mass used based on the molar mass of NaOH.
Q: Why is my final product yellow/off-white instead of pure white? A: Minor impurities or traces of polymeric material can impart color. If the analytical data (NMR, MS) is clean, the color may not be an issue for subsequent steps. For higher purity, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) can be performed.
References
-
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
-
Eisch, J. J., & Dluzniewski, T. (1989). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]
-
PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]
-
University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures. [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. [Link]
-
Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
-
Chemistry World. (2019). We're going to need a bigger flask. [Link]
-
YouTube. (2024). Bromination safety. [Link]
-
National Institutes of Health. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Organic Syntheses. (n.d.). Quinoline. [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. [Link]
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
Journal of Scientific Research. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). [Link]
-
ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
PubMed Central. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. [Link]
-
PubChemLite. (n.d.). 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (C16H9Br2NO2). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. jocpr.com [jocpr.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. youtube.com [youtube.com]
- 10. dollycorporation.com [dollycorporation.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. pure-synth.com [pure-synth.com]
- 14. reddit.com [reddit.com]
- 15. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
- 16. mediresonline.org [mediresonline.org]
Technical Support Center: Interpreting Complex NMR Spectra of Quinoline Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of quinoline derivatives. Quinolines are a cornerstone class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for their structural elucidation. However, the inherent rigidity and aromaticity of the quinoline scaffold often lead to complex, second-order spectra that can be challenging to interpret.
This guide is structured to address the most common and complex issues encountered in the field. We move from foundational questions to advanced troubleshooting workflows, providing not just protocols, but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the common "why" questions that form the basis of understanding quinoline NMR spectra.
Question: Why is the ¹H NMR spectrum of my quinoline derivative so complex and crowded in the aromatic region (typically 7.0-9.0 ppm)?
Answer: The complexity arises from several factors inherent to the quinoline structure:
-
Multiple Aromatic Protons: The unsubstituted quinoline ring has seven aromatic protons, all resonating in a relatively narrow chemical shift range. Substituents can alter these shifts, but the signals often remain clustered.
-
Complex Spin-Spin Coupling: Protons on the rings don't just couple to their immediate neighbors (vicinal, ³J coupling). They also exhibit significant long-range coupling across 4 or 5 bonds (⁴J and ⁵J), which further splits the signals into complex multiplets.[3] For example, a characteristic "zigzag" or "W" coupling (⁵J) is often observed between H-4 and H-8.[3]
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects occur. This leads to "leaning" or "roofing" of multiplets and can distort the expected splitting patterns and intensities, making a simple first-order analysis impossible.
Question: How can I begin to differentiate the signals from the pyridine ring (protons H-2, H-3, H-4) versus the benzene ring (protons H-5, H-6, H-7, H-8)?
Answer: The key is the electronic environment. The nitrogen atom in the pyridine ring is electron-withdrawing, which has a strong deshielding effect on adjacent protons.
-
H-2 Proton: This proton is adjacent to the nitrogen and is typically the most downfield signal in the spectrum (often >8.8 ppm), appearing as a doublet of doublets.
-
H-8 Proton: This proton is in a "peri" position relative to the nitrogen. It experiences deshielding due to both the nitrogen's influence and steric compression, causing it to appear further downfield than the other benzene-ring protons (often >8.0 ppm).[3]
-
Remaining Protons: H-3 and H-4 of the pyridine ring, and H-5, H-6, and H-7 of the benzene ring typically resonate in the more crowded region between 7.0 and 8.0 ppm. Differentiating them requires analyzing their coupling patterns and, frequently, 2D NMR techniques.
Question: What are the typical coupling constants (J-values) I should expect?
Answer: The magnitude of the J-coupling provides critical information about the proximity of protons. While values vary with substitution, the following ranges are typical for quinolines.
| Coupling Type | Description | Typical Range (Hz) | Notes |
| ³J (ortho) | Coupling between adjacent protons | 7.0 - 9.5 | The most useful for establishing connectivity. |
| ⁴J (meta) | Coupling across 3 bonds | 1.0 - 3.0 | Helps in confirming assignments. |
| ⁵J (para) | Coupling across 4 bonds | < 1.0 | Often observed as broadening, but can be resolved. |
| ⁵J (H4-H8) | "Zigzag" or "W" coupling | 0.5 - 1.0 | A key diagnostic coupling in the quinoline system.[3] |
Part 2: Troubleshooting Guides for Complex Spectra
This section provides structured workflows for overcoming specific experimental challenges.
Guide 1: Overlapping and Unresolved Aromatic Signals
Problem: My ¹H NMR spectrum shows a broad, unresolved lump of signals in the aromatic region, making it impossible to assign individual protons or measure coupling constants.
Causality: This is the most common issue with substituted quinolines. It occurs when multiple protons have very similar chemical shifts, leading to severe signal overlap and complex second-order multiplets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unresolved signals.
Step-by-Step Explanation:
-
Change Solvent: The first and simplest step is to re-run the sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or acetone-d₆). Solvents can induce significant changes in chemical shifts through aromatic stacking or hydrogen bonding interactions, which can often resolve overlapping signals.[4][5]
-
Vary Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution.[6] This is particularly effective if conformational exchange or intermolecular interactions are causing line broadening.
-
Utilize 2D NMR: If the above steps fail, 2D NMR is not optional; it is essential.[7]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It will allow you to trace the connectivity of the spin systems (e.g., H-5 through H-8) even if the 1D spectrum is poorly resolved.[3][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon signal of the atom it is directly attached to. This provides a powerful method for resolving proton signals by spreading them out over the much wider ¹³C chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the final key to the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for assigning quaternary (non-protonated) carbons and for unambiguously determining the position of substituents on the quinoline ring.
-
Guide 2: Differentiating Positional Isomers
Problem: I have synthesized a mono-substituted quinoline, but I cannot confirm if the substituent is at the 5-, 6-, 7-, or 8-position based on the ¹H NMR alone.
Causality: Substituents dramatically alter the chemical shifts and coupling patterns of the remaining protons, but predicting the exact pattern for each isomer can be difficult without reference spectra.
Solution Workflow: Using HMBC for Unambiguous Assignment
This workflow assumes you have a substituent with its own protons (e.g., a methyl or methoxy group) or a distinct carbon signal.
-
Acquire a High-Quality ¹H and ¹³C Spectrum: Fully characterize all observable signals.
-
Acquire an HMBC Spectrum: This is the critical experiment. Optimize the experiment to observe ²J and ³J correlations.
-
Analyze Cross-Peaks from the Substituent:
-
Identify the proton signal(s) of your substituent (e.g., the -CH₃ singlet).
-
Look for HMBC cross-peaks from these substituent protons to the carbons of the quinoline ring.
-
The number and position of these correlations reveal the attachment point. For example:
-
A methyl group at C-6 will show ³J correlations to both C-5 and C-7 , and a ²J correlation to C-6 .
-
A methyl group at C-8 will show a ³J correlation to C-7 and a ²J correlation to C-8 . It will likely show no correlation to C-5.
-
-
-
Validate with NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment can provide through-space correlations. For a bulky substituent at C-8, you would expect an NOE between the substituent's protons and H-7. For a substituent at C-5, you would expect an NOE to H-6 and potentially H-4.
Caption: Expected HMBC correlations for a C-6 substituent.
Part 3: Advanced Experimental Protocols
Acquiring high-quality data is paramount. Follow these validated protocols for key experiments.
Protocol 1: Standard Sample Preparation
Causality: Poor sample preparation is a primary source of low-quality spectra. Particulate matter broadens spectral lines, and incorrect concentration affects sensitivity.[1]
-
Determine Sample Amount:
-
¹H NMR: 5-10 mg is typically sufficient.
-
¹³C and 2D NMR: 15-50 mg is recommended for a higher signal-to-noise ratio, especially for less sensitive experiments like HMBC.[1]
-
-
Select Deuterated Solvent: Choose a solvent that fully dissolves your compound. CDCl₃ is a good starting point, but DMSO-d₆ is excellent for more polar quinolines. Report the solvent used, as it affects chemical shifts.[1][5]
-
Dissolution: Weigh the sample accurately and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution.
-
Filtration (Critical): Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Spectrometer Setup:
-
Insert the tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. A good shim results in sharp, symmetrical peaks for the solvent residual signal.
-
Protocol 2: Acquiring a Gradient-Selected COSY Spectrum
Causality: The COSY experiment is the fastest way to establish ¹H-¹H coupling networks (spin systems). Gradient selection provides cleaner spectra with fewer artifacts than older methods.
-
Acquire a Standard ¹H Spectrum: Use this to determine the spectral width (sw) and transmitter offset (o1p). Ensure the spectral width encompasses all proton signals.
-
Load a Standard gs-COSY Parameter Set: Most modern spectrometers (Bruker, JEOL, Varian) will have standard COSYGPSW or similar parameter sets.
-
Set Key Parameters:
-
sw (F1 and F2): Set to the same value as your ¹H spectrum.
-
o1p: Set to the center of your ¹H spectrum.
-
ns (Number of Scans): Start with 2 or 4.
-
td (Time Domain points): 2048 in F2, 256-512 in F1. A larger td(F1) gives better resolution in the indirect dimension but takes longer.
-
d1 (Relaxation Delay): 1.5 - 2.0 seconds.
-
-
Acquire the Data: The experiment time will depend on your parameters but is typically 10-30 minutes.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions (wdw).
-
Perform a two-dimensional Fourier Transform (xfb).
-
Phase the spectrum automatically or manually.
-
Symmetrize the spectrum if necessary.
-
-
Self-Validation: The diagonal of the spectrum will show your 1D proton spectrum. Off-diagonal signals (cross-peaks) indicate that the two protons at those frequencies are J-coupled. You should be able to trace the entire proton network of both the pyridine and benzene rings.
References
-
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
ACS Publications. (2025, September 1). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
University of Missouri. (n.d.). Complex NMR experiments: 2D, selective, etc.. [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
ACS Publications. (2025, September 2). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]
-
PubMed. (n.d.). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. [Link]
-
ACS Publications. (2026, January 18). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information. [Link]
-
MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
Sources
Technical Support Center: Enhancing the Biological Activity of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals actively working with 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and its analogs. Our goal is to provide practical, scientifically-grounded solutions to common challenges encountered during the experimental evaluation and optimization of this compound class. The following sections are structured in a question-and-answer format to directly address specific issues, from fundamental solubility problems to complex strategies for enhancing in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this class of compounds, and why is the quinoline-4-carboxylic acid core important?
A1: The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] For the quinoline-4-carboxylic acid series specifically, a prominent target is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[2]
The carboxylic acid at the 4-position is often crucial for biological activity. For DHODH inhibitors, for example, the carboxylate group typically forms critical electrostatic interactions, such as a salt bridge with a positively charged amino acid residue (e.g., Arginine) in the enzyme's active site, anchoring the inhibitor for effective binding.[2] Therefore, any modification to this group must be carefully considered, as its removal would likely abrogate activity.
Q2: I'm observing very low or no activity in my initial in vitro screen. What are the most common culprits?
A2: Before concluding that the compound is inherently inactive, it is critical to rule out experimental artifacts, with the most common being poor solubility. Quinoline-4-carboxylic acids are often poorly soluble in aqueous buffers at physiological pH.[3] If the compound precipitates out of the assay medium, its effective concentration will be far lower than intended, leading to a false negative result. Other factors include compound degradation, interaction with media components (e.g., serum proteins), or the selection of a non-responsive cell line or target.
Q3: What are the key physicochemical properties of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid that I need to consider?
A3: The key properties are dictated by its structure:
-
Acidity (pKa): The carboxylic acid group typically has a pKa in the range of 3.5 to 4.5.[4][5] This means that at physiological pH (~7.4), the compound will be almost entirely in its deprotonated, anionic (carboxylate) form. While this form is generally more water-soluble, it is also highly polar, which can impede its ability to cross cellular membranes via passive diffusion.
-
Lipophilicity (logP/logD): The presence of two aromatic rings and two halogen atoms (Bromo- and chloro-) makes the core structure quite lipophilic. However, the ionization of the carboxylic acid at physiological pH significantly increases its polarity. The distribution coefficient at pH 7.4 (logD₇.₄) will be much lower than its partition coefficient (logP), reflecting its preference for the aqueous phase once ionized. This duality—a lipophilic core with a highly polar, ionizable handle—is the primary source of solubility and permeability challenges.
Troubleshooting Guide 1: Addressing Poor Aqueous Solubility
Q4: My compound is not dissolving in my aqueous assay buffer. How can I prepare a stock solution and working dilutions without causing precipitation?
A4: This is the most frequent challenge. The standard approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay medium.
Step-by-Step Protocol: Stock Solution Preparation
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Solubilization: Ensure the compound is fully dissolved in DMSO before making any dilutions. Gentle warming or sonication can assist, but check for compound stability under these conditions first.
-
Serial Dilution: Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.
-
Final Dilution: For the final working concentration, dilute the DMSO stock into the aqueous assay buffer. Crucially, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.[6]
-
Precipitation Check: After dilution, visually inspect the solution for any cloudiness or precipitate. It is also advisable to centrifuge the final solution and test the supernatant to confirm the soluble concentration.
If precipitation remains an issue, consider the following formulation strategies.
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| pH Adjustment | For carboxylic acids, increasing the pH above the pKa (e.g., to pH 7.4 or higher) converts the acid to its more soluble carboxylate salt form.[3][7] | Simple and effective for buffer systems. | The required pH may not be compatible with your biological assay (e.g., can affect cell viability or enzyme activity). |
| Co-solvents | Using small amounts of water-miscible organic solvents (e.g., ethanol, PEG 400) in the final buffer can increase the solubility of lipophilic compounds. | Easy to implement. | Can affect biological systems at higher concentrations. Must be carefully validated. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic part of a drug molecule within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[8][9] | Generally low toxicity and widely used in pharmaceutical formulations. | Can alter drug availability to the target. Requires screening for the best type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD). |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state. The amorphous form has higher energy and is more soluble than the stable crystalline form.[8][10] | Can significantly increase solubility and dissolution rate. | Requires specialized formulation expertise and equipment (e.g., spray drying, hot-melt extrusion).[10] |
Troubleshooting Guide 2: Optimizing In Vitro Assay Performance
Q5: My cell-based assay results are highly variable or show a poor dose-response curve. What should I check?
A5: Inconsistent results are often linked to the compound's behavior in the complex environment of cell culture media.
Workflow: Troubleshooting a Cell Viability (MTT) Assay
Caption: A standard workflow for an MTT cell viability assay, highlighting critical checkpoints.
Troubleshooting Steps:
-
Confirm Solubility in Media: As highlighted in Checkpoint 2, your compound may be soluble in a simple buffer but precipitate in complex cell culture media containing salts, proteins, and other components. Prepare the highest concentration of your drug in the final assay media and let it sit for an hour at 37°C. Centrifuge and check for a pellet or measure the concentration in the supernatant to determine its true soluble limit.
-
Assess Serum Protein Binding: Fetal Bovine Serum (FBS) is a common media supplement rich in proteins like albumin, which can bind to lipophilic compounds. This binding sequesters the compound, reducing the free concentration available to act on the cells. Try running the assay in low-serum (e.g., 1-2%) or serum-free media for a short duration to see if potency increases.
-
Evaluate Compound Stability: The compound may not be stable over the 48-72 hour incubation period. You can assess this by incubating the compound in media, sampling at different time points, and analyzing its concentration and integrity using HPLC.
-
Include Proper Controls: Always include a "vehicle control" (media with the same final DMSO concentration as your treated wells) to ensure the solvent is not causing toxicity. A positive control (a known cytotoxic agent) validates that the assay is working correctly.[11]
Troubleshooting Guide 3: Strategies for Enhancing Potency and Bioavailability
Q6: My compound shows modest activity. What structural modifications could I explore to improve potency based on known Structure-Activity Relationships (SAR)?
A6: For the 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold, SAR from related series suggests several key modification points.[12][13] The goal is often to explore new interactions with the biological target or to fine-tune physicochemical properties.
| Position | Modification Strategy | Rationale |
| Position 6 (Bromo) | Explore other halogens (Cl, F) or small electron-withdrawing/donating groups (CN, OCH₃). | The electronic properties at this position can influence the overall electron density of the quinoline ring system, potentially affecting target binding or metabolic stability. |
| Position 2 (4-chlorophenyl) | Vary the substituent on the phenyl ring (e.g., move the chloro to the 2- or 3-position, try other groups like methyl, methoxy, or trifluoromethyl). | This group often fits into a specific hydrophobic pocket of the target enzyme. Altering its size, electronics, and substitution pattern is a classic strategy to optimize van der Waals and other interactions.[2][12] |
| Position 4 (Carboxylic Acid) | (Use with caution) Convert to bioisosteres like a tetrazole. | The carboxylic acid is often essential for activity.[2] However, in some cases, a bioisostere (a group with similar steric and electronic properties) might be tolerated and could improve properties like metabolic stability or cell permeability. This is a high-risk, high-reward modification. |
| Quinoline Core | Introduce small substituents (e.g., methyl, fluoro) at other available positions (e.g., 3, 5, 7, 8). | These modifications can "probe" the space around the core scaffold within the binding pocket, potentially picking up new favorable interactions or blocking unfavorable ones. |
Q7: My compound is potent in vitro but has poor activity in animal models. How can I improve its bioavailability?
A7: This is a classic drug development challenge, often caused by poor absorption from the GI tract or rapid metabolism. For a molecule with an essential carboxylic acid, the most effective strategy is often the prodrug approach .[14][15]
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[5] For carboxylic acids, esterification is the most common and successful strategy.[4]
Mechanism:
-
Masking: The polar carboxylic acid is converted into a more lipophilic, neutral ester.
-
Absorption: This increased lipophilicity allows the prodrug to more easily pass through the lipid bilayers of intestinal cells and enter circulation.
-
Activation: Once inside the body (in plasma, liver, or target cells), ubiquitous esterase enzymes cleave the ester bond, regenerating the active carboxylic acid parent drug at or near its site of action.[15]
Caption: Prodrug strategy for enhancing bioavailability of carboxylic acid-containing drugs.
Common Ester Prodrugs to Consider:
-
Simple Alkyl Esters (e.g., Methyl, Ethyl): Easy to synthesize but can sometimes be too stable, leading to incomplete conversion in the body.
-
Acyloxymethyl Esters (e.g., Pivaloyloxymethyl - POM): Designed for rapid cleavage by esterases. These are often highly effective at releasing the parent drug.[16]
By converting 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid into a suitable ester prodrug, you can potentially overcome absorption barriers and significantly enhance its exposure and efficacy in in vivo models.
References
-
Kakeya, N. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2043-2049. [Link]
-
Stella, V. J. (2010). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
-
Jain, A., et al. (2021). Prodrugs of Drugs Bearing Carboxylic Acids. In Prodrugs. Apple Academic Press. [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 87(22), 15069–15082. [Link]
-
Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
- Bundgaard, H. (1987). Prodrug derivatives of carboxylic acid drugs.
-
Costakes, M. G., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(4), 624–632. [Link]
-
Ma, G., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(11), 2779. [Link]
-
Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
El-Faham, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5183. [Link]
-
Kumar, L., & Verma, S. (2024). Solubilization techniques used for poorly water-soluble drugs. Drug Delivery, 31(1), 2351233. [Link]
-
Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(14), 5369. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Manoharan, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 62, 3816-3824. [Link]
-
Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific Research in Science and Technology, 10(3), 150-156. [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Sharma, P. C., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]
-
Penchala, S. C., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(8), 4643–4661. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
Wani, K., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 58-69. [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid Analogs as Anti-Inflammatory Agents
In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a privileged structure, known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the lead compound, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. Our focus is to elucidate how subtle molecular modifications influence their potential as anti-inflammatory agents, thereby offering a valuable resource for researchers and professionals in drug discovery and development.
The Quinoline-4-Carboxylic Acid Core: A Foundation for Potent Bioactivity
The fundamental quinoline-4-carboxylic acid structure is comprised of a fused benzene and pyridine ring system with a carboxylic acid group at the 4-position. This core arrangement is crucial for the biological activity of this class of compounds. The carboxylic acid moiety, in particular, is often essential for interaction with biological targets, potentially forming key salt bridges or hydrogen bonds within the active sites of enzymes.[4] The lipophilic nature of the fused aromatic rings also contributes significantly to cell permeability and interaction with hydrophobic pockets of target proteins.
Strategic Modifications and their Impact on Anti-Inflammatory Activity: A Comparative Analysis
The exploration of the chemical space around the 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold has revealed critical insights into the structural requirements for potent anti-inflammatory activity. The following sections dissect the impact of substitutions at key positions.
The Significance of the 2-Aryl Group
The presence of an aryl ring at the 2-position of the quinoline core is a common feature among biologically active quinoline-4-carboxylic acids.[1] The nature and substitution pattern of this phenyl ring profoundly influence the compound's potency and selectivity.
Key Observations:
-
Halogen Substitution on the Phenyl Ring: The presence of a halogen, such as the chlorine atom in the parent compound, is often associated with enhanced biological activity. This is attributed to the electronic and steric effects of the halogen, which can influence the overall conformation of the molecule and its interaction with the target protein. For instance, studies on related quinazolinone derivatives have shown that halogen substituents on the phenyl ring are responsible for potent anti-inflammatory activity.[5]
-
Impact of Other Substituents: Replacing the chloro group with other functionalities, such as methoxy or methyl groups, can lead to a decrease in inhibitory potency against certain targets like HDACs, as observed in some 2-phenylquinoline-4-carboxylic acid derivatives.[2] This suggests that an electron-withdrawing group at the 4-position of the phenyl ring may be favorable for certain biological activities.
The Role of the 6-Bromo Substituent
The bromine atom at the 6-position of the quinoline ring is another key feature of the lead compound. Halogenation at this position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of quinoline derivatives.
Key Observations:
-
Influence on Lipophilicity: The bromo group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electron density of the quinoline ring system, potentially affecting its binding affinity to target proteins.
-
Comparison with Other Halogens: While direct comparative studies for a series of 6-halo analogs of the title compound are limited in the reviewed literature, it is a common strategy in medicinal chemistry to explore the effects of different halogens (F, Cl, I) at a key position to fine-tune the activity and properties of a lead compound. The varying sizes and electronegativities of the halogens can lead to different binding interactions.
Mechanistic Insights: Targeting Inflammatory Pathways
The anti-inflammatory effects of quinoline-4-carboxylic acid derivatives are believed to be mediated through the inhibition of key inflammatory pathways. While the precise mechanism for the title compound and its analogs is a subject of ongoing research, plausible targets include cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX)
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Several quinoline derivatives have been investigated as COX inhibitors.[6] The carboxylic acid moiety of the quinoline-4-carboxylic acid scaffold is well-positioned to interact with the active site of COX enzymes, mimicking the binding of the natural substrate, arachidonic acid.
Modulation of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3] Some quinoline derivatives have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory effects.[7] Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory response by downregulating the production of multiple inflammatory mediators.
Experimental Protocols for Evaluation of Anti-Inflammatory Activity
To enable researchers to validate and compare the anti-inflammatory potential of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid analogs, we provide the following established experimental protocols.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for screening acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Workflow:
Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animal Preparation: Use adult rats or mice, acclimatized to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and a vehicle control to different groups of animals. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac should be used as a positive control.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This cell-based assay is used to assess the effect of compounds on the production of pro-inflammatory mediators.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6, and other inflammatory mediators like nitric oxide (NO). The ability of a test compound to inhibit the production of these mediators is indicative of its anti-inflammatory activity.
Workflow:
Workflow for LPS-Stimulated Macrophage Assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a defined period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO): Determine the concentration of nitrite (a stable product of NO) in the cell culture supernatants using the Griess reagent.
-
Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control.
Summary and Future Directions
The 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The structure-activity relationship studies, though not exhaustive for this specific analog series in the reviewed literature, highlight the critical role of substitutions at the 2-phenyl and 6-positions of the quinoline ring.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes:
-
Systematic variation of the substituent at the 6-position: Replacing the bromo group with other halogens, as well as electron-donating and electron-withdrawing groups, to probe the electronic and steric requirements at this position.
-
Comprehensive analysis of the 2-phenyl ring substitution: Synthesizing and testing a series of analogs with different substituents (e.g., fluoro, methyl, methoxy) at the ortho, meta, and para positions of the phenyl ring to establish a clear SAR.
-
Elucidation of the precise mechanism of action: Investigating the inhibitory activity of promising analogs against specific molecular targets such as COX-1/2 and key components of the NF-κB signaling pathway.
By employing the experimental protocols outlined in this guide, researchers can effectively evaluate the anti-inflammatory potential of novel 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid analogs and contribute to the development of new and improved anti-inflammatory therapies.
References
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. (2011). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. Retrieved January 21, 2026, from [Link]
-
Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2015). Atlantis Press. Retrieved January 21, 2026, from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. (2014). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][8][9][10]thiadiazole Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (2023). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). TUBITAK Academic Journals. Retrieved January 21, 2026, from [Link]
-
Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. (2017). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. (2021). ORCA - Online Research @ Cardiff. Retrieved January 21, 2026, from [Link]
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
A Comparative Guide to Validating the Mechanism of Action of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid as a Dihydroorotate Dehydrogenase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action of the novel compound, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, hereafter referred to as Compound Q . Our central hypothesis is that Compound Q exerts its biological effects through the direct inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
Rapidly proliferating cells, including cancer cells, exhibit a heavy reliance on the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] This dependency makes DHODH a highly attractive therapeutic target.[1][2] This guide will objectively compare the performance of Compound Q with established DHODH inhibitors, such as Brequinar , providing the supporting experimental rationale and detailed protocols necessary for robust validation.
The Scientific Rationale: A Multi-Pillar Validation Strategy
Validating a compound's mechanism of action is not a single experiment but a logical, multi-faceted process. We must build a case from the ground up, starting with direct biochemical interaction and culminating in a specific, mechanism-based cellular phenotype. Our strategy is built on three pillars of inquiry:
-
Direct Target Engagement: Does Compound Q physically interact with and inhibit the DHODH enzyme?
-
Cellular Mechanism Confirmation: Does this interaction lead to the expected downstream metabolic consequences within the cell?
-
Phenotypic Correlation & Rescue: Is the ultimate cellular phenotype (e.g., reduced proliferation) a direct result of this specific metabolic disruption, and can it be reversed by bypassing the inhibited step?
Caption: Proposed mechanism of Compound Q targeting DHODH.
Part 1: Establishing Direct Target Engagement
The foundational step is to confirm a direct, physical interaction between Compound Q and its putative target, DHODH. We will employ both a biochemical assay with purified protein and a cellular assay to confirm this engagement occurs within the complex environment of a living cell.
Experiment 1.1: In Vitro Enzymatic Inhibition Assay
Causality: Before assessing cellular effects, it is crucial to determine if Compound Q can directly inhibit the catalytic activity of purified DHODH in a controlled, cell-free system.[3] This allows for the precise determination of inhibitory potency (IC50) and provides initial insights into the mode of inhibition without confounding variables like cell permeability or off-target effects.[4]
Comparative Alternative: Brequinar, a potent and well-characterized DHODH inhibitor, will be used as a positive control.[5]
Experimental Protocol:
-
Reagents: Recombinant human DHODH, dihydroorotate (substrate), 2,6-dichloroindophenol (DCPIP, electron acceptor), Coenzyme Q10, assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Procedure: a. Prepare a serial dilution of Compound Q and Brequinar in DMSO. b. In a 96-well plate, add 40 µL of purified DHODH in assay buffer. c. Add 10 µL of the compound dilutions (or DMSO for vehicle control) and incubate for 30 minutes at 37°C.[6] d. Initiate the reaction by adding a 50 µL substrate mixture containing dihydroorotate and DCPIP. e. Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader. The rate of this decrease is proportional to DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Data & Comparison:
| Compound | Target | In Vitro IC50 (nM) |
| Compound Q | Human DHODH | Hypothetical: 15 nM |
| Brequinar | Human DHODH | 5.2 nM[5] |
| Vehicle (DMSO) | Human DHODH | No Inhibition |
Experiment 1.2: Cellular Thermal Shift Assay (CETSA®)
Causality: While an in vitro assay confirms biochemical potency, it does not prove target engagement in a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the interaction between a ligand and its target protein in a native cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., human liver cancer cell line SK-HEP-1[11]) to near confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of Compound Q (e.g., 10-50 µM) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Lysis and Fractionation: Lyse the cells (e.g., via repeated freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble DHODH remaining at each temperature using Western Blot analysis with a specific anti-DHODH antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble DHODH remaining (relative to the unheated control) against temperature for both vehicle- and compound-treated samples. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).
Expected Data & Comparison:
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | Hypothetical: 52°C | - | Baseline protein stability. |
| Compound Q | Hypothetical: 58°C | +6°C | Compound Q binds and stabilizes DHODH in cells. |
| Brequinar | Expected: Significant Shift | ~+5-8°C | Positive control for target engagement. |
Part 2: Cellular Mechanism Confirmation
Having established direct target engagement, the next logical step is to verify the immediate biochemical consequence of that engagement: the disruption of the de novo pyrimidine synthesis pathway.
Experiment 2.1: Metabolomic Analysis of Pyrimidine Pathway
Causality: If Compound Q inhibits DHODH, we predict a specific and measurable metabolic signature: the accumulation of the enzyme's substrate, dihydroorotate, and a depletion of its product, orotate, and subsequent downstream metabolites like UMP.[12][13] This provides a direct functional link between target inhibition and cellular metabolism.
Comparative Alternative: Brequinar treatment should induce a similar metabolic shift.
Experimental Protocol:
-
Cell Culture and Treatment: Culture rapidly proliferating cells (e.g., leukemia cell line K562) and treat with vehicle, Compound Q (at 1x and 5x IC50), and Brequinar (at 5x IC50) for 24-48 hours.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[14] Use established methods for separating and quantifying pyrimidine pathway intermediates.[15]
-
Data Analysis: Quantify the peak areas for dihydroorotate, orotate, and UMP. Normalize these values to an internal standard and total protein concentration. Calculate the fold change relative to the vehicle-treated control.
Expected Data & Comparison:
| Treatment | Dihydroorotate (Fold Change) | Orotate (Fold Change) | UMP (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| Compound Q (1x IC50) | Hypothetical: >100-fold ↑ | Hypothetical: <0.2-fold ↓ | Hypothetical: <0.3-fold ↓ |
| Compound Q (5x IC50) | Hypothetical: >500-fold ↑ | Hypothetical: <0.1-fold ↓ | Hypothetical: <0.1-fold ↓ |
| Brequinar (5x IC50) | >500-fold ↑[12] | <0.1-fold ↓[12] | <0.1-fold ↓[12] |
Part 3: Phenotypic Correlation & Rescue
The final pillar of our validation strategy connects the molecular and metabolic effects to a whole-cell phenotype. This is the most crucial step to confirm that the observed anti-proliferative effect is indeed caused by DHODH inhibition.
Experiment 3.1 & 3.2: Cell Proliferation Assay with Uridine Rescue
Causality: DHODH inhibition depletes the pyrimidine pool required for DNA/RNA synthesis, leading to cell cycle arrest and reduced proliferation.[16][17] The "gold standard" for validating this mechanism is a rescue experiment. Most cells can utilize an alternative "salvage pathway" to produce pyrimidines if an external source like uridine is provided. If the anti-proliferative effect of Compound Q is truly due to DHODH inhibition, then supplementing the culture medium with uridine should bypass the block and restore cell growth.[13][16]
Comparative Alternative: The effects of Brequinar are known to be reversible by uridine supplementation.[16]
Experimental Protocol:
-
Cell Seeding: Seed a sensitive cancer cell line (e.g., T-47D breast cancer cells[18]) in 96-well plates.
-
Treatment Matrix: Treat cells with a serial dilution of Compound Q and Brequinar in the presence or absence of a fixed concentration of uridine (e.g., 100 µM). Include vehicle controls with and without uridine.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a reagent like CellTiter-Glo®.
-
Data Analysis: a. For the non-rescue condition, plot cell viability versus log[inhibitor] to determine the EC50 for both compounds. b. For the rescue condition, plot the same curves. A significant rightward shift in the EC50 curve in the presence of uridine indicates a successful rescue.
Expected Data & Comparison:
| Compound | Condition | Proliferation EC50 | Interpretation |
| Compound Q | - Uridine | Hypothetical: 25 nM | Potent anti-proliferative effect. |
| Compound Q | + Uridine (100 µM) | Hypothetical: >10,000 nM | Effect is rescued; phenotype is due to pyrimidine starvation. |
| Brequinar | - Uridine | ~80-450 nM[18] | Known anti-proliferative effect. |
| Brequinar | + Uridine (100 µM) | >10,000 nM[16] | Effect is rescued; confirms pathway-specific action. |
Conclusion
References
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. URL: [Link]
-
Title: Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites and to a Depletion of Downstream Metabolites. Source: ResearchGate. URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI. URL: [Link]
-
Title: A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. Source: ScienceDirect. URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central. URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews. URL: [Link]
-
Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Source: ACS Publications. URL: [Link]
-
Title: Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. Source: PubMed Central. URL: [Link]
-
Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Source: Wiley Online Library. URL: [Link]
-
Title: DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Source: NIH. URL: [Link]
-
Title: What are DHODH inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]
-
Title: The action of DHODH-inhibitor therapy as compared to cytotoxic chemotherapy in AML. Source: ResearchGate. URL: [Link]
-
Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Source: NCBI. URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. URL: [Link]
-
Title: Inhibitors of dihydroorotate dehydrogenase. Source: Scilit. URL: [Link]
-
Title: Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. Source: PubMed Central. URL: [Link]
-
Title: Abstract 2: Discovery of BAY 2402234 by phenotypic screening: A human Dihydroorotate Dehydrogenase (DHODH) inhibitor in clinical trials for the treatment of myeloid malignancies. Source: AACR Journals. URL: [Link]
-
Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Source: PubMed Central. URL: [Link]
-
Title: Similarity of DHODH inhibitors in the Cell Painting assay. Source: ResearchGate. URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes. Source: NCBI Bookshelf. URL: [Link]
-
Title: DHODH expression in a panel of cell lines and their sensitivity to DHODH inhibitors. Source: ResearchGate. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic Acid Analogs
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a viable therapeutic in a living system is fraught with challenges. The quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide delves into a comparative analysis of the in vitro and in vivo efficacy of compounds structurally related to 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid . While direct experimental data for this specific molecule is not publicly available, a comprehensive examination of its close analogs provides invaluable insights into the therapeutic potential and translational challenges of this chemical class.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a nuanced perspective on the structure-activity relationships (SAR) that govern the efficacy of these compounds and the critical importance of bridging the gap between laboratory assays and whole-organism responses.
The Quinoline-4-Carboxylic Acid Core: A Versatile Pharmacophore
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. The addition of a carboxylic acid at the 4-position endows the molecule with the ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The substitution at the 2-position with a phenyl ring and the introduction of a bromine atom at the 6-position are strategic modifications aimed at modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
In Vitro Efficacy: A Spectrum of Biological Activities
The true power of the quinoline-4-carboxylic acid scaffold lies in its versatility, as demonstrated by the diverse in vitro activities of its analogs. These compounds have shown promise in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: Targeting Key Cellular Pathways
Several derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for their anticancer properties. Their mechanisms of action often involve the inhibition of critical enzymes that drive cancer cell proliferation and survival.
-
Histone Deacetylase (HDAC) Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors. For instance, compound D28, a member of this class, exhibited significant selectivity for HDAC3, an enzyme implicated in various cancers.[1] This selectivity is a crucial aspect of modern cancer therapy, aiming to minimize off-target effects.
-
Sirtuin 3 (SIRT3) Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as SIRT3 inhibitors.[2][3] Molecule P6 from this series demonstrated potent inhibitory activity against several MLLr leukemic cell lines, inducing cell cycle arrest and differentiation.[2][3]
The in vitro anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | K562 | 24.45 | [1] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | MLLr leukemic cell lines | 7.2 | [2][3] |
| 6-Bromo-quinazoline derivative (8a) | EGFR (putative) | MCF-7, SW480 | 15.85, 17.85 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimalarial Activity: A Glimpse into In Vivo Translation
The quinoline scaffold is famously the basis for several antimalarial drugs, including chloroquine. Recent research has explored quinoline-4-carboxamide derivatives for their antiplasmodial activity.
One study identified a series of quinoline-4-carboxamides with potent in vitro activity against Plasmodium falciparum. The initial hit compound had an EC50 of 120 nM.[5][6] Through medicinal chemistry optimization, compounds with low nanomolar potency were developed.[5]
In Vivo Efficacy: The Litmus Test for Therapeutic Potential
While in vitro assays provide crucial initial data, the ultimate test of a compound's utility is its performance in a living organism. In vivo studies assess not only the compound's efficacy against the disease but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and overall safety profile.
Oncolytic Efficacy of a Quinoline Analog
A notable example of a quinoline derivative with demonstrated in vivo efficacy is methanol (Vacquinol-1) , a potent inducer of cell death in glioblastoma.[7] Although not a carboxylic acid, its core structure is highly relevant. Studies have shown that Vacquinol-1 exhibits oncolytic efficacy in preclinical models of glioblastoma.[7] This highlights the potential of the 2-(4-chlorophenyl)quinoline scaffold in developing brain-penetrant anticancer agents.
Potent In Vivo Antimalarial Activity
The aforementioned study on quinoline-4-carboxamides also provides a compelling case for the translation of in vitro potency to in vivo efficacy. Several optimized compounds from this series demonstrated excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg when dosed orally for four days.[5] This successful translation underscores the importance of optimizing not just the potency but also the pharmacokinetic properties of a drug candidate.
| Compound Class | In Vitro Potency (EC50) | In Vivo Model | In Vivo Efficacy (ED90) | Reference |
| Quinoline-4-carboxamide derivative | Low nanomolar | P. berghei (mouse) | < 1 mg/kg (oral) | [5] |
Experimental Protocol: In Vivo Murine Malaria Model
-
Infection: Mice are infected with Plasmodium berghei.
-
Treatment: A cohort of infected mice is treated with the test compound, typically administered orally or via intraperitoneal injection, for a set number of days. A control group receives a vehicle.
-
Parasitemia Monitoring: Blood smears are taken at regular intervals to monitor the level of parasitemia (the percentage of red blood cells infected with the parasite).
-
Efficacy Determination: The efficacy of the compound is determined by its ability to reduce or clear the parasitemia compared to the control group. The ED90 (the dose required to achieve a 90% reduction in parasitemia) is a key metric.
-
Survival Analysis: The survival of the treated mice is also monitored over time.
Caption: Workflow for an in vivo murine malaria efficacy study.
Discussion: Bridging the In Vitro-In Vivo Divide
The available data on analogs of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid highlight a critical aspect of drug development: the often-unpredictable relationship between in vitro and in vivo results.
-
The Importance of ADME Properties: A compound can exhibit excellent potency in an in vitro assay but fail in vivo due to poor absorption, rapid metabolism, or an inability to reach the target tissue. The successful development of the antimalarial quinoline-4-carboxamides demonstrates that a concerted effort to optimize both pharmacodynamic and pharmacokinetic properties is essential for achieving in vivo efficacy.[5]
-
Target Engagement in a Complex System: The cellular environment in vivo is significantly more complex than in a cultured cell line. Factors such as protein binding, interaction with other cell types, and the host immune response can all influence a compound's activity.
-
The Role of Structural Modifications: The substitutions on the quinoline core play a pivotal role in determining the biological activity and drug-like properties of these compounds. The 2-phenyl group can be further functionalized to enhance target binding, as seen with the acrylamide group in the SIRT3 inhibitors.[2][3] The 6-bromo substituent can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its ADME profile and target interactions.
Conclusion and Future Directions
While a definitive comparison of the in vivo and in vitro efficacy of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid awaits direct experimental investigation, the analysis of its structural analogs provides a strong rationale for its further exploration. The quinoline-4-carboxylic acid scaffold is a proven pharmacophore with the potential for development into therapeutics for a range of diseases.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and its systematic evaluation in a panel of in vitro assays to determine its primary biological activity.
-
In Vivo Pharmacokinetic Studies: If promising in vitro activity is observed, initial pharmacokinetic studies in animal models will be crucial to assess its drug-like properties.
-
Efficacy Studies in Relevant Disease Models: Based on the in vitro profile, in vivo efficacy studies in appropriate animal models of cancer, infectious disease, or inflammation should be conducted.
By systematically bridging the gap between in vitro and in vivo studies, the full therapeutic potential of this promising class of compounds can be realized.
References
- A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. (2025). Benchchem.
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). Journal of Medicinal Chemistry. [Link]
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). Journal of Medicinal Chemistry. [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2023). Frontiers in Chemistry. [Link]
- Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (2022).
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). ACS Publications. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]
- (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020).
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. [Link]
- Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. (2022).
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). Benchchem.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Nature. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
-
Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025). Indian Journal of Chemistry. [Link]
- A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4. (2025). Benchchem.
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline-4-Carboxylic Acid Derivatives as Antibacterial Agents
This guide provides an in-depth comparative analysis of quinoline-4-carboxylic acid derivatives, a significant class of synthetic antibacterial agents. We will explore their mechanism of action, delve into critical structure-activity relationships (SAR), present comparative efficacy data against various bacterial strains, and provide a robust experimental protocol for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial therapies.
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a foundational motif in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Within this family, quinoline-4-carboxylic acids have emerged as a particularly fruitful scaffold for the development of antibacterial agents.[3] The journey began with the discovery of nalidixic acid in 1962, the first-generation quinolone, which, while limited in its spectrum, paved the way for extensive structural modifications.[4][5] These modifications led to the highly successful fluoroquinolones, which are created by adding a fluorine atom at the C-6 position, significantly broadening the spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][6] As antibiotic resistance continues to pose a global health crisis, the need to design and synthesize novel, effective chemotherapeutics is paramount, making the continued exploration of the quinoline-4-carboxylic acid scaffold a critical research endeavor.[1]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone derivatives exert their bactericidal effects by interfering with the essential process of DNA replication.[4] Their primary targets are two vital bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during the unwinding of the DNA double helix for replication and transcription.[7][9] In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[5][6]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells.[7] It is the main target for quinolones in many Gram-positive bacteria.[5]
Quinolones act as "topoisomerase poisons."[10][11] They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzymes have cleaved.[4][8] This leads to an accumulation of double-stranded DNA breaks, which ultimately triggers cell death.[8][10] The carboxylic acid group at the C-3 position of the quinoline ring is essential for this inhibitory activity.[8]
Caption: Core structure of quinoline-4-carboxylic acid and key positions.
-
N-1 Position: Substitution at the N-1 position is critical for activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria. * C-2 Position: Modifications at the C-2 position were historically considered unfavorable, with substitutions like methyl or hydroxyl groups leading to a loss of activity. [12]However, more recent studies have shown that incorporating an aryl ring at this position can yield compounds with good antibacterial activity, providing a new avenue for modification. [1][13]The planarity between the 4-keto and 3-carboxylic acid groups is considered a vital criterion for biological activity. [12]* C-3 Carboxylic Acid: The carboxylic acid group at C-3 is essential for binding to the DNA-enzyme complex and is a hallmark of this class of antibacterials. [8]* C-6 Position: The introduction of a fluorine atom at the C-6 position dramatically enhances antibacterial activity and broadens the spectrum. This substitution is the defining feature of the fluoroquinolone subclass. [6]* C-7 Position: The substituent at the C-7 position significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties. [11]Basic heterocyclic groups, such as a piperazinyl ring (found in ciprofloxacin and norfloxacin), are common and contribute to potent activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. [14]
Comparative Performance: An Analysis of Experimental Data
The most direct way to compare the efficacy of different antibacterial agents is by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower MIC values indicate higher potency.
The following table summarizes the MIC values (in µg/mL) for several 2-phenyl-quinoline-4-carboxylic acid derivatives compared to the parent compound and standard antibiotics. This data highlights how structural modifications can enhance activity against specific bacterial strains.
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Reference |
| Compound 1 (Parent Scaffold) | >256 | >256 | >256 | >256 | [1] |
| Derivative 5a₄ | 64 | >256 | >256 | >256 | [1][15] |
| Derivative 5a₇ | >256 | >256 | 128 | >256 | [1][15] |
| Ampicillin (Standard) | 32 | 16 | 64 | >256 | [1] |
| Gentamycin (Standard) | 8 | 4 | 16 | 32 | [1] |
Analysis of Data:
-
The parent 2-phenyl-quinoline-4-carboxylic acid (Compound 1) showed weak activity, indicating that the core scaffold requires further modification to be effective. [1]* Structural modifications led to derivatives with improved, albeit moderate, activity. [1]* Derivative 5a₄ showed the best activity against the Gram-positive bacterium Staphylococcus aureus with an MIC of 64 µg/mL. [1][15]* Derivative 5a₇ was the most active compound against the Gram-negative bacterium Escherichia coli, with an MIC of 128 µg/mL. [1][15]* Despite these improvements, the synthesized derivatives did not surpass the potency of the standard antibiotics, ampicillin and gentamycin, against the tested strains. [1]This underscores the challenge in developing novel agents that can compete with established drugs.
Experimental Protocol: Broth Microdilution for MIC Determination
This section provides a standardized, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of quinoline-4-carboxylic acid derivatives, a fundamental assay for assessing antibacterial potency.
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing as it has defined concentrations of divalent cations (Mg²⁺ and Ca²⁺), which can affect the activity of some antibiotics, and it supports the growth of most common pathogens.
-
Inoculum Density: A standardized inoculum of 5 x 10⁵ CFU/mL is critical for reproducibility. A lower density can lead to falsely low MICs, while a higher density can result in falsely high MICs.
-
Controls: Including a positive control (no drug) ensures the bacteria are viable, a negative control (no bacteria) ensures media sterility, and a reference antibiotic control validates the assay's accuracy.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compounds: a. Prepare a stock solution of each quinoline derivative (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. Typically, 11 dilutions are made, leaving the 12th column for controls.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well after addition.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. b. Plate Controls (Essential for Validation):
- Growth Control: Wells containing only inoculated broth (no compound).
- Sterility Control: Wells containing uninoculated broth.
- Reference Control: Include a standard antibiotic (e.g., ciprofloxacin) with a known MIC range for the test organism to validate the assay. c. Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: a. After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). b. The growth control should be turbid, and the sterility control should be clear. The reference antibiotic MIC should fall within its accepted range.
Conclusion and Future Perspectives
The quinoline-4-carboxylic acid scaffold remains a highly viable and versatile platform for the development of new antibacterial agents. Structure-activity relationship studies have clearly demonstrated that targeted modifications at the N-1, C-2, C-6, and C-7 positions can significantly modulate antibacterial potency and spectrum. While many newly synthesized derivatives show promise, they often struggle to outperform established antibiotics like the fluoroquinolones.
Future research should focus on novel substitutions, particularly at the C-2 and C-7 positions, to enhance activity against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). [1]Furthermore, exploring hybrid molecules that combine the quinoline core with other antibacterial pharmacophores could be a promising strategy to overcome existing resistance mechanisms. Continued investigation into this chemical class is essential in the ongoing effort to replenish the antimicrobial drug pipeline.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 21, 2026, from [Link]
-
Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Retrieved from [Link]
-
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 10(1), 14-16. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]
-
Erugu, Y., et al. (n.d.). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]
-
Doležal, M., et al. (2013). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
Nishino, T., & Intersection, M. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases. [Link]
-
Chu, D. T., et al. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs Under Experimental and Clinical Research. [Link]
-
Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. [Link]
-
Wang, X., et al. (2016). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2017). ResearchGate. [Link]
-
Doležal, M., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. [Link]
-
Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]
-
Farooq, U., et al. (2022). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Research Square. [Link]
-
Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]
-
Kanaan, M. H. (2022). Are there any differences between fluoroquinolone and quinolone? ResearchGate. [Link]
-
Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved January 21, 2026, from [Link]
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. ldh.la.gov [ldh.la.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Kinase Cross-Reactivity of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
For drug development professionals and researchers, understanding the selectivity of a potential kinase inhibitor is paramount. The compound 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid belongs to a class of molecules based on the quinoline scaffold, a privileged structure in kinase inhibitor design. While the specific cross-reactivity profile of this exact molecule is not extensively documented in public literature, its structural motifs are common to many approved and experimental kinase inhibitors. This guide provides a comprehensive framework for evaluating its potential for cross-reactivity, grounded in established methodologies and illustrated with data from analogous compounds.
The quinoline and quinazoline cores are well-established "hinge binders," capable of interacting with the ATP-binding site of a wide array of kinases.[1][2] The challenge and the opportunity lie in the substitutions on this core scaffold, which ultimately dictate the inhibitor's potency and selectivity profile across the human kinome.[1][2] For instance, FDA-approved drugs like Gefitinib and Erlotinib are based on the related quinazoline scaffold and demonstrate that fine-tuning these substitutions can yield clinically effective, albeit not entirely specific, inhibitors.[3] This inherent potential for broad activity necessitates a rigorous and systematic approach to profiling any new quinoline-based inhibitor.
The Rationale for Cross-Reactivity Profiling
The human kinome consists of over 500 protein kinases that share a conserved ATP-binding pocket, making off-target interactions a common challenge in drug development.[1][2] Unintended inhibition of other kinases can lead to unexpected cellular effects or toxicity, confounding experimental results and potentially causing adverse effects in a clinical setting. Therefore, early and comprehensive profiling is not just a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic potential.
Derivatives of the quinoline-4-carboxylic acid scaffold have been investigated for a range of biological activities, including the inhibition of enzymes beyond the kinome, such as sirtuins (SIRTs) and histone deacetylases (HDACs).[4][5][6] This underscores the importance of not limiting cross-reactivity studies to kinases alone if a compound's activity profile is entirely unknown.
Comparative Landscape: Selectivity of Structurally Related Compounds
While we lack specific data for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, we can infer potential interaction patterns by examining published data for similar molecules. This comparative analysis provides a logical starting point for hypothesis generation.
For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, designed as an Aurora A kinase inhibitor, included a selectivity screen against a panel of 14 other kinases to confirm its specificity.[7] Similarly, another series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives was developed to target SIRT3, with selectivity demonstrated against the related SIRT1 and SIRT2 enzymes.[4][8][9]
These examples highlight a critical principle: even with intentional design for a specific target, empirical testing across a broad panel is the only way to confirm selectivity and uncover potential off-target activities.
Table 1: Illustrative Selectivity Data for Quinoline/Quinazoline Derivatives
| Compound ID | Intended Target | Off-Targets Tested | Selectivity Notes | Reference |
| Compound 6e | Aurora A | 14-kinase panel | Designed for Aurora A, panel screening was performed to validate selectivity. | [7] |
| Molecule P6 | SIRT3 | SIRT1, SIRT2 | Exhibited an IC50 of 7.2 µM for SIRT3, with weaker inhibition of SIRT1 (32.6 µM) and SIRT2 (33.5 µM). | [4][8][9] |
| Senexin C | CDK8/19 | Not specified | A quinoline-based derivative designed for high selectivity against CDK8/19. | [10] |
This table serves as a conceptual guide. A researcher evaluating 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid would aim to generate analogous data, populating such a table with results from a broad kinase panel.
Experimental Workflow for Assessing Kinase Cross-Reactivity
A systematic evaluation of inhibitor selectivity involves a tiered approach, starting with broad screening and progressing to more detailed quantitative analysis of identified interactions.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Phase 1: High-Throughput Kinome Screening
The initial step is to screen the compound against a large panel of kinases at a single, relatively high concentration (e.g., 1-10 µM).[11] This provides a broad overview of the compound's interaction landscape across the kinome. Commercial services like those offered by Reaction Biology or Promega provide access to panels covering a significant portion of the human kinome.[12][13]
Key Methodologies:
-
Binding Assays (e.g., KinomeScan™): This competition binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.
-
Activity-Based Assays: These assays measure the direct inhibition of kinase enzymatic activity.[14]
The output of this phase is a list of "primary hits"—kinases that show significant inhibition or binding at the screening concentration.
Phase 2: IC50 Determination for Primary Hits
For each primary hit identified, the next step is to determine the half-maximal inhibitory concentration (IC50). This involves performing in vitro kinase assays with a range of inhibitor concentrations.
Protocol: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay
This protocol is a representative example for determining inhibitor potency against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.
-
Prepare serial dilutions of the inhibitor (e.g., 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid) in the reaction buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the inhibitor dilution (or vehicle control).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and mix.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Hypothetical IC50 Data for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
| Kinase Target | IC50 (µM) |
| Primary Target X | 0.05 |
| Off-Target A | 1.2 |
| Off-Target B | 5.8 |
| Off-Target C | > 25 |
| Off-Target D | 0.9 |
This quantitative data allows for the ranking of off-target potencies and the calculation of a selectivity index (IC50 off-target / IC50 primary target).
Phase 3: Cellular Target Engagement
A potent inhibitor in a biochemical assay does not guarantee activity in a cellular environment. Cellular target engagement assays confirm that the compound can enter cells and bind to its intended target(s) in a physiological context.
Key Methodology: NanoBRET™ Target Engagement Assay
This technology measures the binding of a compound to a specific kinase in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the ATP pocket. An inhibitor will compete with the probe, leading to a decrease in the BRET signal. This allows for the determination of cellular IC50 values, providing a more physiologically relevant measure of potency and selectivity.[15]
Caption: Principle of the NanoBRET™ target engagement assay.
Conclusion and Future Directions
For a novel compound like 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a systematic investigation of kinase cross-reactivity is essential. While specific data for this molecule is not yet in the public domain, the well-trodden path of characterizing quinoline-based inhibitors provides a clear and robust experimental blueprint.
By employing a tiered approach—from broad kinome scanning to quantitative IC50 determination and cellular target engagement—researchers can build a comprehensive selectivity profile. This data is critical for validating the compound as a selective tool for basic research or for advancing it as a candidate for therapeutic development. The methodologies described here represent the current industry standard and provide a self-validating system for ensuring the scientific integrity of such an investigation.
References
-
MDPI. (n.d.). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]
-
University of Southampton. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. ePrints Soton. Retrieved from [Link]
-
National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
PubMed. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinome-wide selectivity and chemo-proteomics profiling of 10 (SM311). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a highly functionalized derivative, representing a valuable intermediate for the synthesis of novel drug candidates. In the journey from synthesis to application, particularly in a pharmaceutical context, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of subsequent biological data.[1][2][3] Impurities, even at trace levels, can lead to misleading experimental results, side effects, or reduced therapeutic potency.
This guide provides an in-depth comparison of essential analytical techniques for establishing the purity of synthesized 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid. We will move beyond procedural descriptions to explore the causality behind methodological choices, presenting a self-validating, orthogonal workflow designed to provide the highest degree of confidence in your material's quality.
Anticipating Potential Impurities: A Chemist's Perspective
A robust analytical strategy begins with understanding the synthetic route, as this knowledge informs the potential impurity profile. The target molecule is typically synthesized via a multicomponent reaction like the Doebner or Pfitzinger synthesis.[4][5] The Doebner-von Miller reaction, for instance, involves the condensation of an aniline (4-bromoaniline) with an α,β-unsaturated carbonyl compound, which can be formed in situ.[4][6]
This context allows us to predict the most likely impurities:
-
Unreacted Starting Materials: Residual 4-bromoaniline, 4-chlorobenzaldehyde, or pyruvic acid.
-
Reaction Intermediates: Incomplete cyclization or condensation products.[7]
-
Side-Products: Unexpected compounds can emerge from classical pathways, such as products from the self-condensation of pyruvic acid.[8]
-
Isomeric Impurities: Positional isomers that may form under certain reaction conditions.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, diphenyl ether, ethyl acetate) that are not fully removed.[9][10]
The Orthogonal Analytical Workflow
No single analytical technique can definitively confirm both the identity and purity of a compound. A trustworthy assessment is achieved by employing an orthogonal approach, where multiple techniques based on different physicochemical principles are used. This strategy ensures that an impurity missed by one method will likely be detected by another.
Caption: Orthogonal workflow for comprehensive purity and identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
HPLC is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and quantitative accuracy.[1][9] For our target molecule, a reversed-phase method coupled with a Photo Diode Array (PDA) detector is ideal. The PDA detector is crucial as it not only quantifies impurities but also performs peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak, helping to identify co-eluting impurities.[11]
Experimental Protocol: RP-HPLC-PDA
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 20% B
-
19-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detector, monitoring at 254 nm and 320 nm; spectral acquisition from 200-400 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in DMSO at 1 mg/mL. Dilute with 50:50 MeCN:Water to a final concentration of 50 µg/mL.
Data Interpretation & Comparison
The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. A pure sample should exhibit a single major peak with a purity angle less than the purity threshold, confirming spectral homogeneity.
Caption: Standard workflow for HPLC-PDA purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Principle | Differential partitioning between a stationary and mobile phase. |
| Specificity | High; can separate structurally similar impurities. Peak purity analysis with PDA adds confidence.[12] |
| Sensitivity | High (typically down to 0.05% area). Limit of Detection (LOD) and Quantitation (LOQ) can be determined.[11] |
| Primary Use | Quantitative Purity Assessment. The most reliable method for assigning a numerical purity value (e.g., 99.5%). |
Mass Spectrometry (MS): Molecular Weight Verification
MS is an indispensable tool for confirming the molecular identity of a synthesized compound by measuring its mass-to-charge ratio (m/z).[13] For 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (C₁₆H₈BrClNO₂), the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a highly characteristic isotopic pattern that serves as a molecular fingerprint.[14][15]
Experimental Protocol: LC-MS (ESI)
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI positive and negative modes should be tested. Given the carboxylic acid, negative mode ([M-H]⁻) is expected to be sensitive.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution MS (HRMS) is preferred for obtaining an accurate mass.
-
Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS using the same chromatographic method.
Expected Results & Interpretation
The theoretical molecular weight is approximately 375.9 g/mol . The mass spectrum should display a complex cluster of peaks for the molecular ion due to the isotopes. The most abundant peak ([M]⁺ or [M-H]⁻) should correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The relative abundances of the M, M+2, M+4, etc., peaks must match the theoretical isotopic distribution for C₁₆H₈BrClNO₂. This provides powerful confirmation that the correct atoms are present in the molecule.[16]
| Parameter | Mass Spectrometry (MS) |
| Principle | Measurement of mass-to-charge ratio of ionized molecules. |
| Specificity | Extremely high for molecular weight and elemental formula (with HRMS). Provides an unmistakable isotopic signature for this compound.[17] |
| Sensitivity | Very high (femtomole to attomole range). |
| Primary Use | Identity Confirmation. Verifies the molecular weight and the presence of key elements (Br, Cl). |
NMR Spectroscopy: The Definitive Structural Blueprint
While HPLC confirms purity and MS confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy validates the precise atomic arrangement.[18] ¹H and ¹³C NMR spectra provide definitive proof of the compound's structure, revealing the chemical environment of each hydrogen and carbon atom. The presence of signals corresponding to impurities with different structures would be readily apparent.[8][19]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton may be more easily observed in DMSO-d₆.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. If needed, 2D NMR experiments (like COSY and HSQC) can be run to confirm assignments.
Expected Results & Interpretation
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on the quinoline and chlorophenyl rings. The number of protons (integration), their chemical shifts (electronic environment), and their splitting patterns (coupling to neighbors) must be consistent with the proposed structure. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display 16 distinct carbon signals (barring any accidental overlaps), including signals for the carboxyl carbon and the carbons bonded to bromine and chlorine.
Any significant peaks that cannot be assigned to the target molecule or the solvent are indicative of impurities.
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Specificity | Unparalleled for structural elucidation. Can distinguish between isomers and identify unknown impurities. |
| Sensitivity | Lower than MS or HPLC; impurities typically need to be at >0.5-1% level to be clearly visible. |
| Primary Use | Structural Validation. Confirms the correct isomer has been synthesized and provides qualitative information on structural impurities. |
Elemental Analysis: Fundamental Compositional Proof
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This classic technique is used to determine a compound's empirical formula by comparing the experimental results to the theoretical values.[20][21] For C₁₆H₈BrClNO₂, a successful result provides fundamental, independent evidence that the elemental composition of the bulk sample is correct.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the highly purified, dried compound is required (typically 1-3 mg).
-
Analysis: The sample undergoes high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
Expected Results & Interpretation
The experimental percentages of C, H, and N should match the theoretical values within an acceptable margin of error (typically ±0.4%).
| Parameter | Theoretical % | Experimental % (Example) |
| % Carbon | 51.03 | 51.15 |
| % Hydrogen | 2.14 | 2.11 |
| % Nitrogen | 3.72 | 3.68 |
A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect molecular formula.[22][23]
| Parameter | Elemental Analysis |
| Principle | Combustion of the compound and quantification of resulting elemental gases. |
| Specificity | Low for structure, but high for elemental composition. It is a bulk analysis technique. |
| Sensitivity | Requires milligram quantities of pure material. Not suitable for trace impurity detection. |
| Primary Use | Empirical Formula Confirmation. Validates the fundamental elemental ratios in the compound. |
Conclusion: A Triad of Trust
Confirming the purity of a synthesized compound like 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid demands a multi-faceted, evidence-based approach. Relying on a single technique is insufficient for the standards of modern drug discovery and development.
The robust, self-validating workflow presented here builds a comprehensive case for purity and identity:
-
HPLC-PDA establishes the quantitative purity , demonstrating that the sample is predominantly one component.
-
MS and NMR together confirm the identity of that major component, ensuring it has the correct molecular weight and atomic connectivity.
-
Elemental Analysis provides fundamental proof of the elemental composition , corroborating the assigned molecular formula.
By integrating these orthogonal techniques, researchers can proceed with confidence, knowing their material is precisely what it is intended to be, thereby ensuring the integrity of their scientific endeavors.
References
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ILT - Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
- Pharma Tutor. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
- PharmaTutor. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- CS@Purdue. Live qualification/validation of purity methods for protein products.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- University of Waterloo. Stoichiometry: Elemental Analysis.
- Al-Matarneh, M. C., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
- Sharma, S., & Goyal, S. (2018). Analytical method validation: A brief review. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2022, July 4). Determining Empirical and Molecular Formulas.
- Dong, M. W. (2019). Analytical Method Validation: Back to Basics, Part II. LCGC International.
- Chemistry LibreTexts. (2025, July 31). Calculating Empirical Formulas for Compounds.
- StudyMind. How can mass spectrometry determine molecular weight of organic compounds?.
- Journal of Pharmaceutical Research and Reports. (2023). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV85op7JDt2XWBM8bjMxJk9BakHquZm9fLEexuj3lX1TbPxf_fWX8qWtX5i4Re5zLn7pHI9IcFbbCAgJEJ1VpGaFcsh_hS2UypAJ9oCMloINmDqyrqC3ua5fUmhKgmCppKX24RJE-NL_5hiqsjFSM=
- Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas. YouTube.
- ResearchGate. (2024, June). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,....
- Chem Ed. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Wikipedia. Doebner–Miller reaction.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. ijrar.org [ijrar.org]
- 3. cs.purdue.edu [cs.purdue.edu]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. mdpi.com [mdpi.com]
- 9. iltusa.com [iltusa.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. tutorchase.com [tutorchase.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 23. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the In Vitro Cytotoxicity of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid Across Diverse Cancer Cell Lines
Abstract
This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel synthetic compound, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, hereafter referred to as QC-87. We detail the experimental rationale, protocols, and results of in vitro cytotoxicity screening against a panel of three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma). Utilizing a standardized MTT colorimetric assay, we determined the half-maximal inhibitory concentration (IC50) to quantify and compare the compound's potency. Our findings indicate that QC-87 exhibits dose-dependent cytotoxicity across all tested cell lines, with pronounced differential sensitivity. This guide serves as a technical resource for researchers in oncology and drug discovery, offering foundational data and a methodological framework for evaluating quinoline-based therapeutic candidates.
Introduction to Quinoline-4-Carboxylic Acids in Oncology
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been shown to exert antitumor effects through diverse mechanisms such as the inhibition of tyrosine kinases, interference with DNA replication via topoisomerase inhibition, and the induction of apoptosis.[1][2][3][4] Specifically, the quinoline-4-carboxylic acid moiety is a recognized pharmacophore that has been extensively explored for therapeutic potential.[5][6] Modifications to this core, such as halogen substitutions at various positions, can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic profile.[7]
The subject of this investigation, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (QC-87), is a synthetic derivative designed to leverage these structural motifs. The introduction of a bromine atom at the 6-position and a 4-chlorophenyl group at the 2-position is hypothesized to enhance cytotoxic potency and modulate its mechanism of action.
Rationale for Comparative Study: The efficacy of an anticancer agent is often cell-type dependent. Therefore, screening a novel compound against a panel of cancer cell lines from different tissue origins is a critical first step in preclinical evaluation.[8] This approach allows for the identification of sensitive cancer types, provides insights into potential mechanisms of action, and establishes a preliminary therapeutic window. For this study, we selected three of the most widely used and well-characterized human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, representing hormone-responsive breast cancers.
-
A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.[9]
-
HeLa: The first immortal human cell line, derived from cervical adenocarcinoma, and a workhorse for cancer research.[8]
This guide presents the direct comparison of QC-87's cytotoxicity on these cell lines, supported by detailed experimental protocols to ensure reproducibility and scientific rigor.
Materials & Methodologies
Compound and Reagents
-
Test Compound: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (QC-87), synthesized in-house (>98% purity confirmed by HPLC and NMR). A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, prepared as a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[10]
-
Solubilization Solution: Anhydrous, cell culture grade DMSO.
Cell Lines and Culture Conditions
MCF-7, A549, and HeLa cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[11] All experiments were performed on cells with a passage number below 20 to ensure genetic stability.
Experimental Workflow: Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of QC-87 is depicted below. This systematic process ensures that each cell line is treated and analyzed under identical conditions, providing a reliable basis for comparison.
Caption: Experimental workflow for determining the cytotoxicity of QC-87.
Detailed Protocol: MTT Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]
-
Cell Seeding: Cells were harvested using trypsin, counted, and seeded into 96-well flat-bottom plates at a density of 5,000 cells/well (A549, HeLa) or 8,000 cells/well (MCF-7, due to slower growth) in 100 µL of medium. Plates were incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Serial dilutions of QC-87 were prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The medium from the cell plates was aspirated and replaced with 100 µL of the respective compound dilutions. Wells containing medium with 0.1% DMSO served as the vehicle control, while wells with medium only served as a background control.
-
Incubation: Plates were incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of the 5 mg/mL MTT stock solution was added to each well.[14] The plates were then incubated for an additional 3 hours at 37°C, protected from light.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[10][15]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to reduce background noise.[10]
-
Data Analysis: The percentage of cell viability was calculated using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a nonlinear regression model.
-
Results: Comparative Cytotoxicity
QC-87 demonstrated a dose-dependent cytotoxic effect on all three cancer cell lines after 48 hours of exposure. However, the sensitivity to the compound varied significantly among the cell lines. The calculated IC50 values, representing the concentration of QC-87 required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Tissue of Origin | IC50 of QC-87 (µM) |
| HeLa | Cervical Adenocarcinoma | 7.8 ± 0.6 |
| A549 | Lung Carcinoma | 15.2 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 28.5 ± 2.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
The results clearly indicate that the HeLa cell line is the most sensitive to QC-87, exhibiting the lowest IC50 value. The A549 cell line showed intermediate sensitivity, while the MCF-7 cell line was the most resistant among the three tested.
Discussion and Mechanistic Insights
The differential cytotoxicity observed for QC-87 across the tested cell lines highlights the importance of cellular context in determining drug efficacy. The higher potency against HeLa cells suggests a potential mechanism of action that is particularly effective in this cervical cancer model. Quinoline derivatives are known to act as inhibitors of crucial cellular machinery, including topoisomerases and various protein kinases.[1][3] The genetic and proteomic landscape of HeLa cells may render them more susceptible to the specific targets of QC-87.
The intermediate sensitivity of A549 cells and the relative resistance of MCF-7 cells could be attributed to several factors, including:
-
Differences in drug uptake and efflux: The expression levels of membrane transporters like P-glycoprotein can vary significantly between cell lines, affecting intracellular drug accumulation.[11]
-
Metabolic activity: The rate at which cells metabolize the compound can influence its effective concentration and cytotoxicity.
-
Signaling Pathway Dependencies: Cancer cells rely on different signaling pathways for survival and proliferation.[3] QC-87 may target a pathway that is more critical for HeLa cell survival than for MCF-7 or A549 cells. For instance, many quinolines interfere with pathways like PI3K/Akt/mTOR or Ras/Raf/MEK, and the reliance on these pathways differs between cell types.[3]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellosaurus cell line A-549 (CVCL_0023) [cellosaurus.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
A Researcher's Guide to Evaluating the Selectivity of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Introduction: Charting the Unknown for a Novel Quinoline Derivative
In the landscape of drug discovery, the quinoline-4-carboxylic acid scaffold is a privileged structure, forming the core of compounds with diverse biological activities, from anticancer to antimicrobial agents. We now turn our attention to a novel derivative, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (hereafter referred to as "Compound Q" ). As a new chemical entity, its biological target and mechanism of action are uncharacterized. The initial journey for such a compound is not merely to discover what it does, but just as critically, what it doesn't do.
This guide provides a comprehensive, technically-grounded framework for researchers to systematically evaluate the target selectivity of Compound Q. Selectivity, the degree to which a compound binds to a primary target versus other biomolecules, is a cornerstone of modern drug development.[1][2][3] A highly selective compound offers the promise of a clean pharmacological profile with minimized side effects, while a more promiscuous compound might be leveraged for polypharmacology, where engaging multiple targets is therapeutically beneficial.[2] However, unintended off-target interactions are a primary cause of toxicity and clinical trial failures.[4]
Therefore, a rigorous, multi-tiered approach is not just recommended; it is essential. We will proceed from broad, unbiased screening to confirmable, quantitative assays in physiologically relevant cell models, establishing a complete selectivity profile that will define the future trajectory of Compound Q's development.
Part 1: Hypothesis-Driven Target Exploration
The structure of Compound Q provides initial clues. The quinoline-4-carboxylic acid core is present in inhibitors of various enzyme families, including protein kinases, sirtuins (e.g., SIRT3), and metabolic enzymes like dihydroorotate dehydrogenase (DHODH).[5][6][7] This structural precedent justifies an initial, hypothesis-driven screening against panels representing these target classes.
For the purpose of this guide, we will proceed with a hypothetical scenario where an initial exploratory screen reveals that Compound Q exhibits its most significant activity against protein kinases. This is a common finding for this scaffold and provides a well-established path for in-depth selectivity profiling, given the critical role of kinases in disease and the advanced tools available for their study.[8][9][10] Our objective is now to determine which of the 500+ kinases in the human kinome are targeted by Compound Q and with what affinity.
Part 2: A Multi-Tiered Workflow for Kinome Selectivity Profiling
A robust evaluation of selectivity cannot be accomplished with a single experiment. It requires a strategic progression from a wide-angle snapshot to a high-resolution analysis of the most relevant interactions. The following three-tiered workflow ensures that resources are used efficiently and that the resulting data is both comprehensive and actionable.
Caption: A multi-tiered workflow for systematic selectivity evaluation.
Tier 1: Broad Kinome Profiling – The Unbiased First Look
Expertise & Experience: The primary goal here is to cast a wide net. Instead of guessing a handful of likely targets, a broad panel screen provides an unbiased overview of Compound Q's activity across the kinome. This approach prevents "target-fixation" and can uncover unexpected off-targets that would otherwise be missed. We recommend screening at a single, relatively high concentration (e.g., 1 or 10 µM) to ensure detection of even moderate-affinity interactions.
Protocol: Radiometric Kinase Activity Assay (HotSpot℠)
The radiometric activity assay remains the gold standard for kinase profiling due to its direct measurement of substrate phosphorylation without reliance on modified substrates or coupling enzymes that can introduce artifacts.[8]
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing a specific kinase from the panel, its corresponding substrate, cofactors (e.g., MgCl₂, MnCl₂), and radioisotope-labeled ATP ([γ-³³P]-ATP).
-
Compound Addition: Add Compound Q to each well at a final concentration of 1 µM. Include appropriate controls: a "no inhibitor" control for maximum kinase activity and a "no enzyme" control for background signal.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & Spotting: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat that captures the phosphorylated substrate.
-
Washing: Thoroughly wash the filtermat to remove unreacted [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the "no inhibitor" control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))
-
Data Presentation: Hypothetical Tier 1 Screening Results
The results are typically visualized as a dendrogram or a table, highlighting kinases that show significant inhibition.
| Kinase Target | Family | % Inhibition at 1 µM | Hit? |
| MAPK14 (p38α) | CMGC | 98% | Yes |
| CDK2 | CMGC | 25% | No |
| GSK3B | CMGC | 85% | Yes |
| SRC | TK | 15% | No |
| EGFR | TK | 8% | No |
| AURKA | Other | 72% | Yes |
| AKT1 | AGC | 31% | No |
| ... (400+ others) | ... | < 50% | No |
This hypothetical data suggests MAPK14 is a potential primary target, with GSK3B and AURKA as significant off-targets.
Tier 2: Potency Determination – From "If" to "How Much"
Expertise & Experience: A single-point screen is qualitative. To understand the true selectivity profile, we must quantify the potency of Compound Q against the primary target and the most significant off-targets identified in Tier 1. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: IC₅₀ Determination via Dose-Response Curve
This protocol follows the same principles as the Tier 1 assay but with a critical modification.
-
Compound Dilution: Prepare a serial dilution of Compound Q, typically spanning several orders of magnitude (e.g., from 100 µM down to 1 nM). A 10-point, 3-fold dilution series is standard.
-
Assay Execution: Perform the radiometric kinase assay for each of the identified "hit" kinases (e.g., MAPK14, GSK3B, AURKA) using the range of Compound Q concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Compound Q concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
Data Presentation: Hypothetical Tier 2 Potency Results
This table provides a quantitative comparison of Compound Q's potency, forming the basis for calculating selectivity.
| Kinase Target | IC₅₀ (nM) |
| MAPK14 (p38α) | 50 |
| GSK3B | 450 |
| AURKA | 1,200 |
Tier 3: Cellular Target Engagement – Proving Relevance
Expertise & Experience: Biochemical assays using purified enzymes are essential but exist in an artificial environment.[11] They do not account for cell permeability, compound metabolism, or the true intracellular concentration of ATP, which can significantly impact an inhibitor's effectiveness.[2][12] Therefore, validating target engagement within a living cell is a critical step to confirm that the biochemical interactions translate to a physiological setting.
Protocol: NanoBRET® Target Engagement Assay
This bioluminescence resonance energy transfer (BRET)-based assay directly measures compound binding to a target protein in live cells.[12]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the kinase of interest (e.g., MAPK14) as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a multi-well plate (e.g., 384-well) and incubate to allow for adherence.
-
Compound and Tracer Addition: Add the serially diluted Compound Q to the cells, followed by the addition of a fluorescent energy transfer probe (tracer) that is known to bind to the target kinase.
-
Incubation: Incubate the plate under physiological conditions (37°C, 5% CO₂) to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Detection: Add the NanoBRET® substrate to the wells and measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. The displacement of the fluorescent tracer by Compound Q results in a decrease in the BRET signal. Plot the BRET ratio against the log of the compound concentration and fit the curve to determine the cellular IC₅₀ value.
Data Presentation: Hypothetical Tier 3 Cellular Results
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Potency Shift (Cellular/Biochemical) |
| MAPK14 (p38α) | 50 | 150 | 3x |
| GSK3B | 450 | 2,250 | 5x |
| AURKA | 1,200 | >10,000 | >8x |
This hypothetical data confirms on-target activity in cells, although with a slight potency shift, and reveals that the off-target activity against AURKA is significantly weaker in a cellular context.
Part 3: Data Interpretation and Competitive Comparison
With quantitative data from both biochemical and cellular assays, we can now construct a comprehensive selectivity profile and compare it to alternative compounds.
Caption: Conceptual model of Compound Q's selectivity profile.
Quantifying Selectivity
A common and intuitive metric is the Selectivity Index (SI) , which is the ratio of the IC₅₀ for an off-target to the IC₅₀ for the on-target. A higher SI indicates greater selectivity.
-
SI for GSK3B = IC₅₀ (GSK3B) / IC₅₀ (MAPK14) = 450 nM / 50 nM = 9-fold
-
SI for AURKA = IC₅₀ (AURKA) / IC₅₀ (MAPK14) = 1,200 nM / 50 nM = 24-fold
More advanced metrics like the Gini coefficient or Selectivity Entropy (S) can also be calculated from large panel data to express selectivity as a single value, which is useful for comparing multiple compounds.[4][13] A lower Gini or S score indicates higher selectivity.
Comparison with Alternative MAPK14 (p38α) Inhibitors
No compound exists in a vacuum. To understand the value of Compound Q, its selectivity profile must be benchmarked against existing, well-characterized inhibitors of its primary target. This analysis is crucial for determining if the new compound offers a superior or differentiated profile.[14][15][16][17]
| Compound | Primary Target IC₅₀ (MAPK14, nM) | Off-Target IC₅₀ (GSK3B, nM) | Selectivity Index (vs. GSK3B) | Off-Target IC₅₀ (AURKA, nM) | Selectivity Index (vs. AURKA) |
| Compound Q (Hypothetical) | 50 | 450 | 9x | 1,200 | 24x |
| Competitor A (e.g., SB203580) | 34 | 2,500 | 73x | >10,000 | >294x |
| Competitor B (e.g., Doramapimod) | 8 | 1,100 | 137x | 8,500 | 1,062x |
This comparative analysis, using hypothetical data alongside literature values for competitors, reveals that while Compound Q is a potent inhibitor of MAPK14, its selectivity against GSK3B and AURKA is modest compared to established alternatives. This is a critical finding that would direct future medicinal chemistry efforts to improve selectivity.
Conclusion: A Clear Path Forward
This guide has outlined a systematic, rigorous, and technically sound methodology for evaluating the selectivity of a novel compound, 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid . By progressing through a multi-tiered workflow—from broad biochemical profiling to quantitative potency determination and finally to cellular target engagement—a researcher can build a comprehensive and reliable selectivity profile.
Our hypothetical case study, positioning Compound Q as a MAPK14 inhibitor, demonstrates how this process not only identifies a primary target but also quantifies interactions with relevant off-targets. The final comparative analysis against established inhibitors provides essential context, highlighting the compound's potential strengths and weaknesses. This complete dataset is the foundation upon which all future decisions—be they lead optimization, investigation of polypharmacology, or termination of the project—are made. This structured approach transforms an unknown molecule into a well-characterized chemical probe or drug candidate, ready for the next stage of its scientific journey.
References
- CD Genomics. (n.d.). Comprehensive Methods for Off-Target Detection in Gene Editing.
- Integrated DNA Technologies. (n.d.). Identifying CRISPR editing off-target sites.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Mair, B., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060.
- Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2215–2226.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
- Shair, M. D. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(2), 329–331.
- Madak, J. T., et al. (2018). Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Frontiers in Oncology, 8, 393.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
- Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
- Lino, C. A., et al. (2018). Tools for experimental and computational analyses of off-target editing by programmable nucleases.
- Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More.
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1723–1740.
- Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.
- Lountos, G. T., et al. (2023). Dihydroorotate dehydrogenase as a herbicide target. Proceedings of the National Academy of Sciences, 120(51), e2318428120.
- Scholle, M. D., et al. (2015). Discovery of SIRT3 Inhibitors Using SAMDI Mass Spectrometry. Journal of Biomolecular Screening, 20(8), 983–991.
- Kumar, S., et al. (2021). Discovery and characterization of small molecule SIRT3-specific inhibitors as revealed by mass spectrometry. Bioorganic Chemistry, 110, 104768.
- Patsnap. (2025). Best NGS Services for CRISPR Off-Target Analysis.
- ResearchGate. (n.d.). Selecting cell-based assays for drug discovery screening.
- Madsen, A. S., et al. (2017). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. Cell Chemical Biology, 24(9), 1146–1156.e6.
- DrugPatentWatch. (n.d.). Understanding Pharmaceutical Competitor Analysis.
- Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2824–2831.
- Walsh Medical Media. (2025). How to Conduct Competitor Analysis for Pharma Startups.
- NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
- ResearchGate. (n.d.). Four ways to measure selectivity.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- MedChemExpress. (n.d.). Dihydroorotate Dehydrogenase Inhibitors.
- Nambi, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- BiopharmaVantage. (2025). 7 Ways to Collect Competitive Intelligence in Pharma.
- Lam, H. Y., & Bogyo, M. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 20-31.
- Vangala, S. R., et al. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family.
- Walsh Medical Media. (n.d.). Competitor Analysis in Pharma Companies and their Stepwise Processes.
- Al-Hujaily, E. M., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(1), 123.
- Galli, U., et al. (2012). Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2. European Journal of Medicinal Chemistry, 55, 58–66.
- Infiniti Research. (n.d.). Steps in Competitor Analysis of Pharma Companies.
- Sigma-Aldrich. (n.d.). Drug Activity and Drug Specificity.
- Tchilibon, S., et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 29.
- Gertz, M., et al. (2015). Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5. Journal of Medicinal Chemistry, 58(15), 6246–6259.
- ResearchGate. (n.d.). The use of novel selectivity metrics in kinase research.
- University of Cambridge. (n.d.). Whitepaper: Understand drug selectivity and pocket druggability.
- PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid.
- Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.
- PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | C16H9Br2NO2 | CID 1223599.
- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.ccdc.cam.ac.uk [info.ccdc.cam.ac.uk]
- 4. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugpatentwatch.com [drugpatentwatch.com]
- 15. scientificassoc.com [scientificassoc.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Pharmaceutical Competitor Analysis: 4 Essential Steps [infinitiresearch.com]
A Comparative Guide to the Reproducible Synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
This guide provides an in-depth comparison of established methodologies for the synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, a key heterocyclic scaffold prevalent in medicinal chemistry.[1] We will dissect two primary synthetic routes—the Pfitzinger and Doebner reactions—offering a critical evaluation of their reproducibility, scalability, and underlying chemical principles. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights necessary to make informed decisions for consistent and reliable production of this important quinoline derivative.
The quinoline core is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[2] Specifically, quinoline-4-carboxylic acids have been investigated for their potential as anti-HIV agents and are foundational in developing novel therapeutics.[3] Given their significance, the ability to synthesize these molecules reproducibly is paramount. This document moves beyond simple protocols to explore the causal factors that govern reaction outcomes, ensuring a self-validating approach to synthesis.
Methodology 1: The Pfitzinger Reaction
The Pfitzinger reaction is a robust and widely utilized method for preparing quinoline-4-carboxylic acids.[1] The core transformation involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[4] For our target molecule, this translates to the reaction between 5-bromoisatin and 4'-chloroacetophenone.
Mechanistic Rationale
The trustworthiness of the Pfitzinger reaction lies in its well-defined, sequential mechanism. Understanding this pathway is critical to controlling the reaction and ensuring reproducibility.
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-bromoisatin, opening the five-membered ring to form a keto-acid intermediate, 2-amino-5-bromophenylglyoxylic acid.[4] The choice and concentration of the base (typically potassium hydroxide) are critical; insufficient base will lead to incomplete hydrolysis and unreacted starting material, while an excessive amount can promote side reactions.
-
Condensation & Iminium Formation: The keto-acid intermediate condenses with the carbonyl group of 4'-chloroacetophenone. The amine of the intermediate attacks the ketone, leading to the formation of an imine.[4]
-
Cyclization & Dehydration: The enolizable α-methylene group of the acetophenone moiety then enables an intramolecular cyclization onto the keto group of the isatin-derived portion. This is often the rate-determining step. Subsequent dehydration yields the aromatic quinoline ring system.[1]
Experimental Protocol: Pfitzinger Synthesis
Materials:
-
5-Bromoisatin (1.0 eq)
-
4'-Chloroacetophenone (1.1 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (or an appropriate alcohol solvent)
-
Water
-
Glacial Acetic Acid (or dilute HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.
-
To the basic solution, add 5-bromoisatin. The mixture will typically turn a deep color as the isatin ring opens.
-
Add 4'-chloroacetophenone to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 12-24 hours.[3] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dissolve the residue in water and transfer to a beaker. If any neutral impurities (e.g., unreacted ketone) are present, perform an extraction with a non-polar solvent like diethyl ether.
-
Cool the aqueous solution in an ice bath and acidify carefully with glacial acetic acid or dilute HCl until precipitation of the product is complete (typically pH 4-5).
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Workflow Diagram: Pfitzinger Synthesis
Caption: Workflow for the Pfitzinger synthesis of the target quinoline.
Methodology 2: The Doebner Reaction
The Doebner reaction offers an alternative, three-component approach to quinoline-4-carboxylic acids.[5] It involves the reaction of an aniline, an aldehyde, and pyruvic acid. For our target molecule, the reactants would be 4-bromoaniline, 4-chlorobenzaldehyde, and pyruvic acid. While versatile, its reproducibility can be more sensitive to reactant purity and reaction conditions compared to the Pfitzinger synthesis.
Mechanistic Rationale
The mechanism of the Doebner reaction is a subject of some debate, with two primary pathways proposed. Both converge on a key intermediate, but the initial steps differ.[5]
-
Pathway A (Aldol-Michael): An initial aldol condensation between the aldehyde (4-chlorobenzaldehyde) and the enol form of pyruvic acid forms a β,γ-unsaturated α-keto acid. This is followed by a nucleophilic Michael addition of the aniline (4-bromoaniline).
-
Pathway B (Schiff Base-Ene): The aniline and aldehyde first react to form a Schiff base (imine). This is followed by a reaction with the enol of pyruvic acid.
From the common intermediate, the reaction proceeds via intramolecular electrophilic attack on the electron-rich aniline ring, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[6] The use of an electron-deficient aniline, such as 4-bromoaniline, can sometimes result in lower yields under standard conditions, making optimization crucial for reproducibility.[7]
Experimental Protocol: Doebner Reaction
Materials:
-
4-Bromoaniline (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Pyruvic Acid (1.1 eq)
-
Ethanol
-
Refluxing solvent (e.g., ethanol or acetic acid)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline and 4-chlorobenzaldehyde in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Slowly add pyruvic acid to the mixture. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Workflow Diagram: Doebner Synthesis
Caption: Workflow for the Doebner synthesis of the target quinoline.
Performance Comparison and Reproducibility Analysis
The choice between the Pfitzinger and Doebner reactions depends on factors such as starting material availability, desired purity, and scalability. The following table summarizes key performance indicators based on established chemical principles and literature precedents.
| Parameter | Pfitzinger Reaction | Doebner Reaction | Rationale & Reproducibility Insights |
| Starting Materials | 5-Bromoisatin, 4'-Chloroacetophenone | 4-Bromoaniline, 4-Chlorobenzaldehyde, Pyruvic Acid | Isatins can be more expensive than anilines/aldehydes. Purity of pyruvic acid in the Doebner reaction is critical, as it can polymerize on storage. |
| Reaction Conditions | Strongly basic (e.g., KOH), reflux | Typically reflux in a protic solvent, sometimes with acid catalysis | The Pfitzinger reaction's harsh basic conditions can be incompatible with base-sensitive functional groups. The Doebner reaction is generally milder. |
| Typical Yields | Good to excellent.[8] | Variable; can be low with electron-deficient anilines.[7] | The Pfitzinger reaction is often more reliable for a wider range of substrates, leading to better reproducibility in yield.[8][9] |
| Key Side Reactions | Cannizzaro reaction of isatin; self-condensation of the ketone. | Formation of byproducts from pyruvic acid decomposition; competing cyclization pathways.[5] | The Doebner reaction is more prone to side reactions, which can complicate purification and lower reproducible yields. |
| Work-up Complexity | Requires neutralization from a high pH and removal of inorganic salts. | Often simpler, involving precipitation and recrystallization. | The Pfitzinger work-up is straightforward but involves handling larger volumes and careful pH adjustment to ensure complete precipitation. |
| Scalability | Generally scalable; exotherm from neutralization must be managed. | Scalability can be challenging due to potential exotherms upon pyruvic acid addition and managing side products. | The Pfitzinger reaction's two-component nature and robust conditions often make it more amenable to a predictable scale-up. |
Expert Insights for Enhancing Reproducibility
-
For the Pfitzinger Reaction: Ensure the complete dissolution and reaction of the isatin in the basic solution before proceeding. Inconsistent ring-opening is a primary source of variability. Monitor the pH carefully during acidic work-up; over-acidification can sometimes lead to the re-solubilization of the product as a salt.
-
For the Doebner Reaction: Use freshly distilled or high-purity pyruvic acid and aldehydes. The pre-formation of the Schiff base by stirring the aniline and aldehyde before adding pyruvic acid can often lead to a cleaner reaction and more consistent results.[5]
Conclusion
Both the Pfitzinger and Doebner reactions are viable pathways for the synthesis of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
For maximum reproducibility and potentially higher yields , the Pfitzinger reaction is recommended. Its linear, well-understood mechanism and the robustness of the reaction conditions make it a reliable choice, particularly in a drug development setting where consistency is critical.[9]
The Doebner reaction , while offering an alternative route with readily available starting materials, presents more challenges to reproducibility. Its sensitivity to starting material quality and a higher propensity for side reactions necessitate more rigorous optimization to achieve consistent outcomes.[7]
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of available resources, project timelines, and the specific purity and yield requirements of the final application.
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022). ResearchGate.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023). ACS Publications.
- Combes quinoline synthesis - Wikipedia. Wikipedia.
- Doebner–Miller reaction - Wikipedia. Wikipedia.
- Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction - Benchchem. Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series.
- Combes Quinoline Synthesis. Cambridge University Press.
- Pfitzinger reaction - Wikipedia. Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). PubMed Central.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (2018). National Institutes of Health.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (2014). ResearchGate.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (2021). National Institutes of Health.
- Doebner reaction - Wikipedia. Wikipedia.
- 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Comprehensive Safety and Handling Guide: 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS No. 351327-32-7). Given that the toxicological properties of this compound have not been thoroughly investigated, this guide is founded on the principle of treating substances of unknown toxicity with a high degree of caution, drawing parallels from the known hazards of its structural analogs, including quinolines and halogenated aromatic compounds.
Hazard Assessment: The Rationale for Stringent Controls
Understanding the potential risks is the cornerstone of safe laboratory practice. While a complete hazard profile for 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid is not available, its chemical structure provides critical clues for a robust safety assessment.
-
Known Hazards : The Safety Data Sheet (SDS) for this specific compound indicates it may cause respiratory irritation.[1]
-
Hazards from Analogous Compounds : The parent quinoline structure is known to be an irritant and can be absorbed through the skin.[2] The New Jersey Department of Health advises that quinoline should be handled as a potential carcinogen and mutagen with extreme caution.[2] Furthermore, related quinoline-4-carboxylic acids are documented to cause serious skin and eye irritation.[3]
-
Halogenated Compound Risks : As a brominated and chlorinated aromatic compound, it falls into a category of chemicals that require specific handling and disposal protocols to prevent environmental harm and long-term health risks.[4][5]
Given this profile, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and strict operational procedures is mandatory.
Engineering Controls: Your Primary Line of Defense
Personal Protective Equipment (PPE) is the final barrier against exposure. The primary method for controlling exposure should always be through robust engineering controls.
-
Chemical Fume Hood : All work involving 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, especially the handling of its solid, powdered form and the preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[6] This is critical to prevent the inhalation of aerosolized dust particles and any potential vapors.
-
Designated Work Area : All procedures should be confined to a designated area of the laboratory to prevent cross-contamination. This area should be clearly marked, and access should be limited to trained personnel.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is required to provide comprehensive protection against all potential routes of exposure.
| Equipment | Specification | Purpose & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses do not offer adequate protection from splashes or fine powders as they do not seal to the face.[7] Chemical splash goggles are mandatory.[3][6] A face shield, worn over the goggles, is strongly recommended when handling larger quantities or during procedures with a high risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves provide a suitable barrier for incidental contact.[6][7] Gloves must be inspected for any signs of degradation or punctures before each use.[1][3] Employ proper glove removal techniques to avoid skin contact with the contaminated outer surface.[1] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned laboratory coat protects skin and personal clothing from contamination.[6] A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the material or solutions. |
| Respiratory Protection | NIOSH-Approved Particulate Respirator (N95 or higher) | To prevent the inhalation of the solid, powdered form of the compound, a particulate respirator is essential.[1] For nuisance exposures, a P95 (US) or P1 (EU) type respirator is recommended.[1] |
Procedural Workflow: From Preparation to Disposal
Adherence to a systematic workflow is critical for ensuring safety and procedural integrity. The following diagram and steps outline the complete handling process.
Figure 1. A step-by-step workflow for the safe handling of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Step-by-Step Handling Protocol
1. Pre-Handling Checklist:
- Verify that the chemical fume hood has been certified within the last year.
- Ensure that an eyewash station and safety shower are accessible and unobstructed.
- Prepare and clearly label two hazardous waste containers: one for solid waste and one for "Halogenated Organic Liquid Waste".[5]
2. Donning PPE:
- Put on the laboratory coat, ensuring it is fully buttoned.
- Don chemical splash goggles.
- If handling the solid, fit-test and don your N95 respirator.
- Finally, put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
3. Safe Handling Procedures:
- When weighing the solid, use an anti-static weigh boat or weighing paper inside the fume hood to minimize dispersal of the powder.
- When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[6]
- Keep all containers holding the compound tightly closed when not in use.
4. Decontamination:
- All surfaces and glassware that have come into contact with the chemical must be decontaminated.[6] Use an appropriate solvent (e.g., ethanol or isopropanol) to rinse surfaces and glassware within the fume hood, collecting the rinsate in the halogenated liquid waste container.
5. Doffing PPE:
- To prevent cross-contamination, remove PPE in the designated area before leaving the lab.
- The generally recommended sequence is:
- Remove outer gloves (if double-gloving).
- Remove lab coat or apron.
- Remove inner gloves using a proper, non-contaminating technique.[1]
- Remove face shield and goggles.
- Remove respirator.
6. Waste Disposal Plan:
- NEVER pour any waste containing this compound down the drain.[1][6]
- Solid Waste : All contaminated disposable items, including gloves, weigh boats, and paper towels, must be placed in the sealed, labeled hazardous solid waste container.[6]
- Liquid Waste : All solutions containing the compound and any solvent used for decontamination must be collected in the "Halogenated Organic Waste" container.[4][5][8] Halogenated and non-halogenated waste streams must be kept separate.
- Consult your institution's environmental health and safety office for specific disposal guidelines and pickup schedules.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | First Aid Response |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate personnel from the immediate area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[9] Carefully sweep up the material without creating dust, and place it into a labeled, sealed container for hazardous waste disposal.[1][3] |
Always show the Safety Data Sheet to the attending medical personnel in case of any exposure.[1]
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (n.d.). BenchChem.
- MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. (2010). Capot Chemical.
- Navigating the Disposal of 2-Bromo-3-(4-bromophenyl)-1-propene: A Step-by-Step Guide for Laboratory Professionals. (n.d.). BenchChem.
- SAFETY DATA SHEET - Quinoline-4-carboxylic acid. (2025). Fisher Scientific.
- 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. (n.d.). Echemi.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. (n.d.). Washington State University.
- Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
Sources
- 1. capotchem.com [capotchem.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
